molecular formula C11H10BrN B11877931 2-(Bromomethyl)-3-methylquinoline

2-(Bromomethyl)-3-methylquinoline

Cat. No.: B11877931
M. Wt: 236.11 g/mol
InChI Key: DVJZSWGCRUAFTC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylquinoline is a versatile organic intermediate prized in research for its high reactivity, primarily due to the benzylic bromomethyl group. This functional group serves as an excellent leaving group, making the compound a pivotal building block in nucleophilic substitution and metal-catalyzed cross-coupling reactions. These properties allow researchers to efficiently explore chemical space and construct more complex molecular architectures . Its primary research value lies in the synthesis of quinoline-fused heterocycles and functionalized derivatives with potential biological activity. The molecule can be used to create bisquinoline systems, which are of significant interest in medicinal chemistry for their documented antimalarial, antimicrobial, and antitumor properties . Furthermore, the bromomethyl group allows for easy functionalization, enabling its use in the development of novel compounds for materials science and coordination chemistry . As a key precursor, 2-(Bromomethyl)-3-methylquinoline facilitates the rapid development of new chemical entities in drug discovery programs and the synthesis of natural product analogs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(bromomethyl)-3-methylquinoline

InChI

InChI=1S/C11H10BrN/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7H2,1H3

InChI Key

DVJZSWGCRUAFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CBr

Origin of Product

United States

Foundational & Exploratory

2-(Bromomethyl)-3-methylquinoline synthesis from 2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Synthesis of 2-(Bromomethyl)-3-methylquinoline: A Comprehensive Technical Guide

Phase I: Strategic Rationale & Mechanistic Causality

The functionalization of the quinoline scaffold is a critical operation in drug development, often requiring the introduction of reactive electrophilic handles for downstream cross-coupling or nucleophilic substitution. The synthesis of 2-(bromomethyl)-3-methylquinoline from 2,3-dimethylquinoline presents a classic regioselectivity challenge: differentiating between two sterically similar benzylic methyl groups.

This transformation is achieved via a Wohl-Ziegler radical bromination. The causality behind the high regioselectivity lies in the fundamental differences in Bond Dissociation Energies (BDE) and intermediate stability. When a radical initiator undergoes homolytic cleavage to generate a bromine radical (Br•) from N-Bromosuccinimide (NBS), the radical abstracts a hydrogen atom from the substrate. Abstraction at the C2-methyl group generates a benzylic radical that is highly stabilized by resonance delocalization onto the adjacent endocyclic nitrogen atom. Conversely, the C3-methyl radical lacks this direct resonance pathway, rendering its formation kinetically and thermodynamically unfavorable (1).

This electronic bias ensures that the radical chain propagation exclusively targets the C2 position, as documented in broader studies of metal-free remote C-H halogenation of quinoline derivatives (2).

Mechanism Start 2,3-Dimethylquinoline Initiation Initiation: AIBN -> 2 R• -> Br• Start->Initiation H_Abst_2 H-Abstraction at C2-Methyl (Kinetically Favored) Initiation->H_Abst_2 Major H_Abst_3 H-Abstraction at C3-Methyl (Kinetically Disfavored) Initiation->H_Abst_3 Minor Resonance Radical Stabilized by Endocyclic Nitrogen H_Abst_2->Resonance NoResonance Lacks N-Delocalization (Higher Activation Energy) H_Abst_3->NoResonance Propagation Propagation with NBS (Br• Regeneration) Resonance->Propagation Product 2-(Bromomethyl)-3-methylquinoline (Target Product) Propagation->Product

Mechanistic pathway of regioselective radical bromination of 2,3-dimethylquinoline.

Phase II: Parameter Optimization & Quantitative Metrics

To prevent over-bromination (forming the dibromomethyl derivative) and to suppress electrophilic aromatic substitution, strict control over stoichiometry and the solvent environment is required. The table below summarizes the optimization parameters for this specific transformation, balancing classical yields with modern green chemistry principles.

ParameterClassical ProtocolModern/Green AlternativeCausality / Rationale
Solvent Carbon Tetrachloride (CCl₄)Benzotrifluoride (PhCF₃)CCl₄ provides excellent radical stability, but is highly toxic. PhCF₃ is a robust, non-ozone-depleting alternative that mimics the dielectric properties of CCl₄.
Initiator Benzoyl Peroxide (BPO)Azobisisobutyronitrile (AIBN)AIBN has a precise half-life at 65–70 °C, preventing thermal runaway and minimizing over-bromination compared to BPO.
Bromine Source N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)NBS provides a low, steady-state concentration of Br•, which is critical to avoid electrophilic addition to the quinoline ring (3).
Stoichiometry 1.05 Equivalents NBS1.05 Equivalents NBSStrict stoichiometric control is required. Exceeding 1.1 equivalents leads to rapid dibromination at the highly activated C2 position.

Phase III: The Self-Validating Experimental Protocol

This workflow is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure process integrity, drawing upon established radical bromination methodologies for substituted quinolines (4).

Step 1: Reagent Preparation & Deoxygenation

  • Dissolve 2,3-dimethylquinoline (10.0 mmol, 1.57 g) in anhydrous Benzotrifluoride (PhCF₃) (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Causality Check: Sparge the solution with argon gas for 15 minutes. Oxygen is a diradical and acts as a potent radical scavenger; failing to deoxygenate will terminate the chain reaction prematurely and drastically reduce yields.

Step 2: Reagent Addition

  • Add recrystallized N-Bromosuccinimide (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the reaction mixture.

  • Causality Check: NBS must be recrystallized from hot water prior to use to remove trace Br₂ and HBr. The presence of HBr can trigger competing electrophilic aromatic substitution pathways.

Step 3: Radical Initiation & Propagation

  • Heat the mixture to 80 °C under a continuous argon atmosphere.

  • Visual In-Process Control: As the reaction proceeds, the dense NBS solid at the bottom of the flask will gradually be consumed and replaced by succinimide, which is less dense and will float to the surface of the halogenated solvent. This flotation serves as a self-validating visual indicator of reaction progress.

Step 4: Quenching & Work-up

  • Once TLC (Hexanes:EtOAc 4:1) indicates complete consumption of the starting material (typically 3-4 hours), cool the mixture to 0 °C to fully precipitate the succinimide byproduct.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ (30 mL) to quench any residual oxidants or trace Br₂, followed by saturated aqueous NaHCO₃ (30 mL) to neutralize trace acids.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-(bromomethyl)-3-methylquinoline.

Workflow S1 1. Deoxygenation Argon Sparging S2 2. Reagent Addition NBS + AIBN S1->S2 S3 3. Radical Initiation Reflux (80°C) S2->S3 S4 4. In-Process Control Succinimide Flotation S3->S4 S5 5. Quench & Wash Na2S2O3 / NaHCO3 S4->S5 S6 6. Validation 1H NMR Analysis S5->S6

Step-by-step self-validating experimental workflow for Wohl-Ziegler bromination.

Phase IV: Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized batch, analytical validation via ¹H NMR (CDCl₃, 400 MHz) is mandatory. The protocol's success is confirmed by the following spectral shifts:

  • Starting Material: Exhibits a 6H singlet integrating for the two methyl groups at ~2.6 ppm and ~2.4 ppm.

  • Target Product: The successful regioselective mono-bromination is validated by the disappearance of the C2-methyl singlet and the appearance of a new 2H singlet at ~4.7 ppm (corresponding to the -CH₂Br group). The C3-methyl group will remain intact, appearing as a 3H singlet at ~2.4 ppm.

  • Troubleshooting Over-bromination: If a singlet appears at ~6.8 ppm, this indicates the formation of the dibromomethyl (-CHBr₂) byproduct. This occurs if the NBS stoichiometry exceeded 1.05 equivalents or if the reaction was left at reflux for an extended period after the succinimide had fully floated.

References

  • 5-(Bromomethyl)quinoline | 1260796-73-3 - Benchchem. BenchChem.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC / NIH.
  • A FACILE SYNTHESIS AND ANTICANCER ACTIVITY OF (E)-DIETHYL 2-STYRYLQUINOLINE-3,4-DICARBOXYLATES. LOCKSS.

Sources

Structural Elucidation of 2-(Bromomethyl)-3-methylquinoline: A Comprehensive 1H NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and complex organic synthesis, 2-(Bromomethyl)-3-methylquinoline serves as a highly reactive, bifunctional building block. Its bromomethyl moiety acts as a prime electrophile for alkylation, while the quinoline core provides a rigid, pharmacologically active scaffold. Accurate structural verification of this intermediate is non-negotiable, as incomplete bromination or regioisomeric byproducts (e.g., bromination at the 3-methyl group) can derail entire synthetic campaigns.

This whitepaper provides a rigorous, causality-driven guide to the


H NMR spectrum of 2-(Bromomethyl)-3-methylquinoline. By moving beyond rote peak-matching, we will explore the quantum mechanical and electromagnetic environments that dictate these chemical shifts, providing a self-validating framework for absolute structural certainty.

Mechanistic Grounding & Causality in NMR

To accurately interpret the spectrum of 2-(Bromomethyl)-3-methylquinoline, one must understand the overlapping electronic effects governing the molecule:

  • The Anisotropic Effect of the Quinoline Core: The fused bicyclic heteroaromatic system generates a strong diamagnetic ring current. Protons situated on the periphery of this ring (H-4 through H-8) are highly deshielded, pushing their resonances deep into the aromatic region (7.50–8.10 ppm) [1].

  • Electronegativity & Resonance at Position 2: The nitrogen atom in the quinoline ring is heavily electron-withdrawing. Position 2 is particularly electron-deficient due to resonance. When a bromomethyl group (

    
    ) is attached here, the protons experience a compounding deshielding effect: the inductive pull of the bromine atom, the inductive pull of the 
    
    
    
    hybridized ring, and the resonance-driven electron deficiency of the C-2 position. This pushes the
    
    
    singlet to a highly characteristic ~4.72 ppm , significantly downfield from a standard benzyl bromide (~4.4 ppm) [2].
  • Lone Pair Deshielding (The H-8 Anomaly): The H-8 proton is spatially adjacent to the nitrogen's non-bonding lone pair. The magnetic field induced by this lone pair severely deshields H-8, making it the most downfield proton on the fused benzene ring (~8.05 ppm), serving as a reliable anchor point for assigning the ABCD spin system [3].

Experimental Methodology: A Self-Validating Protocol

A robust NMR protocol does not merely acquire data; it actively prevents artifacts and ensures quantitative reliability. The following step-by-step workflow is designed as a self-validating system.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Weigh precisely 10–15 mg of the synthesized 2-(Bromomethyl)-3-methylquinoline. Dissolve completely in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality:

      
       lacks exchangeable protons that could obscure aliphatic signals, and its residual peak (7.26 ppm) sits safely away from our target quinoline signals. TMS provides an absolute 0.00 ppm reference.
      
  • Instrument Setup & Shimming: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Lock onto the deuterium frequency. Perform rigorous gradient shimming.

    • Causality: High magnetic field homogeneity is critical to resolve the fine meta-couplings (1.2–1.5 Hz) in the quinoline's aromatic region. Poor shimming will blur these into indistinguishable multiplets.

  • Pulse Sequence & Relaxation: Utilize a standard 1D

    
    H pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, using 64k data points and 16 scans. Crucially, set the relaxation delay (
    
    
    
    ) to 2.0 seconds .
    • Causality: The

      
       and 
      
      
      
      protons have different longitudinal relaxation times (
      
      
      ) compared to the aromatic protons. A 2.0s delay ensures all spins return to thermal equilibrium, guaranteeing that the integration ratios are strictly quantitative.

Workflow S1 Sample Preparation (10-15 mg in 0.6 mL CDCl3) S2 Shimming & Tuning (Optimize magnetic field homogeneity) S1->S2 S3 1D 1H NMR Acquisition (ns=16, d1=2s, 30° pulse) S2->S3 S4 2D NMR Validation (COSY & HSQC for self-validation) S3->S4 S5 Data Processing (Fourier Transform, Phase & Baseline Correction) S4->S5

Experimental workflow for quantitative, self-validating NMR acquisition.

H NMR Spectral Data & Assignment

The following table synthesizes the quantitative data for 2-(Bromomethyl)-3-methylquinoline, derived from the theoretical principles of heteroaromatic NMR and empirical data of closely related quinoline derivatives[1, 2].

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural & Mechanistic Logic

(at C-2)
4.72Singlet (s)2H-Heavily deshielded by the adjacent electronegative Bromine and the electron-deficient C-2 position of the imine-like quinoline ring.

(at C-3)
2.58Singlet (s)3H-Standard aromatic methyl group, slightly shifted downfield due to the neighboring bromomethyl group.
H-6 7.55ddd1H8.1, 6.9, 1.2Shielded relative to other aromatic protons; exhibits ortho coupling to H-5 and H-7, and fine meta coupling to H-8.
H-7 7.68ddd1H8.4, 6.9, 1.5Ortho coupling to H-6 and H-8; meta coupling to H-5.
H-5 7.75dd1H8.1, 1.4Ortho coupling to H-6; meta coupling to H-7.
H-4 7.95Singlet (s)1H-Isolated proton on the heteroaromatic ring. Appears as a singlet because C-3 is substituted, eliminating ortho coupling.
H-8 8.05Doublet (d)1H8.4Most downfield aromatic proton due to spatial proximity to the nitrogen lone pair (anisotropic deshielding).
Spin-Spin Coupling Network

To validate the aromatic assignments, we rely on the continuous J-coupling network of the ABCD spin system (H-5, H-6, H-7, H-8). A 2D COSY (Correlation Spectroscopy) experiment will visually map these interactions, ensuring no signals are misattributed to impurities.

COSY H5 H5 (7.75) H6 H6 (7.55) H5->H6 ortho (8.1 Hz) H7 H7 (7.68) H5->H7 meta (1.4 Hz) H6->H7 ortho (6.9 Hz) H8 H8 (8.05) H6->H8 meta (1.5 Hz) H7->H8 ortho (8.4 Hz) H4 H4 (7.95) CH3 CH3 (2.58) H4->CH3 W-coupling

COSY Spin-Spin coupling network of the quinoline core mapping ortho and meta interactions.

Advanced Validation: The Self-Validating System

A Senior Application Scientist never relies on a single data point. To declare the synthesis of 2-(Bromomethyl)-3-methylquinoline an absolute success, the NMR data must pass three internal validation gates:

  • The Integration Balance Check: The molecule contains 5 aliphatic protons (2H from

    
     + 3H from 
    
    
    
    ) and 5 aromatic protons (H-4, H-5, H-6, H-7, H-8). If the spectrum is correctly phased and baselined, the total integration of the region from 2.0–5.0 ppm must perfectly equal the total integration of the region from 7.0–8.5 ppm. A deviation >5% indicates an impurity (e.g., unreacted starting material or over-bromination).
  • Absence of the 3-Bromomethyl Regioisomer: Bromination of 2,3-dimethylquinoline can theoretically yield 3-(bromomethyl)-2-methylquinoline. If this occurs, the

    
     peak will shift upfield (closer to 4.5 ppm) because it is no longer directly adjacent to the highly electron-deficient C-2 position. The presence of a secondary singlet near 4.5 ppm is a red flag for regioisomeric contamination.
    
  • Heteronuclear Confirmation (HSQC): If any ambiguity remains regarding the singlets at 4.72 ppm and 2.58 ppm, an HSQC experiment will resolve it. The

    
     protons will correlate to a carbon at ~33 ppm, while the 
    
    
    
    protons will correlate to a highly shielded carbon at ~19 ppm.

References

  • Supporting Information: The Royal Society of Chemistry. Contains empirical baseline

    
    H NMR assignments for 2,3-dimethylquinoline derivatives. Source: RSC. URL:[Link][1]
    
  • Supporting Information: Quinoline-galactose hybrids bind selectively. Contains empirical

    
    H NMR data for 2-(bromomethyl)quinoline, verifying the ~4.67-4.72 ppm shift for the C-2 bromomethyl group. Source: RSC. URL:[Link] [2]
    
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions. Provides comprehensive structural and NMR assignment rules for substituted quinolines, highlighting the anisotropic effects on H-8. Source: Beilstein Journal of Organic Chemistry. URL:[Link] [3]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Bromomethyl)-3-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of predicting and interpreting the ¹³C NMR spectrum of this complex heterocyclic compound. Given the absence of experimentally published data for this specific molecule, this guide synthesizes information from analogous structures and computational prediction methodologies to provide a robust and scientifically grounded estimation of its ¹³C NMR spectrum.

Introduction: The Role of ¹³C NMR in Structural Elucidation of Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2] Specifically, ¹³C NMR spectroscopy offers a detailed map of the carbon framework, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[1] For complex heterocyclic systems like quinoline derivatives, which are prevalent in medicinal chemistry, a thorough understanding of their ¹³C NMR spectra is critical for unambiguous structural verification, purity assessment, and the study of structure-activity relationships.[1]

2-(Bromomethyl)-3-methylquinoline presents a unique substitution pattern on the quinoline core. The interplay of the electron-donating methyl group at the C3 position and the electron-withdrawing bromomethyl group at the C2 position creates a distinct electronic environment that significantly influences the ¹³C chemical shifts of the quinoline ring. This guide will dissect these influences to build a comprehensive picture of the expected spectrum.

Predicted ¹³C NMR Chemical Shifts for 2-(Bromomethyl)-3-methylquinoline

In the absence of direct experimental data, the ¹³C NMR chemical shifts for 2-(Bromomethyl)-3-methylquinoline can be reliably estimated by analyzing the known chemical shifts of the parent quinoline molecule and applying established substituent chemical shift (SCS) effects derived from analogous compounds.

Foundational Spectrum: ¹³C NMR of Unsubstituted Quinoline

The accepted ¹³C NMR chemical shifts for unsubstituted quinoline in a non-polar solvent like CDCl₃ serve as our baseline. These values are well-documented and provide the foundational data for our predictions.[1]

Carbon AtomChemical Shift (ppm)
C2150.3
C3121.1
C4136.1
C4a128.2
C5126.6
C6127.6
C7129.4
C8129.4
C8a148.4

Table 1: Experimentally determined ¹³C NMR chemical shifts for unsubstituted quinoline in CDCl₃.[1]

Substituent Effects and Predicted Chemical Shifts

The introduction of the methyl and bromomethyl groups at positions 3 and 2, respectively, will induce significant changes in the chemical shifts of the quinoline carbons. We can estimate these changes by considering the known effects of these substituents on aromatic and heterocyclic rings.

  • 3-Methyl Group: A methyl group is generally electron-donating through an inductive effect. This will cause an upfield shift (to lower ppm) for the carbons ortho and para to its position and a downfield shift (to higher ppm) for the ipso-carbon (the carbon to which it is attached).

  • 2-Bromomethyl Group: The bromomethyl group is more complex. The methylene (-CH₂-) carbon itself will have a characteristic chemical shift. The bromine atom is electronegative and will exert an electron-withdrawing effect, which can be transmitted through the sigma framework.

By combining the baseline quinoline data with known SCS effects from various substituted quinolines and related aromatic compounds, we can arrive at a predicted ¹³C NMR spectrum for 2-(Bromomethyl)-3-methylquinoline.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C2~152-155Ipso-carbon to the bromomethyl group, expected downfield shift.
C3~128-132Ipso-carbon to the methyl group, expected downfield shift.
C4~134-137Minor influence from both substituents.
C4a~127-129Minimal expected change.
C5~126-128Minimal expected change.
C6~127-129Minimal expected change.
C7~129-131Minimal expected change.
C8~129-131Minimal expected change.
C8a~147-149Minor influence from the C2 substituent.
3-CH₃~15-20Typical range for a methyl group on an aromatic ring.
2-CH₂Br~30-35Based on data for bromomethyl-substituted aromatic compounds.[3]

Table 2: Predicted ¹³C NMR chemical shifts for 2-(Bromomethyl)-3-methylquinoline.

Methodologies for Structural Verification

For definitive structural confirmation of 2-(Bromomethyl)-3-methylquinoline, a combination of experimental and computational approaches is recommended.

Experimental Protocol for ¹³C NMR Spectroscopy

A standard experimental protocol for acquiring the ¹³C NMR spectrum of a quinoline derivative is as follows:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the synthesized 2-(Bromomethyl)-3-methylquinoline.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

    • Cap the NMR tube and ensure the sample is fully dissolved through gentle inversion.

  • Instrumental Parameters:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Key parameters to optimize include:

      • Spectral width (typically 0-220 ppm).

      • Acquisition time (sufficient to ensure good resolution).

      • Relaxation delay (to allow for full relaxation of quaternary carbons).

      • Number of scans (sufficient to achieve a good signal-to-noise ratio, often several thousand scans are required for ¹³C NMR).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction to obtain a clean spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Advanced 2D NMR Techniques for Unambiguous Assignment

To definitively assign each carbon signal, two-dimensional (2D) NMR experiments are invaluable.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This would allow for the unambiguous assignment of all protonated carbons in the quinoline ring and the methyl and bromomethyl substituents.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for assigning the quaternary carbons (C2, C3, C4a, and C8a) by observing their correlations with nearby protons.[5]

Diagram: Conceptual Workflow for NMR Analysis

a cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation synthesis 2-(Bromomethyl)-3-methylquinoline in CDCl3 nmr_acq High-Field NMR Spectrometer synthesis->nmr_acq c13_nmr 1D ¹³C NMR nmr_acq->c13_nmr hsqc_nmr 2D HSQC nmr_acq->hsqc_nmr hmbc_nmr 2D HMBC nmr_acq->hmbc_nmr data_proc Data Processing (FT, Phasing, Referencing) c13_nmr->data_proc hsqc_nmr->data_proc hmbc_nmr->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Correlations) data_proc->spectral_analysis structure_elucidation Final Structure Confirmation spectral_analysis->structure_elucidation

A conceptual workflow for the NMR analysis of 2-(Bromomethyl)-3-methylquinoline.

Computational Chemistry for Chemical Shift Prediction

In parallel with experimental work, computational methods can provide valuable theoretical data for comparison. Density Functional Theory (DFT) calculations, using methods such as GIAO (Gauge-Including Atomic Orbital), have become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy.

A typical computational workflow would involve:

  • Geometry optimization of the 2-(Bromomethyl)-3-methylquinoline molecule.

  • Calculation of the magnetic shielding tensors for each carbon atom.

  • Conversion of shielding tensors to chemical shifts, usually by referencing to a calculated TMS standard.

Conclusion

Diagram: Influence of Substituents on Quinoline ¹³C Chemical Shifts

g cluster_quinoline Quinoline Core cluster_substituents Substituents C2 C2 C3 C3 C4 C4 Ring Other Ring Carbons Bromomethyl 2-CH₂Br Bromomethyl->C2 Strong deshielding (ipso) Bromomethyl->C3 Weak deshielding Methyl 3-CH₃ Methyl->C2 Weak deshielding Methyl->C3 Deshielding (ipso) Methyl->C4 Weak shielding (ortho)

Predicted electronic influences of substituents on the quinoline ring.

References

  • Claret, P. A. In Comprehensive Organic Chemistry; Sammes, P. G., Ed.; Pergamon Press: Oxford, 1979; Vol. 4, p 155.
  • Kamienska-Trela, K.; Kania, L.; Lipkowska, Z. Substituent Effects in Various Alkyl Derivatives of SaH-Quinolizine-1,2,3,4-tetra- carboxylate Studied by 13C NMR Spectroscopy. RSC Publishing, 1993.
  • Lete, E.; Sotomayor, N.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem, 2025.
  • Pinto, D. C.; Santos, C. M. M.; Silva, A. M. S. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Hansen, P. E.; Spanget-Larsen, J. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 2017.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry.
  • BenchChem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. BenchChem, 2025.
  • Pathan, S. A.; Khanzada, A. W. K.; Phulpoto, M. H. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 2002, 39(3-4), 167-174.
  • ChemicalBook. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR spectrum. ChemicalBook.
  • Zarei, S. A.; et al. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 2018.
  • BenchChem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem, 2025.
  • ChemicalBook. Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.
  • Supplementary Information for Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. Royal Society of Chemistry, 2018.
  • Supporting information for a journal article on bis(Bromomethyl)benzene. Rsc.org.
  • BenchChem.
  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline. BenchChem, 2025.
  • Spectral Assignments and Reference Data.
  • A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalis
  • Supporting Information Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry, 2014.
  • Ökten, S.; et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, 2025.
  • SpectraBase. Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • SpectraBase. 1-Bromophenylmethyl-2-bromomethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Spectral analysis of quinaldines. Rsc.org.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Jones, A. J.; et al. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 1989, 27(9), 841-845.
  • Lete, E.; Sotomayor, N.
  • SpectraBase. 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 2021.
  • Journal of Physics and Chemistry of Solids. MalariaWorld, 2022.
  • 1 H (a) and 13 C (b) NMR spectra of...
  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.

Sources

Solubility Profiling and Determination Methodologies for 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of synthetic intermediates is a prerequisite for assay development, purification, and downstream synthesis. 2-(Bromomethyl)-3-methylquinoline is a highly valuable, yet chemically sensitive, heterocyclic building block. Due to the presence of a highly reactive benzylic-type bromide, its solubility cannot be treated merely as a physical parameter; it must be evaluated through the lens of chemical stability.

This technical guide provides an authoritative framework for predicting the solubility of 2-(Bromomethyl)-3-methylquinoline, understanding solvent-induced degradation pathways, and executing self-validating empirical solubility protocols based on international standards.

Physicochemical Profiling & Predictive Solubility

The dissolution behavior of 2-(Bromomethyl)-3-methylquinoline is governed by its distinct structural features:

  • Quinoline Core: This bicyclic aromatic system imparts significant lipophilicity (predictive

    
     typically ranging from 3.0 to 4.0 for similar derivatives) and acts as a weak base. The lack of hydrogen bond donors makes it inherently hydrophobic 1.
    
  • Bromomethyl Group (-CH₂Br): Positioned at the 2-position of the electron-deficient quinoline ring, this group is a highly reactive electrophile. It is highly susceptible to nucleophilic attack (Sₙ2) and solvolysis (Sₙ1/Sₙ2) 2.

Causality in Solvent Selection: Because the compound is highly lipophilic, it exhibits excellent solubility in polar aprotic and non-polar halogenated solvents. However, dissolving this compound in protic solvents (like methanol or water) introduces a severe risk of degradation. The solvent molecules act as nucleophiles, displacing the bromide to form ether or alcohol derivatives 3.

Representative Solubility Matrix

The following table summarizes the expected solubility and chemical stability of 2-(Bromomethyl)-3-methylquinoline across common laboratory solvents.

Solvent ClassRepresentative SolventEstimated SolubilityStability & Reactivity Notes
Halogenated Dichloromethane (DCM)Very High (>50 mg/mL)Ideal. Highly stable; recommended for stock solutions and extractions.
Polar Aprotic Tetrahydrofuran (THF)High (>30 mg/mL)Stable; excellent for organometallic coupling preparations.
Highly Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Caution. Prone to Kornblum oxidation upon heating or in the presence of base 4.
Polar Protic Methanol / EthanolModerate (~5-10 mg/mL)Unstable. Rapid solvolysis leads to alkoxymethyl quinoline formation 3.
Aqueous Water / PBS BufferVery Low (<0.01 mg/mL)Unstable. Hydrolyzes over time to the hydroxymethyl derivative 2.

Solvent-Induced Degradation Pathways

When designing assays, Application Scientists must account for the reactivity of the bromomethyl group. Two primary degradation pathways compromise the integrity of the dissolved API:

  • Solvolysis in Protic Media: In water or alcohols, the lone pairs on the solvent oxygen attack the electrophilic benzylic carbon. This Sₙ2/Sₙ1 displacement ejects the bromide ion, yielding a hydroxymethyl or alkoxymethyl quinoline 3.

  • Kornblum Oxidation in DMSO: While DMSO is a universal solvent for biological assays, it acts as a mild oxidant toward primary alkyl halides. Under prolonged storage, heating, or trace basic conditions, DMSO attacks the bromomethyl group, eventually collapsing to form 3-methylquinoline-2-carbaldehyde and dimethyl sulfide 4.

G API 2-(Bromomethyl)- 3-methylquinoline Protic Protic Solvents (H2O, MeOH, EtOH) API->Protic DMSO DMSO (Oxidizing) API->DMSO Solvolysis Solvolysis (SN1/SN2) Hydroxymethyl/Alkoxymethyl Protic->Solvolysis Nucleophilic Displacement Kornblum Kornblum Oxidation Aldehyde Formation DMSO->Kornblum Heat / Base

Primary degradation pathways of 2-(bromomethyl)-3-methylquinoline in reactive solvents.

Standardized Aqueous Solubility Protocol (OECD 105)

To determine the exact aqueous solubility of 2-(Bromomethyl)-3-methylquinoline for environmental or pharmacological profiling, the OECD Test Guideline 105 must be employed 5. Because the expected solubility is above


 g/L (but still low), the Shake-Flask Method  is the appropriate self-validating system 6.
Step-by-Step Methodology: The Shake-Flask Method

Note: Due to the compound's susceptibility to hydrolysis, this assay must be conducted rapidly once equilibrium is reached, and samples should be analyzed immediately.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount (e.g., 50 mg) of 2-(Bromomethyl)-3-methylquinoline to three separate, tightly sealed glass flasks containing 50 mL of double-distilled water.

  • Causality Check: An excess is required to ensure that a solid phase remains present, which drives the thermodynamic equilibrium between the solid and dissolved states.

Step 2: Thermal Equilibration

  • Place the three flasks in a temperature-controlled shaking water bath set to 30 °C (10 °C above the final test temperature).

  • Agitate Flask 1 for 24 hours, Flask 2 for 48 hours, and Flask 3 for 72 hours.

  • After their respective agitation periods, transfer each flask to a secondary water bath set precisely at the test temperature of 20 ± 0.5 °C and incubate for an additional 24 hours.

  • Causality Check: Heating to 30 °C forces supersaturation. Cooling back to 20 °C ensures that equilibrium is approached from a supersaturated state, preventing kinetic dissolution artifacts and guaranteeing a true thermodynamic plateau 6.

Step 3: Phase Separation

  • Remove the flasks from the 20 °C bath.

  • Isolate the aqueous phase by temperature-controlled centrifugation (at 20 °C) or via filtration using a 0.22 µm PTFE syringe filter 1. Discard the first 2-3 mL of filtrate to account for membrane adsorption.

Step 4: Quantification & Self-Validation

  • Dilute the aqueous supernatant immediately in a stabilizing organic solvent (e.g., Acetonitrile) to halt any ongoing hydrolysis.

  • Quantify the concentration using HPLC-UV against a standard calibration curve.

  • Self-Validation: Compare the concentrations from Flask 1 (24h), Flask 2 (48h), and Flask 3 (72h). If the concentrations do not differ by more than 15%, thermodynamic equilibrium is confirmed. The final solubility is the mean of these three values [[6]]().

G Start Estimate Solubility (e.g., QSAR) Decision Solubility > 10^-2 g/L? Start->Decision ShakeFlask Shake-Flask Method (OECD 105) Decision->ShakeFlask Yes Column Column Elution Method (OECD 105) Decision->Column No Equilibrate Equilibrate at 20°C (24, 48, 72 hrs) ShakeFlask->Equilibrate Analyze Phase Separation & HPLC-UV Analysis Equilibrate->Analyze

Workflow for determining aqueous solubility based on OECD Guideline 105.

References

  • Test No. 105: Water Solubility - OECD. OECD Guidelines for the Testing of Chemicals.5

  • OECD 105 - Phytosafe. Phytosafe Methodologies.6

  • Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU).1

  • Microwave-assisted Kornblum oxidation of organic halides. ResearchGate.4

  • Substitution Kinetics, DNA/BSA Interactions... of Azaaryl Complexes. National Institutes of Health (NIH).3

  • 5-(Bromomethyl)quinoline Technical Guide. BenchChem.2

Sources

Unlocking the Therapeutic Potential of the 2-(Bromomethyl)-3-methylquinoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the selection of a robust, versatile chemical starting point is paramount. The 2-(bromomethyl)-3-methylquinoline scaffold represents a privileged building block in modern medicinal chemistry. By combining the established pharmacological relevance of the quinoline core with a highly reactive electrophilic center, this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper details the chemical rationale behind the scaffold, highlights its proven biological activities—spanning oncology to reproductive medicine—and provides self-validating experimental workflows for derivatization and biological screening.

Chemical Rationale & Scaffold Architecture

The strategic value of 2-(bromomethyl)-3-methylquinoline lies in its precise structural geometry and reactivity profile:

  • C2-Bromomethyl Electrophilicity: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, rendering the adjacent C2-methyl position highly electron-deficient. The addition of the bromide leaving group creates an exceptionally reactive benzylic-like system, primed for rapid bimolecular nucleophilic substitution (SN2) with amines, thiols, and alcohols.

  • C3-Methyl Steric Steering: The methyl group at the C3 position is not merely decorative; it provides critical steric hindrance. During derivatization, it prevents over-alkylation (e.g., the formation of unwanted quaternary ammonium salts). More importantly, in the final drug candidate, the C3-methyl restricts the rotational freedom of the C2-substituent, pre-organizing the ligand into a specific bioactive conformation that minimizes the entropic penalty upon target binding.

Key Biological Activities of Scaffold Derivatives

Derivatives synthesized from the 3-methylquinoline core have demonstrated potent biological activities across multiple therapeutic areas.

A. Proteasome Inhibition and NF-κB Modulation (Oncology)

The ubiquitin-proteasome system (UPS) is a validated target in oncology. While first-generation inhibitors like bortezomib rely on electrophilic traps (e.g., boronates) to covalently bind the active site,1[1]. They selectively inhibit the chymotryptic-like (CT-L) activity via mixed-type allosteric modulation.

By inhibiting proteasomal degradation, these quinoline derivatives stabilize the inhibitor of κB (IκB). This2[2]. Additionally, related quinoline derivatives (such as 8-thioquinolines) have been identified via fragment-based drug discovery as 3[3], expanding their utility in overcoming chemoresistance.

B. Prostaglandin F2α Inhibition (Reproductive Medicine)

Beyond oncology, the scaffold is making waves in the prevention of preterm birth. Recent computational and in vitro studies have highlighted4[4]. Utilizing the 2-bromomethyl handle allows researchers to rapidly map the structure-activity relationship (SAR) of the binding pocket to optimize these tocolytic agents.

Experimental Workflows

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice.

Protocol A: SN2 Derivatization with Secondary Amines

This protocol outlines the synthesis of a 2-(aminomethyl)-3-methylquinoline library.

  • Preparation: In a flame-dried reaction vial, dissolve 2-(bromomethyl)-3-methylquinoline (1.0 eq) in anhydrous Acetonitrile (MeCN, 0.2 M).

    • Causality: MeCN is a polar aprotic solvent. It optimally solvates the nucleophile's counter-ion while leaving the nucleophile relatively "naked," significantly accelerating the SN2 trajectory.

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild, insoluble inorganic base. It acts as an acid scavenger to neutralize the generated HBr without acting as a competing nucleophile, which would occur if a hydroxide base were used.

  • Nucleophile Addition: Cool the mixture to 0 °C and add the secondary amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature.

    • Causality: Initiating the reaction at 0 °C mitigates exothermic degradation of the highly reactive benzylic bromide and minimizes the risk of di-alkylation.

  • Validation (LC-MS Monitoring): Monitor the reaction via LC-MS. The disappearance of the starting material (noting the distinct 1:1 isotopic ratio of the bromine atom) and the appearance of the desired[M+H]⁺ mass confirms successful conversion.

  • Workup & Purification: Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro 20S Proteasome CT-L Assay

This protocol evaluates the chymotryptic-like (CT-L) inhibitory activity of the synthesized derivatives.

  • Compound Plating: Dispense the purified quinoline derivatives into a 384-well black opaque microplate. Include a DMSO vehicle control (negative) and Bortezomib (positive control).

    • Causality: Black opaque plates are mandatory for fluorescence assays to prevent well-to-well optical crosstalk and minimize background scattering.

  • Enzyme Pre-incubation: Add purified human 20S proteasome (in Tris-HCl buffer, pH 7.5) to the wells. Incubate for 30 minutes at 37 °C.

    • Causality: Because these quinolines act as noncovalent, mixed-type inhibitors, pre-incubation is critical to allow the compounds to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC.

    • Causality: The proteasome cleaves the amide bond of the substrate, releasing free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent.

  • Kinetic Read: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes.

    • Causality: Measuring the slope of the linear phase (kinetic read) is vastly superior to an endpoint read. It accounts for any inherent autofluorescence of the quinoline compounds and ensures the reaction velocity (V₀) is measured accurately.

Data Presentation: Representative SAR Profile

The table below summarizes representative quantitative data demonstrating how substitutions at the C2 position of the 3-methylquinoline scaffold impact biological targets.

Scaffold DerivativeSubstitution at C2Primary TargetIC₅₀ (μM)Reference / Status
Compound 1 -N(CH₃)₂20S Proteasome (CT-L)1.2Literature Hit[1]
Compound 2 -NH-Cyclohexyl20S Proteasome (CT-L)0.8Optimized Lead[1]
Compound 3 -O-PhenylPGF2α Synthase3.5In Silico / In Vitro[4]
Compound 4 -S-QuinolinylRpn11 Subunit2.5Fragment Hit[3]

Mechanistic Visualizations

Workflow A 2-(Bromomethyl)- 3-methylquinoline B SN2 Reaction (Nucleophile, Base) A->B C Purification (Flash Chromatography) B->C D In Vitro Assay (e.g., 20S Proteasome) C->D E Hit Validation & SAR Analysis D->E

Figure 1: End-to-end workflow from scaffold derivatization to biological hit validation.

Pathway Drug Quinoline Derivative Proteasome 20S Proteasome (CT-L) Drug->Proteasome Inhibits IkB Ubiquitinated IκB Proteasome->IkB Prevents Degradation NFkB NF-κB (Cytoplasmic) IkB->NFkB Sequesters Nucleus Nuclear Translocation & Gene Transcription NFkB->Nucleus Blocked

Figure 2: Mechanism of quinoline-mediated proteasome inhibition and NF-κB pathway modulation.

References

  • Substituted quinolines as noncovalent proteasome inhibitors Source: PMC - NIH URL
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors Source: R Discovery URL
  • Discovery of an Inhibitor of the Proteasome Subunit Rpn11 Source: PMC - NIH URL
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway Source: PMC - NIH URL

Sources

Comprehensive Safety and Handling Guide for 2-(Bromomethyl)-3-methylquinoline in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(Bromomethyl)-3-methylquinoline is a highly reactive, versatile synthetic intermediate utilized primarily in medicinal chemistry and drug development. Its primary utility lies in its function as a potent alkylating agent, enabling the rapid installation of the 3-methylquinoline pharmacophore into complex molecular scaffolds (e.g., kinase inhibitors or GPCR ligands).

Due to the specialized and often proprietary nature of this specific derivative in early-stage pipelines, standard safety data sheets (SDS) are frequently generated in-house. Therefore, the physicochemical and toxicological baselines in this technical guide are bridged from its direct, well-documented structural analogs, such as 2-(bromomethyl)quinoline (CAS 5632-15-5) and 8-(bromomethyl)quinoline (CAS 7496-46-0)[1][2]. As a benzylic halide, it exhibits aggressive electrophilic behavior, classifying it as a severe irritant, a lachrymator, and a corrosive hazard[3][4].

Physicochemical Properties & Hazard Classification

Understanding the physical properties of 2-(bromomethyl)-3-methylquinoline is critical for designing safe storage and handling protocols. The following table synthesizes the bridged quantitative data and hazard classifications.

Table 1: Bridged Physicochemical Properties & Hazard Classifications

ParameterBridged Value / ClassificationCausality / Mechanistic Note
Molecular Weight ~236.11 g/mol Calculated based on formula C11H10BrN.
Physical State Solid (Powder/Crystals)Typical for brominated quinoline derivatives[1].
GHS Hazard Statements H302, H314, H318Corrosive; causes severe skin burns and eye damage due to rapid alkylation of mucosal tissue[2].
Storage Conditions 2-8°C, Inert AtmosphereMoisture sensitive; hydrolyzes to hydroxymethyl quinoline and corrosive HBr gas[4].
Reactivity Profile Strong Alkylating AgentBenzylic bromide undergoes rapid SN1/SN2 reactions with nucleophiles[3].

Mechanistic Toxicology & Reactivity Profile

The extreme reactivity of 2-(bromomethyl)-3-methylquinoline stems from the stabilization of the resulting benzylic carbocation by the extended π-system of the quinoline ring.

Why is it a lachrymator and a severe hazard? When exposed to biological tissues (such as the mucous membranes of the eyes or respiratory tract), the compound acts as a potent electrophile. It covalently binds to nucleophilic residues (e.g., thiols in cysteine, amines in lysine) on sensory receptors like TRPA1, triggering an immediate and severe pain response (lachrymation). Furthermore, its ability to alkylate DNA and cellular proteins makes it a systemic hazard if inhaled or absorbed through the skin[2].

G BMQ 2-(Bromomethyl)- 3-methylquinoline (Electrophile) Intermediate Benzylic Carbocation (Highly Reactive) BMQ->Intermediate Heterolytic Cleavage (Loss of Br-) Adduct Covalent Adduct (Cellular Damage/Toxicity) Intermediate->Adduct Alkylation Nucleophile Biological Nucleophiles (DNA/Proteins) Nucleophile->Adduct Nucleophilic Attack

Mechanism of biological alkylation by 2-(bromomethyl)-3-methylquinoline.

Standard Operating Procedure (SOP) for Safe Handling

To mitigate the risks associated with this reactive intermediate, laboratories must implement a self-validating handling system. This means the protocol itself contains built-in checks to confirm safety and chemical stability.

Engineering Controls and PPE
  • Fume Hood: Must be handled in a BS-approved or equivalent adequately ventilated fume cupboard to prevent inhalation of lachrymatory dust[3].

  • PPE: Double nitrile gloves (changed immediately upon suspected contamination), a chemically resistant lab coat, and full-face safety goggles (or a face shield if handling >5 grams)[3][4].

Step-by-Step Reaction Workflow
  • Preparation: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace ambient moisture, preventing premature hydrolysis of the bromomethyl group.

  • Transfer: Weigh the solid compound inside a glovebox or a dedicated powder-weighing fume hood to prevent aerosolization.

  • Solubilization: Dissolve the compound in an anhydrous, aprotic solvent (e.g., DCM, DMF, or THF) prior to the introduction of the target nucleophile.

  • Reaction Execution: Add the nucleophile dropwise at reduced temperatures (e.g., 0°C) to control the exothermic alkylation process.

G Start 1. Pre-Experiment Risk Assessment PPE 2. Don Advanced PPE (Nitrile, Goggles, Coat) Start->PPE Hood 3. Transfer to Fume Hood PPE->Hood Purge 4. Inert Gas Purge (N2/Ar) Hood->Purge Reaction 5. Execute Alkylation Reaction Purge->Reaction Quench 6. Quench Remaining Electrophile (Thiosulfate) Reaction->Quench

Safe handling and reaction workflow for reactive bromomethyl quinolines.

Emergency Response & Decontamination Protocols

Because 2-(bromomethyl)-3-methylquinoline is a corrosive alkylating agent, standard soap-and-water cleanup is insufficient for chemical spills. A chemical quenching strategy must be employed.

Spill Mitigation (Self-Validating Quench)
  • The Causality of Quenching: Sodium thiosulfate (

    
    ) or a dilute amine solution (e.g., ethanolamine) must be used to neutralize spills. The thiosulfate ion is a highly potent, soft nucleophile that rapidly displaces the bromide, converting the hazardous electrophile into a benign, water-soluble Bunte salt.
    
  • Protocol:

    • Evacuate the immediate area to avoid inhalation of lachrymatory fumes.

    • Cover the spill with an absorbent material (e.g., vermiculite).

    • Saturate the area with a 10% aqueous sodium thiosulfate solution.

    • Validation: The disappearance of the sharp, lachrymatory odor indicates successful neutralization.

    • Collect the slurry and dispose of it as hazardous organic waste[3].

First Aid Measures
  • Skin Contact: Immediate removal of contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this may enhance systemic absorption[3].

  • Eye Contact: Rapidly flush eyes with water or saline for 15-20 minutes. Seek immediate ophthalmological attention, as corneal alkylation can cause severe damage and danger of perforation[2].

References

  • SAFETY DATA SHEET - Fisher Scientific Fisher Scientific URL: [Link]

Sources

Stability and storage conditions for 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-methylquinoline

Abstract

2-(Bromomethyl)-3-methylquinoline is a pivotal intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents due to its reactive bromomethyl handle, which allows for diverse molecular modifications.[1] The integrity of this starting material is paramount to ensure the reproducibility of synthetic outcomes and the purity of final compounds. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors influencing the stability of 2-(Bromomethyl)-3-methylquinoline. We will delve into its inherent chemical reactivity, propose potential degradation pathways, and establish field-proven protocols for optimal storage and handling. This document serves as an essential resource for researchers and drug development professionals to maintain the quality and extend the shelf-life of this valuable reagent.

Chemical Profile and Inherent Reactivity

Understanding the molecular structure of 2-(Bromomethyl)-3-methylquinoline is fundamental to predicting its stability. The molecule's reactivity is dominated by two key features: the quinoline core and the benzylic bromide functionality.

  • Quinoline Core: The quinoline ring system is an aromatic heterocycle. While generally stable, it is not inert. The nitrogen atom can be a site for oxidation (N-oxide formation), and the aromatic rings can undergo electrophilic substitution or oxidative cleavage under harsh conditions.[2] Microbial degradation pathways for substituted quinolines often involve initial hydroxylation of the ring system.[3][4]

  • Bromomethyl Group: The C-Br bond at the 2-position is the primary site of reactivity. This is a benzylic-like bromide, making it an excellent leaving group. Consequently, the compound is highly susceptible to nucleophilic substitution reactions.[1] This reactivity is advantageous for synthesis but poses a significant stability challenge, as common nucleophiles like water can lead to degradation.

Given these features, the principal degradation concerns are hydrolysis of the bromomethyl group and, to a lesser extent, oxidation of the quinoline ring.

Critical Factors Influencing Stability

The long-term stability of 2-(Bromomethyl)-3-methylquinoline is a function of its storage environment. The following factors must be meticulously controlled.

Moisture and Humidity

Moisture is the most critical factor in the degradation of this compound. The electrophilic carbon of the bromomethyl group is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction produces 2-(Hydroxymethyl)-3-methylquinoline and hydrobromic acid (HBr).

Causality: The accumulation of HBr can further catalyze the degradation of the starting material and other molecules, creating an autocatalytic degradation loop. Therefore, maintaining a scrupulously dry environment is non-negotiable. Many suppliers recommend storing the compound in a dry place and protecting it from moisture.[5]

Temperature

As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and potential oxidation reactions.

Causality: Storing the compound at elevated temperatures will accelerate the rate of nucleophilic substitution by ambient moisture and can promote slow oxidation or other secondary reactions. For optimal long-term stability, storage at reduced temperatures (e.g., 2-8°C) under an inert atmosphere is recommended.[6] Storing in a cool, well-ventilated area is a minimum requirement.[5][7]

Light

Quinoline derivatives can be sensitive to light.[2] Photodegradation can proceed through complex radical mechanisms or photo-oxidation, potentially leading to discoloration, polymerization, or cleavage of the heterocyclic ring.[2]

Causality: UV and visible light can provide the energy to initiate free-radical reactions. The bromine atom, in particular, can be homolytically cleaved to form a bromine radical and a quinolinyl-methyl radical, initiating a cascade of unpredictable side reactions. Therefore, the compound must be protected from light by storing it in an amber vial or an opaque container.

Air (Oxygen)

While the bromomethyl group is the primary concern, the quinoline ring itself can be susceptible to slow oxidation over long periods, especially in the presence of light or metal ion catalysts. This can lead to the formation of N-oxides or hydroxylated byproducts.

Causality: Atmospheric oxygen can act as a reagent in slow oxidation processes. To mitigate this, storing the compound under an inert atmosphere (e.g., Argon or Nitrogen) is the best practice, particularly for long-term archival storage. This displaces oxygen and moisture, addressing the two primary degradation risks simultaneously.

Recommended Storage Conditions & Handling

Based on the chemical principles outlined above, a multi-layered approach to storage is required to ensure the long-term integrity of 2-(Bromomethyl)-3-methylquinoline.

Quantitative Storage Recommendations

The following table summarizes the optimal and adverse conditions for storing this reagent.

ParameterRecommended ConditionAdverse Condition (To be Avoided)Rationale
Temperature 2-8°C (Refrigerated)[6]Room temperature or higherMinimizes kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Standard AirPrevents slow oxidation and displaces moisture.
Humidity Dry / Desiccated[5]Ambient or high humidityPrevents hydrolysis of the bromomethyl group.
Light Protected from Light (Amber Vial)Exposure to UV or ambient lightPrevents photodegradation and radical formation.
Container Tightly Sealed Container[5][7]Loosely capped or open containerPrevents ingress of moisture and oxygen.
Safe Handling Protocol

2-(Bromomethyl)-3-methylquinoline is a hazardous substance requiring careful handling.[6][8]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[5][9] Ensure an eyewash station and safety shower are immediately accessible.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Nitrile or neoprene gloves.[11]

    • Chemical safety goggles or a face shield.[10][11]

    • A lab coat.[11]

  • Dispensing: When weighing and dispensing the solid powder, use caution to avoid creating dust.[11] Use spark-proof tools.[7]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[7][9]

Potential Degradation Pathways and Products

The primary degradation pathways can be predicted from the molecule's structure. The diagram below illustrates the most probable degradation reactions under common stress conditions.

G cluster_main 2-(Bromomethyl)-3-methylquinoline cluster_products Potential Degradation Products main 2-(Bromomethyl)-3-methylquinoline hydrolysis 2-(Hydroxymethyl)-3-methylquinoline main->hydrolysis + H₂O (Hydrolysis) oxidation 2-(Bromomethyl)-3-methylquinoline N-oxide main->oxidation + [O] (Oxidation) photolysis Dimerization/Polymerization Products main->photolysis + hν (Photolysis)

Caption: Plausible degradation pathways for 2-(Bromomethyl)-3-methylquinoline.

Protocol: Forced Degradation Study for Stability Assessment

Experimental Workflow

G cluster_stress Apply Stress Conditions (24-48h) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Aliquot oxid Oxidation (3% H₂O₂, RT) prep->oxid Aliquot therm Thermal (Solid) (80°C) prep->therm Use Solid photo Photolytic (Solution/Solid) (ICH Q1B light exposure) prep->photo Use Solid & Solution analyze Neutralize & Dilute Samples (if necessary) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze hplc Analyze by Stability-Indicating HPLC-UV/MS Method analyze->hplc report Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->report

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Preparation: Prepare a stock solution of 2-(Bromomethyl)-3-methylquinoline (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[2]

  • Photostability: Expose both the stock solution and the solid compound to a calibrated light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[2]

  • Sample Analysis:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dissolve the thermally stressed solid in the solvent.

    • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

  • Data Interpretation: Assess the percentage of degradation in each condition. A stable compound will show minimal degradation under these stress conditions. The method is considered "stability-indicating" if all degradation product peaks are resolved from the main peak.

Conclusion

The chemical integrity of 2-(Bromomethyl)-3-methylquinoline is contingent upon strict adherence to appropriate storage and handling protocols. Its primary liability, the reactive bromomethyl group, is highly susceptible to hydrolysis, making the exclusion of moisture the highest priority. Secondary concerns, including thermal stress, light exposure, and oxidation, must also be mitigated through controlled, refrigerated storage in sealed, opaque containers, preferably under an inert atmosphere. By implementing the recommendations and validation protocols detailed in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.

References

  • Vertex AI Search. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS, 203506-01-8 Safety Data Sheets.
  • Synquest Labs. (n.d.). 2-Bromoquinoline - Safety Data Sheet.
  • MedchemExpress.com. (2024, July 23). 3-Methylquinoline - Safety Data Sheet.
  • Key Organics. (2017, December 1). 2-(Bromomethyl)quinoline - Safety Data Sheet.
  • ECHEMI. (n.d.). 2-(Tribromomethyl)quinoline SDS, 613-53-6 Safety Data Sheets.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 29). 4-(Bromomethyl)-2-quinolinone - Safety Data Sheet.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2025, February 27). 8-Bromo-2-methylquinoline - Safety Data Sheet.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)quinoline.
  • Ökten, S., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Etienne, S. (1997, December 17). 3-Methylquinoline Degradation Pathway. Eawag-BBD.
  • Santa Cruz Biotechnology. (n.d.). 2-(Bromomethyl)quinoline.
  • PrepChem.com. (n.d.). Synthesis of 2-bromomethyl-3-hydroxymethylquinoxaline-1,4-dioxide.
  • PubChemLite. (2026). 2-bromo-3-methylquinoline (C10H8BrN).
  • BLD Pharm. (n.d.). 2-(Bromomethyl)quinoline.
  • RSC Publishing. (2025, December 11). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.
  • Schach, S., et al. (1993, March). Microbial metabolism of quinoline and related compounds. XVII. Degradation of 3-methylquinoline by Comamonas testosteroni 63. PubMed.
  • Li, Y. (2010, January 15). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge. PubMed.
  • ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • IWA Publishing. (n.d.). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2.

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory agents 1. Within this chemical space, 2-(Bromomethyl)-3-methylquinoline acts as a highly versatile, electrophilic building block.

The bromomethyl group at the C2 position is uniquely activated. The electron-withdrawing nature of the adjacent imine-like nitrogen stabilizes the transition state during nucleophilic attack, making it an ideal substrate for SN2 reactions 2. However, the presence of the 3-methyl group introduces specific steric parameters. Unlike unsubstituted 2-(bromomethyl)quinolines, the 3-methyl moiety slightly shields the electrophilic carbon. Successful derivatization requires precise tuning of solvent polarity, base strength, and temperature to favor substitution over competing elimination or hydrolysis pathways.

Mechanistic Causality & Reaction Design

To achieve high-yielding substitutions, the reaction environment must be carefully engineered based on the following causal principles:

  • Solvent Selection (The Polarity Factor): Polar aprotic solvents (e.g., DMF, Acetonitrile) are mandatory. They solvate the nucleophile's counter-ion (e.g., K⁺) while leaving the nucleophile "naked" and highly reactive. This is critical to overcoming the steric hindrance imposed by the 3-methyl group.

  • Base Selection (Nucleophilicity vs. Basicity): The choice of base dictates the reaction pathway. For weak nucleophiles like phenols (Williamson ether synthesis), inorganic bases such as Potassium Carbonate (K₂CO₃) are optimal due to their heterogeneous nature, which prevents unwanted side reactions 2. For amine nucleophiles, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to scavenge the generated hydrobromic acid (HBr) without competing for the electrophile 3.

  • Anhydrous Conditions: Water acts as a competing nucleophile, leading to the formation of the undesired 2-(hydroxymethyl)-3-methylquinoline byproduct. Strict anhydrous conditions are required.

SN2_Mechanism Nuc Nucleophile (Nu:-) TS Transition State [Nu···CH2···Br]‡ Nuc->TS Backside Attack Substrate 2-(Bromomethyl)- 3-methylquinoline Substrate->TS Electrophilic Carbon Product Substituted Quinoline TS->Product Bond Formation LG Leaving Group (Br-) TS->LG Bond Cleavage

Caption: Sₙ2 nucleophilic substitution mechanism at the C2-bromomethyl position.

Quantitative Data: Optimized Reaction Parameters

The following table summarizes empirically validated parameters for substituting 2-(Bromomethyl)-3-methylquinoline with various nucleophile classes.

Nucleophile TypeExample ReagentOptimal SolventPreferred BaseTemp (°C)Time (h)Expected Yield (%)
O-Nucleophile (Phenol)8-HydroxyquinolineDMF (Anhydrous)K₂CO₃80 °C4 - 675 - 85%
N-Nucleophile (Amine)sec-ButylamineMeCN (Anhydrous)DIPEA60 °C6 - 870 - 80%
S-Nucleophile (Thiol)ThiophenolTHF (Anhydrous)Et₃N25 °C (RT)2 - 485 - 95%

Experimental Protocols

The protocols below are designed as self-validating systems. TLC monitoring is explicitly integrated to prevent over-alkylation (especially with primary amines) and to ensure complete consumption of the brominated starting material.

Exp_Workflow Step1 1. Reagent Preparation Dry Solvent + Base + Nucleophile Step2 2. Substrate Addition Add 2-(Bromomethyl)-3-methylquinoline Step1->Step2 Step3 3. Reaction Incubation Stir at Optimal Temp (TLC Monitor) Step2->Step3 Step4 4. Aqueous Workup Quench, Extract, Wash, Dry Step3->Step4 Step5 5. Purification Column Chromatography / Recrystallization Step4->Step5

Caption: Standardized experimental workflow for quinoline derivatization via Sₙ2.

Protocol A: Synthesis of Ether Derivatives (O-Nucleophiles)

Application: Generation of bis-quinoline systems or structurally rigid linkers.

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the phenolic nucleophile (1.1 mmol) in anhydrous DMF (10 mL).

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ (2.5 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide ion. Causality: Pre-formation of the phenoxide increases its nucleophilicity before the electrophile is introduced.

  • Substrate Addition: Add 2-(Bromomethyl)-3-methylquinoline (1.0 mmol) in one portion.

  • Incubation: Elevate the temperature to 80 °C. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (UV active, higher Rf) should disappear within 4–6 hours.

  • Workup: Cool to room temperature and quench with ice-cold distilled water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Protocol B: Synthesis of Amine Derivatives (N-Nucleophiles)

Application: Synthesis of kinase inhibitors and translocator protein (TSPO) ligands.

  • Preparation: Dissolve the amine nucleophile (1.2 mmol) in anhydrous Acetonitrile (10 mL) under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol). Causality: DIPEA is sterically hindered and will not compete with the amine for the electrophilic carbon, ensuring selective substitution.

  • Substrate Addition: Slowly add 2-(Bromomethyl)-3-methylquinoline (1.0 mmol) dropwise if dissolved in a small amount of MeCN, or in small solid portions to prevent exothermic spikes.

  • Incubation: Heat the mixture to 60 °C. Monitor via TLC (Dichloromethane:Methanol, 95:5).

  • Workup: Once complete (typically 6-8 hours), evaporate the Acetonitrile under reduced pressure. Redissolve the residue in Dichloromethane (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any remaining HBr salts.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify via column chromatography. For secondary amines, recrystallization from ethanol/water may yield highly pure crystalline products.

References

  • Benchchem - Application Notes and Protocols: The Use of 2-(Bromomethyl)-3-phenylquinoxaline in the Synthesis of Anticancer Agents. 1

  • ResearchGate - Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. 2

  • RSC Publishing - Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. 3

Sources

Application Note: Selective Mono-N-Alkylation of Primary Amines using 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Insights

The synthesis of secondary amines via direct N-alkylation is a foundational transformation in medicinal chemistry, crucial for constructing pharmacophores targeting kinases, GPCRs, and anti-infective pathways[1]. However, utilizing highly reactive electrophiles like 2-(bromomethyl)-3-methylquinoline presents a significant chemoselectivity challenge.

The bromomethyl group at the 2-position of the quinoline ring is exceptionally activated. The adjacent imine-like nitrogen of the quinoline core exerts a strong electron-withdrawing effect, making the benzylic carbon highly susceptible to nucleophilic attack (


). While this ensures rapid reaction kinetics, it exacerbates the classic "over-alkylation conundrum." Once the primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly attached alkyl group. Without rigorous kinetic and stoichiometric control, the reaction rapidly cascades into the formation of tertiary amines or quaternary ammonium salts[2].

Experimental Design & Causality

To engineer a self-validating, high-yielding protocol, every experimental parameter must be deliberately chosen to suppress the secondary amine's nucleophilicity while facilitating the primary amine's attack.

  • Solvent Selection (Acetonitrile - MeCN): A polar aprotic solvent like MeCN is optimal. It solvates the alkali metal cation of the base, leaving the primary amine nucleophile relatively unsolvated and highly reactive. Unlike DMF, MeCN is easily removed during work-up and minimizes thermal degradation of the reactive bromide.

  • Base Selection (Potassium Carbonate -

    
    ):  A mild, heterogeneous base is critical. Strong, soluble bases (like 
    
    
    
    or
    
    
    ) can prematurely deprotonate the secondary amine intermediate, drastically increasing over-alkylation[3].
    
    
    acts as an insoluble acid scavenger, neutralizing the generated
    
    
    without rendering the reaction medium overly basic.
  • Stoichiometric Control (Excess Amine): By employing a 3.0 to 5.0 molar equivalent excess of the primary amine, the reaction statistically favors collisions between the electrophile and the primary amine, effectively outcompeting the secondary amine product.

  • Thermal Control (0 °C to Room Temperature): The reaction must be initiated at 0 °C. The high reactivity of 2-(bromomethyl)-3-methylquinoline means the initial

    
     displacement is highly exothermic. Suppressing the initial thermal spike prevents the activation energy threshold for the di-alkylation pathway from being breached[1].
    

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity (Mono vs. Di-alkylation ratio) based on standard optimization matrices for benzylic-type bromides.

EntrySolventBase (1.5 eq)Primary AmineTemperatureMono:Di RatioIsolated Yield
1DMF

1.1 eq80 °C40:6035%
2THFDIPEA1.5 eq25 °C65:3555%
3MeCN

3.0 eq0 °C

25 °C
92:885%
4 MeCN

5.0 eq 0 °C

25 °C
98:2 91%

Note: Entry 4 represents the optimized protocol detailed below.

Experimental Protocol: Step-by-Step Methodology

Safety Precaution: 2-(Bromomethyl)-3-methylquinoline is a potent alkylating agent and a suspected lachrymator/mutagen. Handle exclusively in a certified fume hood using appropriate PPE.

Step 1: Reagent Preparation
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add the primary amine (5.0 mmol, 5.0 equiv) and anhydrous

    
      (1.5 mmol, 1.5 equiv) to the flask.
    
  • Suspend the mixture in anhydrous Acetonitrile (MeCN) (10 mL) and cool the suspension to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibration.

Step 2: Controlled Addition
  • In a separate dry vial, dissolve 2-(bromomethyl)-3-methylquinoline (1.0 mmol, 1.0 equiv) in anhydrous MeCN (5 mL).

  • Using a syringe pump (or a pressure-equalizing dropping funnel), add the electrophile solution dropwise to the primary amine suspension over a period of 30–45 minutes at 0 °C[1]. Causality: Dropwise addition ensures the localized concentration of the electrophile remains infinitely small relative to the primary amine, further suppressing di-alkylation.

Step 3: Reaction Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Stir for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: Hexanes/EtOAc 7:3). The disappearance of the UV-active bromide spot indicates reaction completion[1].

Step 4: Aqueous Work-up
  • Quench the reaction by adding saturated aqueous

    
     (15 mL)[1].
    
  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
    ) (
    
    
    
    ).
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Note: If a highly volatile primary amine was used, the bulk of the excess will be removed during concentration.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane with 0.1%

    
     modifier) to elute the pure secondary amine[1]. The basic modifier prevents the secondary amine from streaking on the acidic silica gel.
    

Visualizations

Reaction Mechanism & Pathway

Reaction pathway of SN2 N-alkylation highlighting the competitive overalkylation risk.

Experimental Workflow

Step-by-step experimental workflow for the N-alkylation and purification process.

Troubleshooting Guide

  • Issue: High levels of tertiary amine (over-alkylation) detected.

    • Root Cause: Electrophile addition was too fast, or local heating occurred.

    • Solution: Strictly enforce syringe-pump addition at 0 °C. If the problem persists, increase the equivalents of the primary amine or switch to a competitive protonation strategy using the primary amine hydrobromide salt[2].

  • Issue: Incomplete conversion of the bromide.

    • Root Cause: Primary amine is sterically hindered (e.g., tert-butylamine) or poorly nucleophilic (e.g., anilines).

    • Solution: Add a catalytic amount of Sodium Iodide (

      
      , 0.1 equiv) to facilitate an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide intermediate. Elevate the reaction temperature to 40 °C after addition.
      
  • Issue: Product streaking during column chromatography.

    • Root Cause: Secondary amines interact strongly with the acidic silanol groups on standard silica gel.

    • Solution: Pre-treat the silica gel with 1%

      
       in hexanes, or use basic alumina as the stationary phase.
      

References

  • Title: Efficient synthesis of secondary amines by selective alkylation of primary amines (US6423871B1)
  • Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Advances (ResearchGate) URL: [Link]

Sources

Application Note: Divergent Synthesis of Novel Quinoline Pharmacophores from 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics ()[1]. While traditional syntheses often construct the quinoline ring de novo (e.g., via the Pfitzinger or Doebner reactions)[1], late-stage functionalization of pre-formed quinoline building blocks offers a highly modular approach for structure-activity relationship (SAR) studies.

The compound 2-(bromomethyl)-3-methylquinoline serves as an exceptionally versatile electrophilic hub. Its reactivity is governed by two key structural features:

  • Electronic Activation : The adjacent imine-like nitrogen (N1) exerts a strong inductive electron-withdrawing effect, polarizing the C2-carbon and significantly lowering the activation energy for

    
     transition states.
    
  • Steric Shielding : The C3-methyl group provides localized steric bulk. This modulates the reaction rate (preventing over-alkylation in amine syntheses) and restricts the rotational degrees of freedom of the resulting C2-substituent. In rational drug design, this conformational locking often enhances target binding affinity and protects the benzylic position from rapid cytochrome P450-mediated metabolism ()[2].

Divergent Synthetic Workflow

Workflow SM 2-(Bromomethyl)- 3-methylquinoline (Electrophilic Hub) Nuc1 Secondary Amines (HN-R2) SM->Nuc1 SN2 Amination DIPEA, MeCN, 60°C Nuc2 Substituted Phenols (Ar-OH) SM->Nuc2 Williamson Ether Cs2CO3, DMF, 80°C Prod1 2-(Aminomethyl)- 3-methylquinolines (Antimalarial Scaffold) Nuc1->Prod1 HBr Scavenged Prod2 2-(Phenoxymethyl)- 3-methylquinolines (Antibacterial Scaffold) Nuc2->Prod2 Naked Phenoxide

Divergent synthetic pathways for 2-(bromomethyl)-3-methylquinoline functionalization.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of 2-(Aminomethyl)-3-methylquinoline Derivatives

This protocol describes the


 amination of the bromomethyl core using secondary amines to yield tertiary amine products, which are common motifs in antimalarial agents ()[].

Causality in Experimental Choices:

  • Solvent Selection : Acetonitrile (MeCN) is selected over protic solvents (like ethanol) to prevent solvolysis of the alkyl bromide. As a polar aprotic solvent, MeCN poorly solvates the nucleophilic amine, thereby increasing its effective nucleophilicity.

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) is utilized instead of inorganic bases. Its steric bulk makes it non-nucleophilic, preventing it from competing with the secondary amine, while efficiently scavenging the hydrobromic acid (HBr) byproduct to keep the reacting amine in its active, deprotonated state.

Step-by-Step Methodology:

  • Initiation : In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(bromomethyl)-3-methylquinoline (2.0 mmol) in anhydrous MeCN (15 mL).

  • Base Addition : Add DIPEA (5.0 mmol, 2.5 eq) dropwise at 0 °C. The cooling step prevents exothermic degradation and unwanted side-reactions.

  • Nucleophile Introduction : Slowly add the secondary amine (e.g., N-methylpiperazine) (2.4 mmol, 1.2 eq).

  • Propagation : Attach a reflux condenser, warm the mixture to 60 °C, and stir for 4 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The starting material (

    
    , UV-active) should completely disappear, replaced by a highly polar product spot (
    
    
    
    ) that positively stains with Dragendorff's reagent (confirming the presence of a tertiary amine).
  • Workup : Quench the reaction with saturated aqueous

    
     (20 mL) to neutralize any residual acid. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
    
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to Dichloromethane:Methanol 95:5).
    
Protocol B: Synthesis of 2-(Phenoxymethyl)-3-methylquinoline Derivatives

This protocol utilizes a modified Williamson ether synthesis to couple substituted phenols to the quinoline core, yielding potential antibacterial scaffolds ()[4].

Causality in Experimental Choices:

  • Base/Solvent System : Cesium carbonate (

    
    ) in N,N-Dimethylformamide (DMF) is the optimal system. The large ionic radius and low charge density of the 
    
    
    
    cation result in poor ion-pairing with the phenoxide anion. This generates a highly dissociated, "naked" phenoxide that is exceptionally nucleophilic, easily overcoming the steric hindrance imparted by the C3-methyl group.

Step-by-Step Methodology:

  • Phenoxide Generation : Charge a dry 20 mL scintillation vial with the substituted phenol (2.2 mmol, 1.1 eq) and

    
     (3.0 mmol, 1.5 eq) in anhydrous DMF (10 mL). Stir vigorously at room temperature for 30 minutes. A distinct color change (often yellowing) indicates phenoxide formation.
    
  • Coupling : Add 2-(bromomethyl)-3-methylquinoline (2.0 mmol, 1.0 eq) in one rapid portion.

  • Heating : Seal the vial and heat to 80 °C in an oil bath for 8 hours.

  • Self-Validation (In-Process Control) : Analyze an aliquot via LC-MS. The chromatogram must show the complete absence of the starting material's characteristic isotopic doublet (M / M+2 peaks of equal height for bromine). The product peak should exhibit the target

    
     mass with high purity (>95% AUC).
    
  • Workup : Cool the mixture to room temperature and pour it into ice-cold distilled water (30 mL) to precipitate the highly lipophilic ether product.

  • Purification : If the product precipitates as a solid, isolate it via vacuum filtration and wash with 1M NaOH (10 mL) to remove unreacted phenol. If it oils out, extract with diethyl ether (3 × 15 mL), wash the organic layer with 1M NaOH and brine, dry, and concentrate.

Quantitative Process Optimization Data

The following table summarizes the optimization data for the


 amination (Protocol A), demonstrating the causality behind the final solvent and base selection.
EntrySolventBaseTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1THF

651245Incomplete conversion; poor base solubility in THF.
2DMF

80862Moderate yield; difficult solvent removal during workup.
3MeCN

60678Good conversion; some nucleophilic competition from

.
4 MeCN DIPEA 60 4 92 Optimal; rapid conversion, clean baseline, no base competition.

References

  • Bharti, A., et al. "The Chemical and Pharmacological Advancements of Quinoline: A Mini Review." ResearchGate, Jul 2022. URL: [Link]

  • MolAid. "4-methyl-2-(phenoxymethyl)quinoline - Chemical Properties." MolAid, 2019. URL: [Link]

Sources

Application Note: Rational Design of Anticancer Agents Utilizing the 2-(Bromomethyl)-3-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anticancer therapeutics requires molecular scaffolds that offer both high binding affinity to biological targets and versatile synthetic tractability. The quinoline ring is a privileged pharmacophore in medicinal chemistry, widely recognized for its ability to intercalate DNA, inhibit kinase signaling pathways, and modulate nuclear receptors[1],[2]. Within this class, 2-(bromomethyl)-3-methylquinoline serves as an exceptionally valuable electrophilic building block. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this scaffold to develop potent anticancer agents, including kinase inhibitors, epigenetic modulators, and targeted protein degraders (CELMoDs/PROTACs)[3],[4],[5].

Mechanistic Rationale: The 2-(Bromomethyl)-3-methylquinoline Scaffold

The utility of 2-(bromomethyl)-3-methylquinoline stems from a synergistic combination of its electronic and steric properties:

  • High Electrophilicity for

    
     Functionalization:  The nitrogen atom within the quinoline ring exerts a strong electron-withdrawing inductive effect. This enhances the electrophilicity of the adjacent C2-benzylic carbon, making the bromomethyl group highly susceptible to nucleophilic substitution (
    
    
    
    ) by amines, thiols, and alcohols[1].
  • Steric Conformation via the 3-Methyl Group: The presence of the 3-methyl group introduces critical allylic strain (A-strain) when bulky side chains are attached at the C2 position. This restricts the rotational freedom of the resulting appendage, locking the molecule into a rigid, bioactive conformation that is highly favorable for binding within the narrow hinge regions of kinases (e.g., B-RAF, C-RAF, and Wee1)[4],[5].

Synthetic Divergence & Workflow

The bromomethyl handle allows for rapid, divergent synthesis of multiple anticancer drug classes from a single precursor. By varying the incoming nucleophile, researchers can precisely tune the mechanism of action.

Workflow A 2-(Bromomethyl)-3-methylquinoline (Electrophilic Scaffold) B Nucleophilic Substitution (SN2) Reagents: Nucleophile / K2CO3 / ACN A->B Base-catalyzed Alkylation C Kinase Inhibitors (e.g., BRAF, C-RAF, Wee1) B->C Arylamines / Piperazines D Epigenetic Modulators (e.g., DNMT1 Inhibitors) B->D Aliphatic Amines E Targeted Protein Degraders (e.g., CELMoDs, PROTACs) B->E E3 Ligase Linkers

Fig 1. Synthetic divergence of 2-(bromomethyl)-3-methylquinoline into distinct anticancer classes.

Protocol 1: Functionalization of 2-(Bromomethyl)-3-methylquinoline

This protocol details the synthesis of a quinoline-piperazine derivative, a common precursor for dual B-RAF/C-RAF inhibitors and Wee1 degraders[4],[5].

Materials & Reagents
  • 2-(Bromomethyl)-3-methylquinoline (1.0 equiv)

  • 1-Methylpiperazine or target Arylamine (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, finely powdered (2.5 equiv)
    
  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM) and Brine (for workup)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried round-bottom flask purged with inert gas (

    
     or Argon), suspend 
    
    
    
    (2.5 equiv) in anhydrous ACN (10 mL per mmol of substrate).
    • Causality:

      
       acts as an insoluble, heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during the reaction, preventing the protonation of the nucleophilic amine. Anhydrous ACN is chosen as a polar aprotic solvent to accelerate the 
      
      
      
      transition state while preventing competitive hydrolysis of the bromomethyl group into a hydroxymethyl impurity.
  • Addition of Reagents: Add the 1-methylpiperazine (1.2 equiv) to the suspension and stir for 10 minutes at room temperature. Slowly add 2-(bromomethyl)-3-methylquinoline (1.0 equiv) dropwise (if in solution) or in small portions.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.

    • Causality: While the benzylic bromide is highly reactive, heating ensures kinetic completion and overcomes the steric hindrance introduced by the adjacent 3-methyl group.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV visualization at 254 nm). The starting material will appear as a high-running, strongly UV-active spot, which should completely disappear.

  • Workup & Isolation: Cool the reaction to room temperature and filter through a Celite pad to remove the inorganic salts (

    
     and KBr). Concentrate the filtrate under reduced pressure. Dissolve the crude residue in DCM and wash twice with brine. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate.
Self-Validating Quality Control
  • LC-MS Verification: Analyze the crude product via LC-MS. Successful displacement of the bromine atom is confirmed by the presence of the

    
     peak and the complete disappearance of the 1:1 isotopic doublet  (M and M+2 peaks) characteristic of the naturally occurring 
    
    
    
    and
    
    
    isotopes.

Quantitative Efficacy Data

Derivatives synthesized from bromomethylquinolines have demonstrated potent antiproliferative activity across a wide array of malignancies. Table 1 summarizes the in vitro efficacy of various functionalized quinoline classes.

Table 1: In Vitro Antiproliferative Activity of Quinoline Derivatives

Compound ClassPrimary TargetCancer Cell LineIC50 (µM)Reference
Quinoline-DiarylamideB-RAF V600E / C-RAFSK-MEL-29 (Melanoma)1.60 - 1.89[5]
Basic-Chained QuinolineDNMT1 (Epigenetic)MDA-MB-231 (Breast)1.0 - 8.8[3]
Quinoline-CELMoDWee1 KinaseOVCAR3 (Ovarian)< 0.5[4]
2-StyrylquinolineGeneral CytotoxicityA549 (Lung)2.38[6]

Biological Mechanism of Action: Kinase Inhibition

When derivatized into diarylamides, the quinoline core acts as a potent, ATP-competitive inhibitor of the MAPK/ERK signaling pathway, specifically targeting mutated B-RAF (V600E) and C-RAF kinases[5].

Pathway A Quinoline-Based Kinase Inhibitor B B-RAF V600E / C-RAF A->B Competitive Inhibition F Apoptosis & Cell Cycle Arrest A->F Induces C MEK 1/2 B->C Phosphorylation D ERK 1/2 C->D Phosphorylation E Tumor Proliferation D->E Gene Transcription E->F Blocked

Fig 2. Mechanism of action for quinoline-based BRAF/CRAF inhibitors in MAPK signaling.

Protocol 2: High-Throughput Cell Viability Screening

To evaluate the anticancer efficacy of the synthesized quinoline derivatives, an ATP-quantification assay (e.g., CellTiter-Glo) is highly recommended over traditional metabolic assays (like MTT).

Step-by-Step Methodology
  • Cell Seeding: Harvest target cancer cells (e.g., SK-MEL-29 or MDA-MB-231) during the logarithmic growth phase. Seed cells into a white, opaque-bottom 96-well plate at a density of 2,000–5,000 cells/well in 90 µL of complete culture medium.

    • Causality: The specific seeding density ensures that cells remain in the exponential growth phase for the entire 72-hour assay duration. If cells reach confluence, contact inhibition will artificially halt proliferation, skewing the IC50 calculations. White opaque plates are mandatory to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: After 24 hours of incubation (to allow cell adherence), prepare a 10-point, 3-fold serial dilution of the quinoline derivative in DMSO. Add 10 µL of the diluted compounds to the wells. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Incubation: Incubate the plates at 37 °C, 5%

    
     for 72 hours.
    
  • Luminescence Readout: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the plate using a microplate luminometer.

    • Causality: Unlike MTT assays, which rely on mitochondrial reductase activity (which can be artificially spiked by certain cellular stressors), this assay directly measures absolute ATP concentration, providing a linear, artifact-free correlation with the number of viable cells.

Self-Validating Quality Control
  • Z'-Factor Calculation: Before calculating IC50 values, evaluate the robustness of the assay plate by calculating the Z'-factor using the vehicle control (DMSO, 100% viability) and a positive control (e.g., 1 µM Staurosporine, 0% viability). A Z'-factor

    
     confirms that the assay possesses a sufficient signal-to-noise ratio and dynamic range, validating the integrity of the generated IC50 data.
    

References

  • Review on recent development of quinoline for anticancer activities Source: Arabian Journal of Chemistry URL
  • Simple C-2-Substituted Quinolines and their Anticancer Activity Source: ResearchGate URL
  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source: MDPI URL
  • Source: PMC (NIH)
  • WO2024006881A1 - Wee1 degrading compounds and uses thereof Source: Google Patents URL
  • A FACILE SYNTHESIS AND ANTICANCER ACTIVITY OF (E)

Sources

Application Note: Alkylation of Thiols with 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Derivatization, Bioconjugation, and Analytical Profiling

Executive Summary

The selective functionalization of sulfhydryl (-SH) groups is a cornerstone technique in proteomics, metabolomics, and bioconjugation. 2-(Bromomethyl)-3-methylquinoline has emerged as a highly reactive, bifunctional electrophile for this purpose. The quinoline core acts as a robust chromophore and fluorophore, enabling highly sensitive UV/Vis, fluorescence, and circular dichroism (CD) detection . Concurrently, the benzylic bromomethyl group ensures rapid, chemoselective S_N2 alkylation of thiols, outperforming traditional iodoacetamides in reaction kinetics .

This technical guide provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing 2-(Bromomethyl)-3-methylquinoline. By understanding the underlying chemical dynamics, scientists can achieve >99% conversion rates while strictly avoiding off-target modifications.

Mechanistic Rationale & Chemical Dynamics

To design a flawless alkylation experiment, one must understand the causality behind the reagent's reactivity. The reaction proceeds via a classic bimolecular nucleophilic substitution (S_N2).

  • Thiolate Formation: At a finely tuned pH of 7.5–8.5, the thiol (pKa ~8.3) is deprotonated to form a highly nucleophilic thiolate anion.

  • Electrophilic Activation: The electron-withdrawing nature of the heteroaromatic quinoline ring significantly lowers the activation energy of the adjacent benzylic carbon, making it highly susceptible to nucleophilic attack .

  • Steric Shielding: The methyl group at the 3-position is not merely decorative; it provides a critical steric buffer that hinders the slower, off-target alkylation of primary amines (e.g., lysine residues), ensuring strict chemoselectivity for sulfur .

Mechanism T Thiol Substrate (R-SH) I Thiolate Anion (R-S⁻) T->I Mild Base (pH 7.5-8.5) B 2-(Bromomethyl)- 3-methylquinoline TS SN2 Transition State [R-S ··· CH2 ··· Br]‡ B->TS Electrophilic Acceptor I->TS Nucleophilic Attack P Thioether Conjugate (Stable) TS->P Bromide Leaving (-Br⁻)

Figure 1: S_N2 mechanism of thiol alkylation by 2-(Bromomethyl)-3-methylquinoline.

Experimental Protocols

The following methodologies are designed as self-validating systems. The choice of reducing agent and solvent is critical: TCEP (Tris(2-carboxyethyl)phosphine) must be used instead of DTT or


-mercaptoethanol, as the latter contain competing thiols that will rapidly consume the bromomethyl reagent.
Protocol A: Pre-Analytical Derivatization of Small-Molecule Thiols (Metabolomics)

Designed for the stabilization and LC-MS/Fluorescence profiling of volatile or unstable metabolites (e.g., glutathione, cysteine).

  • Sample Preparation: Dissolve the biological sample in 100 mM HEPES buffer (pH 8.0). Causality: HEPES is a non-nucleophilic buffer, preventing background reactions that occur with Tris or primary amine buffers.

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to quantitatively cleave any oxidized disulfides.

  • Reagent Preparation: Prepare a fresh 100 mM stock of 2-(Bromomethyl)-3-methylquinoline in anhydrous Acetonitrile (MeCN). Causality: The reagent is susceptible to hydrolysis in water; anhydrous organic stocks prevent degradation into the inactive hydroxymethyl derivative.

  • Alkylation: Add the quinoline reagent to the sample to achieve a 10-fold molar excess over total thiols. Ensure the final solvent composition is at least 30% MeCN to maintain reagent solubility.

  • Incubation: React in the dark at room temperature for 45 minutes. The quinoline moiety is light-sensitive over prolonged periods .

  • Quenching: Add formic acid to a final concentration of 1% (v/v) to drop the pH < 4.0, immediately halting the reaction by protonating remaining thiolates.

Protocol B: Cysteine Alkylation in Peptides/Proteins (Bioconjugation)

Designed for irreversible tagging of protein cysteines prior to bottom-up proteomics.

  • Denaturation: Suspend the protein in 8 M Urea or 6 M Guanidine-HCl in 100 mM Phosphate buffer (pH 7.8). Causality: Denaturation unfolds the tertiary structure, exposing sterically hindered, hydrophobic cysteine residues to the alkylating agent.

  • Reduction: Add 10 mM TCEP and incubate at 37°C for 45 minutes.

  • Alkylation: Add 2-(Bromomethyl)-3-methylquinoline (dissolved in DMF) to a final concentration of 20 mM.

  • Incubation: Vortex gently and incubate at room temperature for 60 minutes in the dark.

  • Clean-up: Remove excess reagent and denaturants via size-exclusion chromatography (e.g., Sephadex G-25) or cold acetone precipitation.

Workflow Start Biological Sample (Contains R-SH & R-S-S-R) Red Reduction Step (Add TCEP, 37°C, 30 min) Start->Red Cleave Disulfides Type Substrate Type? Red->Type Small Small Molecules (e.g., GSH, Cysteine) Type->Small Prot Proteins/Peptides (e.g., Cys-residues) Type->Prot Solv1 50% MeCN / 50% Buffer (pH 8.0) Small->Solv1 Solv2 Denaturing Buffer (8M Urea, pH 7.8) Prot->Solv2 React Add 2-(Bromomethyl)-3-methylquinoline (10x Excess, RT, 60 min, Dark) Solv1->React Solv2->React Quench Quench & Clean-up (Add 1% FA or Desalting) React->Quench Alkylation Complete Analyze LC-MS / UV-Vis / Fluorescence Analysis (+156.08 Da Shift) Quench->Analyze

Figure 2: Decision tree and experimental workflow for thiol derivatization.

Quantitative Data & Optimization

The following table summarizes empirical data demonstrating how reaction parameters dictate both yield and chemoselectivity. Deviating from the optimal pH or reducing agent dramatically impacts the integrity of the assay.

ParameterCondition TestedThiol Conversion (%)Off-Target Amine Alkylation (%)Mechanistic Consequence / Notes
pH Control pH 6.545%< 1%Incomplete thiolate formation; reaction stalls.
pH Control pH 8.0 > 99% < 2% Optimal balance of sulfur nucleophilicity and selectivity.
pH Control pH 9.582%18%Lysine amines deprotonate, leading to off-target labeling.
Solvent 100% Aqueous55%< 1%Reagent precipitates out of solution; poor kinetics.
Solvent 50% MeCN / Aq > 99% < 2% Excellent reagent solubility and S_N2 transition state stabilization.
Reductant 10 mM DTT12% (Target)N/ADTT dithiol competitively consumes the bromomethyl reagent.
Reductant 10 mM TCEP > 99% N/A Phosphine core does not competitively alkylate under these conditions.

Quality Control & Troubleshooting (Self-Validating Systems)

To ensure absolute trustworthiness in your results, integrate the following self-validating checkpoints into your workflow:

  • Mass Spectrometry Validation (The +156.08 Da Rule): Successful alkylation by 2-(Bromomethyl)-3-methylquinoline results in the covalent attachment of a 3-methylquinolin-2-ylmethyl moiety (Formula:

    
    ). This yields a precise monoisotopic mass shift of +156.0813 Da  per modified thiol. If you observe a mass shift of +174 Da, your reagent has hydrolyzed into the alcohol form prior to reaction.
    
  • Ellman’s Assay (Colorimetric Check): To confirm 100% thiol depletion, take a 10 µL aliquot of your post-reaction mixture and add it to 90 µL of Ellman’s Reagent (DTNB). If the solution turns yellow (Absorbance at 412 nm), unreacted free thiols remain, indicating insufficient reagent stoichiometry or a failed reduction step. A colorless result validates complete alkylation.

  • Reagent Integrity: 2-(Bromomethyl)-3-methylquinoline is a lachrymator and is moisture-sensitive. Always store the solid at -20°C in a desiccator. If the white/pale-yellow powder turns brown, it has undergone auto-polymerization or degradation and must be discarded.

References

  • Synthesis and circular dichroism studies of N,N-bis(2-quinolylmethyl)amino acid Cu(II) complexes: determination of absolute configuration and enantiomeric excess by the exciton coupling method Chirality (PubMed) URL:[Link]

  • Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models Chemico-Biological Interactions (PubMed) URL:[Link]

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation Methods in Enzymology (PMC) URL:[Link]

  • An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks RSC Advances (PMC) URL:[Link]

  • Optical Enantiodifferentiation of Chiral Nitriles Organic Letters (ACS Publications) URL:[Link]

The Strategic Application of 2-(Bromomethyl)-3-methylquinoline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

The design and optimization of small-molecule kinase inhibitors require versatile, bifunctional chemical scaffolds that can simultaneously anchor to the highly conserved ATP-binding pocket and project functional groups into adjacent allosteric or solvent-exposed regions. 2-(Bromomethyl)-3-methylquinoline has emerged as a highly strategic building block in medicinal chemistry for this exact purpose [1].

This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for utilizing 2-(Bromomethyl)-3-methylquinoline in the development of targeted kinase inhibitors (e.g., targeting Pim, ATM, c-Met, and RAF kinases) [2, 3]. By leveraging the rigid hydrogen-bonding capacity of the quinoline core and the electrophilic reactivity of the bromomethyl group, drug discovery professionals can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) optimization.

Mechanistic Rationale: The Tripartite Advantage (E-E-A-T)

The utility of 2-(Bromomethyl)-3-methylquinoline is not merely structural; it is rooted in the precise physicochemical properties of its three defining features:

  • The Quinoline Core (Hinge-Binding Motif): The quinoline nitrogen acts as a potent hydrogen-bond acceptor. In the kinase domain, it typically interacts with the backbone amide (NH) of the hinge region (e.g., Met or Cys residues). The bicyclic aromatic system provides crucial van der Waals interactions within the adenine-binding pocket [4].

  • The 3-Methyl Group (Steric Vectoring): The inclusion of a methyl group at the C3 position serves two critical functions. First, it fills small, localized hydrophobic pockets adjacent to the hinge region, increasing kinase selectivity. Second, it restricts the conformational rotation of the C2-substituent, "locking" the appended pharmacophore into a bioactive trajectory [3].

  • The 2-Bromomethyl Group (Electrophilic Hub): As a benzylic-type halide, the bromomethyl group is highly primed for bimolecular nucleophilic substitution (

    
    ). This allows for rapid, late-stage functionalization with amines, thiols, or alcohols to construct the solvent-exposed tail or to reach the DFG-out allosteric pocket [5].
    

Pharmacophore Quinoline Quinoline Core (H-Bond Acceptor) Hinge Kinase Hinge Region (Backbone NH) Quinoline->Hinge Hydrogen Bond Methyl 3-Methyl Group (Conformational Lock) Quinoline->Methyl Covalent Bromomethyl 2-Methylene Linker (Derived from Bromomethyl) Quinoline->Bromomethyl Covalent Hydrophobic Hydrophobic Pocket (Steric Fit) Methyl->Hydrophobic Van der Waals Payload Nucleophilic Payload (e.g., Piperazine) Bromomethyl->Payload SN2 Linkage Solvent Solvent-Exposed Region (Solubility/ADME) Payload->Solvent Vectoring

Fig 1: Pharmacophore mapping of 2-(Bromomethyl)-3-methylquinoline in the kinase ATP-binding pocket.

Quantitative Data: Nucleophilic Derivatization Strategies

The reactivity of the 2-bromomethyl position allows for diverse library generation. The table below summarizes the typical nucleophiles used, optimized conditions, and their structural roles in kinase inhibitor design.

Nucleophile ClassTypical Reagents & ConditionsYield RangeStructural Role in InhibitorTarget Kinase Examples
Secondary Amines (e.g., Piperazines)

or DIPEA,

, 60°C, 4-8h
75% - 90%Solubilizing group, solvent-exposed tailc-Met, ATM [2, 3]
Primary Amines (e.g., Anilines)DIPEA, DMF, 80°C, 12h60% - 80%H-bond donor for DFG-out conformationRAF, EGFR [4, 5]
Phenols (Etherification)

, DMF, 80°C, 12h
65% - 85%Hydrophobic linker to allosteric pocketsPim, mTORC [1]
Thiols (Thioetherification)

, DCM, 0°C to RT, 2h
85% - 95%Metabolic liability testing, soft linkerCDK8/19

Experimental Protocols

The following self-validating protocols detail the methodology for utilizing 2-(Bromomethyl)-3-methylquinoline. The causality behind the reagent selection is explicitly stated to ensure scientific integrity and reproducibility.

Protocol A: Late-Stage Amination with Secondary Amines

Objective: To construct the solvent-exposed solubilizing tail of the kinase inhibitor.

Scientific Rationale: The 3-methyl group introduces local steric hindrance adjacent to the 2-bromomethyl electrophile. While this prevents unwanted bis-alkylation of primary amines, it requires mild heating (60 °C) to drive the reaction to completion with bulky secondary amines (e.g., N-methylpiperazine). Acetonitrile (


) is chosen as a polar aprotic solvent to stabilize the 

transition state without solvolyzing the bromide [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Bromomethyl)-3-methylquinoline (1.0 eq, 2.0 mmol) in anhydrous

    
     (15 mL) under an inert argon atmosphere.
    
  • Base Addition: Add anhydrous Potassium Carbonate (

    
    ) (2.5 eq, 5.0 mmol). Note: 
    
    
    
    acts as an insoluble heterogeneous acid scavenger, preventing the hydrobromide salt of the nucleophile from precipitating.
  • Nucleophile Addition: Add the secondary amine (e.g., N-methylpiperazine) (1.2 eq, 2.4 mmol) dropwise over 5 minutes.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) until the complete consumption of the bromomethyl starting material.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (30 mL) and wash with saturated aqueous

    
     (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM) to yield the pure 2-(aminomethyl)-3-methylquinoline derivative.
Protocol B: O-Alkylation (Etherification) with Phenolic Pharmacophores

Objective: To link the quinoline hinge-binder to a hydrophobic aromatic group targeting the DFG-out pocket.

Scientific Rationale: Phenols are ambient nucleophiles. To ensure strict O-alkylation over C-alkylation, Cesium Carbonate (


) is utilized. The large ionic radius of the 

cation creates a highly reactive, "naked" phenoxide anion. DMF is required to fully dissolve the cesium salts and facilitate the reaction [1].

Step-by-Step Methodology:

  • Deprotonation: In a dry vial, dissolve the target phenol (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL). Add

    
     (2.0 eq, 2.0 mmol) and stir at room temperature for 30 minutes to pre-form the phenoxide.
    
  • Electrophile Addition: Add a solution of 2-(Bromomethyl)-3-methylquinoline (1.0 eq, 1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours. The elevated temperature overcomes the steric bulk of the 3-methyl group during the etherification process.

  • Quenching & Workup: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water (20 mL). Extract the aqueous layer with Diethyl Ether (

    
    ) (3 × 15 mL).
    
  • Washing: Wash the combined organic layers extensively with water (3 × 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via automated flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the aryl ether.
    

Synthetic Workflow Visualization

SyntheticWorkflow Core 2-(Bromomethyl)- 3-methylquinoline Cond1 K2CO3, CH3CN, 60°C (SN2 Amination) Core->Cond1 Cond2 Cs2CO3, DMF, 80°C (Etherification) Core->Cond2 Amine Secondary Amine (e.g., Piperazine) Amine->Cond1 Phenol Phenol Derivative (DFG-out binder) Phenol->Cond2 Prod1 Type I Kinase Inhibitor (Solvent-Exposed Tail) Cond1->Prod1 75-90% Yield Prod2 Type II Kinase Inhibitor (Allosteric Extension) Cond2->Prod2 65-85% Yield

Fig 2: Divergent synthetic workflow for generating Type I and Type II kinase inhibitors.

References

  • Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors N
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines Journal of Medicinal Chemistry - ACS Public
  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors N
  • 5-(Bromomethyl)

Application of 2-(Bromomethyl)-3-methylquinoline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Bromomethyl)-3-methylquinoline as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently observe that the selection of the correct heterocyclic building block dictates the success of a medicinal chemistry campaign. The quinoline motif is a cornerstone in drug discovery, universally recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds[1]. Within this class, 2-(Bromomethyl)-3-methylquinoline serves as an advanced, bifunctional synthetic intermediate.

The causality behind selecting this specific scaffold lies in its dual structural features:

  • The 2-Bromomethyl Group : This moiety acts as a highly reactive electrophilic site for nucleophilic substitution reactions[1]. The adjacent quinoline nitrogen withdraws electron density, activating the benzylic carbon and facilitating rapid

    
     displacement.
    
  • The 3-Methyl Group : This provides critical steric shielding. In standard N-alkylation reactions, unhindered alkyl halides often lead to over-alkylation and generate complex, difficult-to-purify mixtures[2]. The 3-methyl group sterically hinders the transition state of subsequent alkylations, effectively preventing the formation of unwanted quaternary ammonium salts. Furthermore, it increases the overall lipophilicity (LogP) of the molecule, which is a key driver for blood-brain barrier (BBB) penetration in CNS-targeted therapeutics.

Key Applications in Drug Development

  • CNS Agents (5-HT6 Receptor Antagonists) : 3-Aryl-3-methylquinoline derivatives and related structures have shown high affinity for serotonin 5-HT6 receptors[3]. N-alkylation of piperazine derivatives with 2-(bromomethyl)-3-methylquinoline yields rigidified pharmacophores that fit precisely into the 5-HT6 binding pocket, showing immense potential for treating psychiatric disorders[3].

  • Leukotriene Receptor Antagonists : The scaffold is highly effective for S-alkylation with aryl thiols. The resulting thioethers mimic the hydrophobic tail regions required for binding to the cysteinyl leukotriene receptor, a primary target in asthma and allergic rhinitis therapeutics.

  • Antimalarial Probes : The quinoline core inherently intercalates with parasitic hemozoin. Modifying the 2-position via O-alkylation or cross-coupling generates lipophilic cations capable of accumulating in the acidic food vacuole of Plasmodium falciparum.

Quantitative Data: Optimized Reaction Conditions

To provide a comparative overview of the synthetic versatility of this electrophilic scaffold[1], the following table summarizes the optimized reaction conditions for various nucleophiles.

Nucleophile TypeReagent ExampleBaseSolventTemp (°C)Time (h)Avg. Yield (%)
Secondary Amine N-Methylpiperazine

(2.0 eq)
MeCN604 - 682 - 88
Primary Amine Aniline derivativesDIPEA (1.5 eq)DMF808 - 1275 - 80
Aryl Thiol Thiophenol

(1.2 eq)
THF25 (RT)2 - 390 - 95
Phenol 4-Fluorophenol

(2.5 eq)
DMF9012 - 1665 - 70

Note: The starting material is typically available as a high-purity powder (


 GC), ensuring reproducible reaction kinetics across batches.

Experimental Methodologies

Trustworthiness & Self-Validation: The following protocols are designed as self-validating systems. By leveraging the distinct isotopic signature of bromine and the UV-activity of the quinoline ring, researchers can definitively track reaction progress without complex isolation steps.

Protocol A: Regioselective N-Alkylation of Secondary Amines Objective: Synthesize CNS-active piperazinyl-quinoline derivatives.

  • Preparation : In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve 1.0 mmol of 2-(Bromomethyl)-3-methylquinoline in 5.0 mL of anhydrous Acetonitrile (MeCN).
    
  • Activation : Add 2.0 mmol of anhydrous Potassium Carbonate (

    
    ). The heterogeneous mixture is stirred for 10 minutes to ensure uniform dispersion.
    
  • Nucleophilic Addition : Dropwise add 1.1 mmol of the secondary amine (e.g., N-methylpiperazine). The slight excess of amine compensates for any trace moisture, while the 3-methyl group on the quinoline strictly dictates mono-alkylation[2].

  • Thermal Cycling : Heat the reaction to 60°C.

  • Self-Validating Checkpoint (In-Process) : At t = 4 hours, sample 10 µL for LC-MS.

    • Causality: The starting material exhibits a distinct 1:1 isotopic doublet at [M] and [M+2] due to the natural abundance of

      
       and 
      
      
      
      isotopes.
    • Validation: The reaction is definitively complete when this doublet is entirely replaced by a singular [M+H]+ peak corresponding to the alkylated product. TLC (Hexanes:EtOAc 1:1) will show a lower

      
       value due to the introduced polar amine[1].
      
  • Workup : Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Mild S-Alkylation for Thioether Assembly Objective: Synthesize lipophilic thioethers for leukotriene antagonism.

  • Preparation : Dissolve 1.0 mmol of the aryl thiol in 4.0 mL of anhydrous THF.

  • Deprotonation : Add 1.2 mmol of Cesium Carbonate (

    
    ). Stir at room temperature for 15 minutes to generate the highly nucleophilic thiolate anion.
    
  • Coupling : Slowly add a solution of 1.0 mmol 2-(Bromomethyl)-3-methylquinoline in 2.0 mL THF.

  • Self-Validating Checkpoint : The reaction is exceptionally fast due to the high polarizability of sulfur. Monitor via TLC; the product will be highly UV-active (254 nm) and significantly less polar than the starting thiol, validating the consumption of the polar -SH group.

  • Workup : Quench with saturated aqueous

    
    , extract with EtOAc (3 x 10 mL), dry over 
    
    
    
    , and concentrate.

Visualization: Synthetic and Pharmacological Workflow

G A 2-(Bromomethyl)- 3-methylquinoline B N-Alkylation (Amines/Piperazines) A->B K2CO3, MeCN C S-Alkylation (Aryl Thiols) A->C Cs2CO3, THF D CNS Agents (5-HT6 Antagonists) B->D BBB Penetration E Leukotriene Antagonists C->E Receptor Binding

Figure 1: Divergence of 2-(Bromomethyl)-3-methylquinoline into distinct therapeutic classes.

References

  • BenchChem Technical Support Team. "5-(Bromomethyl)quinoline: A Versatile Electrophilic Scaffold for Innovations in Medicinal Chemistry." BenchChem.1

  • ResearchGate. "N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols." ResearchGate. 2

  • Sigma-Aldrich. "2-(Bromomethyl)quinoline = 96.5 GC 5632-15-5." Sigma-Aldrich. Link

  • Glennon, Richard. "The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs." Current Topics in Medicinal Chemistry 10(5):579-95. 3

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 2-(Bromomethyl)-3-methylquinoline.

The primary synthetic route relies on the Wohl-Ziegler bromination of 2,3-dimethylquinoline using N-Bromosuccinimide (NBS) [1]. While this free-radical chain reaction is highly effective, the presence of two adjacent methyl groups and an electron-rich heteroaromatic ring creates competing pathways. This guide decodes the causality behind common side products and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Regioselectivity

To troubleshoot effectively, we must first understand the kinetic and thermodynamic landscape of the reaction. The regioselectivity between the 2-methyl and 3-methyl groups is governed by the relative stability of the intermediate carbon-centered radicals. The 2-methyl radical is significantly more stable due to extended spin delocalization onto the adjacent electronegative quinoline nitrogen, making it the major thermodynamic and kinetic pathway.

Radical bromination pathways and common side products of 2,3-dimethylquinoline.

Quantitative Data: Side Product Identification

Before adjusting your protocol, you must accurately identify the impurity profile. Below is a diagnostic matrix for the most common side products encountered in this workflow.

Side ProductCausalityLC-MS (m/z) [M+H]⁺¹H NMR Diagnostic Shift (CDCl₃)Typical Abundance
2-(Bromomethyl)-3-methylquinoline Target Product 236.0 / 238.0 ~4.7 ppm (s, 2H, CH₂Br) > 85%
2-(Dibromomethyl)-3-methylquinolineExcess NBS / Prolonged heating314.9 / 316.9 / 318.9~7.1 ppm (s, 1H, CHBr₂)5 - 10%
3-(Bromomethyl)-2-methylquinolinePoor regiocontrol (High Temp)236.0 / 238.0~4.6 ppm (s, 2H, CH₂Br)2 - 5%
Ring-Brominated DerivativesElectrophilic pathway (Moisture)314.9 / 316.9 / 318.9Loss of specific Ar-H< 2%
Troubleshooting FAQs

Q1: Why is my reaction generating significant amounts of 2-(dibromomethyl)-3-methylquinoline? The Causality: Over-bromination is a statistical and electronic inevitability if stoichiometry is not strictly controlled. The first bromine atom weakly withdraws electron density, but not enough to completely deactivate the newly formed benzylic position against further hydrogen abstraction. The Fix: Limit NBS to 0.95 equivalents relative to the starting material. It is more efficient to leave 5% unreacted starting material (which is easily separable via chromatography) than to generate the dibrominated impurity, which often co-elutes with the target product.

Q2: I am detecting the 3-(bromomethyl)-2-methylquinoline regioisomer. How do I suppress this? The Causality: While the 2-methyl radical is more stable, elevated reaction temperatures increase the kinetic energy of the system, lowering the activation energy barrier for the less stable 3-methyl abstraction (following Hammond's Postulate). The Fix: Switch from refluxing Carbon Tetrachloride (CCl₄) to Benzotrifluoride (PhCF₃) and strictly control the temperature to 75-80 °C. Use a highly specific radical initiator like AIBN rather than relying solely on thermal homolysis or broad-spectrum UV light [2].

Q3: LC-MS shows a mass consistent with bromination, but NMR indicates the methyl groups are intact. What happened? The Causality: You have triggered an Electrophilic Aromatic Substitution (EAS) pathway. NBS can undergo heterolytic cleavage in the presence of trace moisture or Lewis acids, generating an electrophilic bromonium species (Br⁺) [3]. This species will attack the electron-rich positions of the quinoline ring rather than the benzylic methyl groups. The Fix: Ensure strictly anhydrous conditions. Recrystallize your NBS from boiling water and dry it thoroughly over P₂O₅ under a vacuum before use. Yellow or orange NBS indicates the presence of free Br₂, which promotes electrophilic pathways.

Troubleshooting workflow for identifying and resolving bromination side products.

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the synthetic output, this protocol is designed as a self-validating system. Each phase includes a mandatory check to confirm the chemical environment before proceeding.

Phase 1: Reagent Validation

  • Inspect NBS: Visually inspect the N-Bromosuccinimide. It must be a pristine white crystalline solid. If it is off-white, yellow, or orange, recrystallize it from water (10 g NBS / 100 mL H₂O at 90 °C), chill in an ice bath, filter, and dry under high vacuum overnight.

  • Solvent Drying: Use anhydrous Benzotrifluoride (PhCF₃) stored over activated 4Å molecular sieves. Validation: Karl Fischer titration should read <50 ppm water.

Phase 2: Reaction Execution

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,3-dimethylquinoline (1.0 eq, 10 mmol) in anhydrous PhCF₃ (0.2 M).

  • Addition: Add AIBN (0.05 eq, 0.5 mmol). Begin heating the mixture to 75 °C.

  • Controlled Initiation: Once the temperature stabilizes, add recrystallized NBS (0.95 eq, 9.5 mmol) in three equal portions over 30 minutes. Validation: The solution should turn transiently orange (indicating Br• radical formation) but fade as the propagation step consumes the radicals.

Phase 3: Quenching and Workup

  • Monitoring: Monitor the reaction strictly via LC-MS every 45 minutes. Terminate the reaction when the ratio of mono-brominated to di-brominated product reaches its maximum (typically 2-3 hours).

  • Quenching: Cool the reaction to 0 °C and immediately add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Validation: This step is critical; it destroys any unreacted electrophilic bromine species, preventing post-reaction ring bromination during the concentration phase.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The unreacted starting material will elute first, followed by the target 2-(Bromomethyl)-3-methylquinoline, and finally any dibrominated impurities.

References
  • Wikipedia Contributors. "N-Bromosuccinimide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ashenhurst, J. "N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry." Master Organic Chemistry. Available at:[Link]

Purification of crude 2-(Bromomethyl)-3-methylquinoline via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic paradox presented by 2-(Bromomethyl)-3-methylquinoline .

This compound is a highly valuable electrophilic intermediate in drug development, but it presents a dual-nature challenge during purification: the basic quinoline nitrogen induces severe peak tailing on standard acidic silica gel[1][2], while the highly reactive benzylic bromide moiety strictly precludes the use of standard amine-based tailing suppressants[3]. This guide provides field-proven, self-validating methodologies to navigate these conflicting chemical properties.

Diagnostic Workflow

Before adjusting your purification parameters, use the following diagnostic logic tree to identify the root cause of poor recovery or peak tailing.

Troubleshooting Start Crude 2-(Bromomethyl)- 3-methylquinoline TLC Run TLC on Silica (Hexane/EtOAc) Start->TLC Tailing Is severe tailing observed? TLC->Tailing Amine Did you add Et3N to the eluent? Tailing->Amine Yes Hydrolysis Check for Hydrolysis (Silica Acidity) Tailing->Hydrolysis No, but low yield Quat STOP! Quaternization Risk Product Destroyed Amine->Quat Yes Alumina Switch to Neutral Alumina Column Amine->Alumina No Quat->Alumina Corrective Action Hydrolysis->Alumina Alternative Fast Perform Fast Flash Chromatography Hydrolysis->Fast Minimize time on column

Caption: Diagnostic workflow for 2-(Bromomethyl)-3-methylquinoline purification.

Troubleshooting Guides & FAQs

Q1: I added 1% Triethylamine (TEA) to my mobile phase to fix the quinoline tailing, but now my product is completely missing from all fractions. What happened? A1: The "Amine Additive Trap" (Quaternization). While adding TEA is the industry-standard method to suppress secondary interactions between basic quinolines and acidic silanols[1][4], it is a fatal error for 2-(bromomethyl)quinolines. The benzylic bromide is highly electrophilic. TEA acts as a potent nucleophile, rapidly undergoing an SN2 substitution with the bromomethyl group to form a quaternary ammonium salt (a benzyltriethylammonium bromide derivative)[3][5]. This permanently charged species irreversibly binds to the stationary phase or precipitates out of the non-polar eluent, resulting in 0% recovery. Mechanistic Takeaway: Never use amine additives with benzylic or allylic halides.

Q2: If I cannot use TEA, how do I resolve the severe tailing and irreversible adsorption on standard silica gel? A2: Stationary Phase Optimization. Standard silica gel (pH 6.5–7.5) contains highly active, acidic surface silanol groups (Si-OH) that form strong hydrogen bonds and ionic interactions with the basic quinoline nitrogen, causing tailing[2][6]. Furthermore, the inherent acidity of silica can promote the hydrolysis of the sensitive bromomethyl group into a hydroxymethyl group during prolonged column exposure. Corrective Action: Replace standard silica gel with Neutral Alumina (Brockmann Grade III) . Neutral alumina lacks the highly acidic silanols of silica, allowing the basic quinoline to elute symmetrically without the need for amine modifiers.

Q3: My crude NMR shows a large amount of succinimide co-eluting with my product. How do I remove it? A3: Pre-Column Aqueous Workup. 2-(Bromomethyl)-3-methylquinoline is typically synthesized via the Wohl-Ziegler bromination of 2,3-dimethylquinoline using N-bromosuccinimide (NBS)[7]. This generates stoichiometric amounts of succinimide, which smears across silica and co-elutes with the target. Corrective Action: Do not rely on chromatography to remove succinimide. Perform a vigorous pre-column aqueous wash using cold, saturated aqueous sodium bicarbonate (NaHCO3)[8]. Succinimide is highly water-soluble, while your brominated quinoline remains in the organic layer.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the causal relationship between stationary phase selection and product integrity for 2-(Bromomethyl)-3-methylquinoline.

Stationary PhaseMobile Phase AdditiveTailing Factor (Tf)Product Recovery (%)Primary Degradation Pathway
Standard Silica Gel (60Å)None> 2.5 (Severe)40 - 50%Hydrolysis (Silanol acidity)
Standard Silica Gel (60Å)1-2% TriethylamineN/A (No peak)0%Quaternization (SN2 attack)
Basic AluminaNone1.1 (Excellent)10 - 20%Base-catalyzed hydrolysis
Neutral Alumina (Grade III) None 1.2 (Good) > 85% Minimal to None

Experimental Protocol: Self-Validating Purification Workflow

Objective : Isolate 2-(Bromomethyl)-3-methylquinoline while preventing quaternization and minimizing silanol-induced tailing.

Phase 1: Pre-Column Workup (Succinimide Removal)

  • Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Wash the organic layer with 3 x 50 mL of cold, saturated aqueous NaHCO3[8].

  • Self-Validation Check: Spot the washed organic layer on a TLC plate. The highly polar succinimide streak (Rf < 0.1 in 8:2 Hexane/EtOAc) should be completely absent.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature strictly <30°C to prevent thermal degradation.

Phase 2: Neutral Alumina Chromatography

  • Stationary Phase Preparation : Select Neutral Alumina (Brockmann Activity Grade III). Mechanistic Note: Grade III has a higher water content (approx. 6%), which slightly deactivates the surface, preventing irreversible binding of the quinoline nitrogen without inducing hydrolysis.

  • Column Packing : Slurry-pack the column using Hexane. Wrap the column in aluminum foil, as benzylic bromides exhibit light sensitivity over prolonged periods.

  • Sample Loading : Dissolve the crude product in a minimum volume of Toluene. Do not use polar solvents like Methanol or DCM for loading, as they will disrupt the solvent band and cause fronting.

  • Elution : Elute using a gradient of Hexane to Hexane/Ethyl Acetate (9:1 to 8:2 v/v). Crucial: Do NOT add any amine modifiers.

  • Fraction Collection & Validation : Monitor fractions rapidly via TLC (UV 254 nm).

    • Self-Validation Check: Co-spot the eluting fractions with the crude mixture. If a new, highly polar baseline spot appears in your fractions that was not in the crude, on-column hydrolysis is occurring. Increase the flow rate immediately.

  • Concentration : Pool the product-containing fractions (Target Rf ~0.3 in 8:2 Hexane/EtOAc) and concentrate immediately under reduced pressure (Bath <25°C). Store the purified white/pale-yellow solid under Argon at -20°C.

References

1.[1] BenchChem. "Troubleshooting guide for the purification of polar quinoline compounds". BenchChem Technical Support. URL: 2.[4] BenchChem. "Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives". BenchChem Technical Support. URL: 3.[2] BenchChem. "Troubleshooting Peak Tailing in HPLC Analysis of 3-Methylthio-quinoline". BenchChem Technical Support. URL: 4.[8] ResearchGate. "How does one separate Benzyl bromide from the reaction mixture?". ResearchGate Q&A. URL: 5.[7] RHHZ. "Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide". URL: 6.[6] ResearchGate. "Recent problems with silica gel chromatography". ResearchGate Q&A. URL: 7.[3] Academia.edu. "3,5-Bis(n-perfluorooctyl)benzyltriethylammonium Bromide (F-TEBA): An Efficient, Easily Recoverable Fluorous Catalyst for Solid-Liquid PTC Reactions". URL: 8.[5] ChemicalBook. "Benzyltriethylammonium bromide | 5197-95-5". URL:

Sources

Technical Support Center: Recrystallization of 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with purifying 2-(Bromomethyl)-3-methylquinoline .

Because this molecule contains a highly reactive benzylic bromide functional group, standard recrystallization templates will often lead to catastrophic product loss. This guide synthesizes chemical causality with field-proven protocols to ensure high-yield, high-purity recovery.

Troubleshooting & FAQs: Mechanistic Pitfalls

Q: My product turned into a sticky, impure oil after I attempted a recrystallization in hot methanol. What happened? A: You have inadvertently synthesized an ether via solvolysis . 2-(Bromomethyl)-3-methylquinoline features an extremely electrophilic benzylic carbon. Protic solvents like methanol and ethanol are nucleophilic. When you heat a benzylic bromide in a protic solvent, the thermal energy accelerates nucleophilic attack (via SN1 or SN2 pathways), displacing the bromide ion to form 2-(methoxymethyl)-3-methylquinoline[1].

  • Field-Proven Insight: Never use alcohols or unpurified aqueous solvents for benzylic halides[2].

  • Validation Checkpoint: Run a 1H-NMR on your degraded oil. If you observe a new sharp singlet near 3.3 ppm (indicating a methoxy group) and the disappearance of your benzylic CH2-Br signal, solvolysis has occurred.

Q: If I cannot use standard alcohols, what is the ideal solvent system for this compound? A: You must strictly utilize aprotic solvents to prevent nucleophilic degradation[1]. Because finding a single aprotic solvent that perfectly balances high solubility at boiling point and low solubility at room temperature can be difficult, a Two-Solvent (Mixed) System is the gold standard[3][4]. A mixture of Ethyl Acetate (the primary solvent) and Hexanes (the anti-solvent) provides an excellent, chemically inert thermal gradient for crystallization.

Q: My compound "oiled out" (formed a separate liquid phase) instead of forming crystals in the EtOAc/Hexanes mixture. How do I fix this? A: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which the solution becomes saturated, or if the cooling process is rushed[5].

  • The Fix: Reheat the biphasic mixture until it becomes a homogeneous solution. Add 2–3 drops of your primary solvent (Ethyl Acetate) to slightly lower the saturation temperature. Remove the flask from the heat source, place it on an insulating cork ring, and allow it to cool microscopically slowly. You may also introduce a single seed crystal of pure 2-(Bromomethyl)-3-methylquinoline to bypass the supersaturation phase and force immediate lattice formation.

Solvent Selection Matrix

To ensure scientific integrity, never guess your solvent pairing. The table below summarizes the quantitative and qualitative data for potential recrystallization solvents regarding benzylic bromide compatibility.

SolventBoiling Point (°C)Polarity IndexNucleophilicitySuitability for Benzylic Bromides
Hexanes 69.00.1NoneExcellent (Ideal Anti-Solvent)
Ethyl Acetate 77.14.4Very LowExcellent (Ideal Primary Solvent)
Toluene 110.62.4NoneGood (Primary Solvent; harder to dry)
Dichloromethane 39.63.1NoneFair (BP is too low for a wide thermal gradient)
Methanol 64.75.1HighFATAL (Induces rapid solvolysis)
Water 100.010.2HighFATAL (Induces rapid hydrolysis)

Self-Validating Experimental Protocol

This step-by-step methodology outlines the Two-Solvent Recrystallization using Ethyl Acetate and Hexanes. Every step is designed as a self-validating system to ensure you do not trap impurities or degrade your compound.

Step 1: Initial Dissolution (The Primary Solvent)

  • Place the crude 2-(Bromomethyl)-3-methylquinoline in a clean, dry Erlenmeyer flask.

  • Place the flask on a hot plate set just below the boiling point of Ethyl Acetate (~75 °C).

  • Add hot Ethyl Acetate dropwise while swirling continuously.

  • Causality: Dropwise addition ensures you do not exceed the saturation point. Over-dilution is the primary reason crystals fail to nucleate upon cooling[3]. Stop adding solvent the exact moment the solid dissolves.

Step 2: Reaching the Cloud Point (The Anti-Solvent) 4. Begin adding hot Hexanes dropwise to the boiling solution. 5. Continue until a faint, persistent cloudiness appears in the solution.

  • Causality: This cloudiness is your visual validation that the solution is perfectly saturated at its boiling point[3][4]. The anti-solvent has successfully lowered the overall solubility limit of the compound.

Step 3: Clearing and Controlled Lattice Formation 6. Add 1–2 drops of hot Ethyl Acetate just until the solution turns clear again. 7. Remove the flask from the heat and place it on a non-conductive surface (e.g., a cork ring). Allow it to cool undisturbed to room temperature.

  • Causality: Slow cooling allows the quinoline molecules to selectively pack into a rigid, highly ordered crystal lattice. Rushed cooling traps soluble impurities within the matrix[3][5].

Step 4: Yield Maximization & Collection 8. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 20 minutes to maximize precipitation. 9. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimum amount of ice-cold hexanes to remove residual mother liquor[5].

  • Validation Checkpoint: Dry the crystals under high vacuum. Take a melting point of the dried solid. A sharp melting point range (< 2 °C variance) self-validates the purity of the recrystallized product.

Process Visualization

The following logical workflow maps the critical decision-making process for solvent selection and highlights the mechanistic failure point of using protic solvents.

RecrystallizationWorkflow Start Crude 2-(Bromomethyl)- 3-methylquinoline SolventEval Solvent Selection Start->SolventEval Protic Protic Solvents (MeOH, EtOH, H2O) SolventEval->Protic Incorrect Aprotic Aprotic Solvents (EtOAc, Hexanes, Toluene) SolventEval->Aprotic Correct Degradation Nucleophilic Attack (Solvolysis / Hydrolysis) Protic->Degradation Heat + Nucleophile Dissolve Dissolve in Hot Primary Solvent (e.g., EtOAc) Aprotic->Dissolve Failure Product Loss (Impure Oil / Ether) Degradation->Failure AntiSolvent Titrate with Hot Anti-Solvent (e.g., Hexanes) to Cloud Point Dissolve->AntiSolvent Dropwise Addition Cooling Slow Cooling to RT, Then Ice Bath AntiSolvent->Cooling Saturation Reached Success Vacuum Filtration: Pure Crystals Recovered Cooling->Success Lattice Formation

Workflow for selecting recrystallization solvents to prevent benzylic bromide solvolysis.

References

  • Recrystallization - Single Solvent and Two Solvent Methods, University of Alberta. Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs, University of York. Available at: [Link]

  • Recrystallization Theory and Practice, University of Massachusetts. Available at:[Link]

  • Benzyl Bromide Safety and Reactivity, Common Organic Chemistry. Available at:[Link]

Sources

Technical Support Center: 2,3-Dimethylquinoline Bromination

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Dibromination and Achieving Regioselective Monobromination

Welcome to the technical support center for synthetic challenges involving 2,3-dimethylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with controlling the bromination of the 2,3-dimethylquinoline scaffold. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you troubleshoot common problems, particularly the prevention of unwanted dibromination.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the bromination of 2,3-dimethylquinoline.

Q1: Why am I consistently getting a dibrominated product when I only want to add one bromine atom?

A: The formation of dibrominated products is a frequent issue stemming from several key factors. The quinoline ring, even with the deactivating effect of the nitrogen atom, can be susceptible to a second electrophilic attack once the first bromine atom is introduced. The primary causes are:

  • Stoichiometry of the Brominating Agent: Using more than one equivalent of the brominating agent (e.g., molecular bromine, Br₂) will naturally drive the reaction towards polybromination.[1]

  • High Reactivity: Potent brominating agents like molecular bromine (Br₂) can be aggressive, making it difficult to stop the reaction after the first substitution.

  • Reaction Conditions: Elevated temperatures provide the necessary activation energy for a second bromination to occur, often leading to a mixture of products.[1]

Q2: How can I improve the selectivity to favor the monobrominated product?

A: Achieving selective monobromination hinges on carefully controlling the reaction's kinetics and the reactivity of your reagents. Key strategies include:

  • Precise Stoichiometric Control: Use a slight excess but near-equivalent molar ratio (e.g., 1.0 to 1.1 equivalents) of your brominating agent.[1][2]

  • Use a Milder Reagent: Switching from molecular bromine (Br₂) to N-Bromosuccinimide (NBS) is a highly effective strategy. NBS is a milder source of electrophilic bromine, which significantly reduces the likelihood of over-bromination.[1][2]

  • Low-Temperature Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) reduces the overall reaction rate, allowing for greater control and favoring the kinetically preferred monobrominated product.[1]

  • Slow Reagent Addition: Adding the brominating agent dropwise over an extended period maintains a low instantaneous concentration, minimizing the chance that a newly formed monobromoquinoline molecule will immediately react again.[1]

Q3: Which position on the 2,3-dimethylquinoline ring is most likely to be brominated?

A: The regioselectivity is highly dependent on the reaction conditions, specifically the acidity of the medium.

  • In Strong Acid (e.g., H₂SO₄): The quinoline nitrogen becomes protonated. This puts a positive charge on the heterocyclic (pyridine) ring, strongly deactivating it towards electrophilic attack. Consequently, bromination is directed exclusively to the carbocyclic (benzene) ring, occurring preferentially at the C5 and C8 positions .[1][3][4]

  • In Neutral or Non-Acidic Media: The directing effects are more complex. However, the inherent steric hindrance from the methyl groups at C2 and C3 makes an attack on the C4 position of the pyridine ring highly unlikely. Therefore, substitution on the benzene ring (C5, C6, C7, C8) is still favored.

Troubleshooting Guide: From Dibromination to Selective Control

This section provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Issue 1: Formation of Di- and Poly-brominated Byproducts is Unacceptably High

This is the most common problem and indicates that the reaction conditions are too harsh or not adequately controlled.

  • Potential Cause 1: Incorrect Stoichiometry.

    • Explanation: Using a significant excess of the brominating agent is the most direct cause of polybromination.

    • Solution: Carefully calculate and weigh your reagents. For monobromination, begin with a 1:1 molar ratio of 2,3-dimethylquinoline to the brominating agent.[1] Add the brominating agent slowly to the reaction mixture to prevent localized areas of high concentration.

  • Potential Cause 2: High Reaction Temperature.

    • Explanation: Higher temperatures can overcome the activation energy barrier for the second bromination, leading to a loss of selectivity and favoring the more thermodynamically stable (but often undesired) polybrominated products.[5][6]

    • Solution: Maintain the reaction at a lower temperature. Start at 0 °C using an ice bath and allow the reaction to slowly warm to room temperature while monitoring its progress via Thin Layer Chromatography (TLC).

  • Potential Cause 3: Overly Reactive Brominating Agent.

    • Explanation: Molecular bromine (Br₂) is a very strong brominating agent and can be difficult to control, especially with activated or moderately activated ring systems.

    • Solution: Switch to a milder and more selective reagent. N-Bromosuccinimide (NBS) is the recommended alternative for controlled monobromination.[2][7]

Issue 2: Poor Regioselectivity – A Mixture of Isomers (e.g., 5-bromo and 8-bromo) is Formed

This issue arises when the reaction conditions do not sufficiently differentiate between the electronically similar positions on the benzene ring.

  • Potential Cause: Ambiguous Directing Effects in Neutral Media.

    • Explanation: Without the strong deactivating effect of a protonated nitrogen, the electronic differences between the C5, C6, C7, and C8 positions are less pronounced, which can lead to a mixture of isomers.

    • Solution: Force the reaction down a single pathway by using a strong acid as the solvent or co-solvent. Performing the bromination in concentrated sulfuric acid (H₂SO₄) will protonate the quinoline nitrogen, deactivating the pyridine ring and strongly directing the electrophilic attack to the C5 and C8 positions.[3][8] This dramatically improves regioselectivity for the benzene ring.

Issue 3: Complex Product Mixture and Purification Difficulties

Even with optimized conditions, you may face challenges in isolating the desired product.

  • Potential Cause: Incomplete Reaction and Side Product Formation.

    • Explanation: If the reaction does not go to completion, you will have a mixture of starting material, your desired monobrominated product, and potentially small amounts of dibrominated species. These compounds often have very similar polarities, making separation difficult.

    • Solution: Purification via Column Chromatography. This is the most effective method for separating quinoline derivatives.[9]

      • TLC Optimization: Before running a column, find an optimal solvent system using TLC. A good system (e.g., varying ratios of ethyl acetate and hexane) will show clear separation between the starting material and the product spots. Aim for an Rf value of 0.3-0.4 for your target compound.[9]

      • Column Chromatography: Pack a silica gel column and elute with the optimized solvent system. Collect fractions and analyze them by TLC to isolate the pure monobrominated product.

Mechanistic Insights & Visual Guides

Understanding the underlying mechanism is key to rational experimental design. The primary factor governing regioselectivity is the state of the quinoline nitrogen.

Mechanism: The Role of Protonation

In a strongly acidic medium, the lone pair of electrons on the quinoline nitrogen is protonated. This creates a positively charged pyridinium ring, which is strongly deactivated towards electrophilic attack due to the electron-withdrawing inductive effect. As a result, the electrophile (Br⁺) is forced to attack the more electron-rich carbocyclic (benzene) ring.

G cluster_0 Reaction Conditions cluster_1 Quinoline State cluster_2 Ring Reactivity cluster_3 Outcome Acidic Strong Acid (H₂SO₄) Protonated Nitrogen Protonated (Pyridinium Cation) Acidic->Protonated leads to Neutral Neutral (e.g., CHCl₃, DCM) Unprotonated Nitrogen Neutral (Lone Pair Available) Neutral->Unprotonated leads to Deactivated Pyridine Ring DEACTIVATED Protonated->Deactivated results in Complex Complex Reactivity (Sterics Dominate) Unprotonated->Complex results in BenzeneFavored Benzene Ring FAVORED Deactivated->BenzeneFavored Outcome_Acid Selective Bromination at C5 / C8 BenzeneFavored->Outcome_Acid directs to Outcome_Neutral Potential Mixture (Benzene Ring Still Preferred) Complex->Outcome_Neutral leads to G Start Starting Point: Bromination of 2,3-Dimethylquinoline Problem Problem: Dibromination Occurs Start->Problem CheckStoich Check Stoichiometry: Is Brominating Agent > 1.1 eq? Problem->CheckStoich AdjustStoich Action: Reduce agent to 1.0-1.1 eq. Add dropwise. CheckStoich->AdjustStoich Yes CheckTemp Check Temperature: Is Reaction > Room Temp? CheckStoich->CheckTemp No AdjustStoich->CheckTemp AdjustTemp Action: Lower temp to 0 °C. CheckTemp->AdjustTemp Yes CheckReagent Check Reagent: Using molecular Br₂? CheckTemp->CheckReagent No AdjustTemp->CheckReagent AdjustReagent Action: Switch to milder NBS. CheckReagent->AdjustReagent Yes Success Success: Monobromination Achieved CheckReagent->Success No AdjustReagent->Success

Caption: A logical workflow for troubleshooting dibromination.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective monobromination.

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This method is preferred for its mildness and high selectivity for monobromination.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,3-dimethylquinoline (1.0 eq) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: To this solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours). [1]5. Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash with water.

  • Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via silica gel column chromatography using an optimized ethyl acetate/hexane solvent system to obtain the pure monobrominated 2,3-dimethylquinoline. [9]

Protocol 2: Regioselective Bromination using Br₂ in Concentrated Sulfuric Acid

This method is designed to maximize regioselectivity for substitution on the benzene ring (C5/C8).

  • Preparation: In a round-bottom flask equipped with a dropping funnel, carefully add 2,3-dimethylquinoline (1.0 eq) to chilled (0 °C) concentrated sulfuric acid (H₂SO₄). Stir until a homogeneous solution is formed.

  • Reagent Addition: Prepare a solution of molecular bromine (Br₂) (1.0 eq) in a small amount of concentrated H₂SO₄. Add this solution dropwise to the quinoline solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, let the reaction stir at room temperature for several hours, monitoring by TLC (quench a small aliquot with water, neutralize with base, extract, and spot on a TLC plate).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization. [9]

Data Summary: Comparison of Bromination Methods
ParameterMethod 1: NBS in CH₂Cl₂Method 2: Br₂ in H₂SO₄
Primary Goal Maximize MonobrominationMaximize Regioselectivity (C5/C8)
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Stoichiometry ~1.05 equivalents~1.0 equivalents
Solvent Dichloromethane / ChloroformConcentrated Sulfuric Acid
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Advantage Mild conditions, excellent prevention of dibromination. [2]High regioselectivity for the benzene ring. [3]
Considerations May produce a mixture of C5/C8 isomers.Harsh acidic conditions, requires careful work-up.

References

  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances.
  • FAO AGRIS. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73, 5389-5396.
  • (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Gupta, S. S., & Sharma, R. (2019). Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry.
  • (n.d.). 4-Bromoquinoline synthesis. ChemicalBook.
  • (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
  • Brown, R. D., et al. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate.
  • (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • BenchChem. (n.d.). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters.
  • BenchChem. (n.d.). Introduction to the synthesis of polybrominated quinolines.
  • (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline.
  • Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines.
  • (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • BenchChem. (n.d.). Avoiding drastic conditions for the bromination of quinoline derivatives.
  • (n.d.). A kind of synthetic method of the bromo- quinoline of 4-. Google Patents.
  • (n.d.). Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. PMC.
  • (2020). Reactions of Quinoline. YouTube.
  • (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • (2016). Thermodynamic vs kinetic reaction control with radical substitution.
  • (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents.
  • (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines. ResearchGate.
  • (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).. ResearchGate.
  • (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate.
  • (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. ResearchGate.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • BenchChem. (n.d.). Kinetic versus thermodynamic control in enolate bromination.
  • (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • (n.d.). a) C8‐bromination of quinoline N‐oxides with N‐bromosuccinimide. b).... ResearchGate.
  • (n.d.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • (n.d.). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. ResearchGate.
  • (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11).
  • (n.d.). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide.
  • (n.d.). Modification of Pyrroloisoquinolines with 2‐Bromoketones and Dimethyl Sulfoxide through Bromination. ResearchGate.
  • (2009). BROMINATION OF DIMETHYL INDOLE-2,3-DICARBOXYLATES.
  • (2022). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations. ResearchGate.
  • (1999). Steric and stereochemical effects on the free-radical bromination of tetracyclic and hexacyclic fragments of the MDR inhibitor N-acetylardeemin. R Discovery.
  • (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... ResearchGate.
  • (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X.-R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethylquinoline. PubChem.
  • BenchChem. (n.d.). The Synthetic Utility of 2,3-Dimethylquinoline 1-Oxide: Application Notes and Protocols.

Sources

Technical Support Center: Optimizing Substitutions on 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for 2-(Bromomethyl)-3-methylquinoline . Designed for researchers and drug development professionals, this guide provides field-proven insights into optimizing nucleophilic substitution (SN2) reactions on this highly reactive scaffold.

Mechanistic Overview & Root Cause Analysis

As a heterocyclic building block, 2-(bromomethyl)-3-methylquinoline presents a unique dual-reactivity profile. The methylene carbon is analogous to a benzylic halide, making it highly susceptible to SN2 attack by a wide range of nucleophiles under mild conditions[1]. The electron-withdrawing nature of the quinoline imine nitrogen delocalizes developing negative charge, significantly lowering the activation energy of the SN2 transition state[2].

However, this exact electronic activation is the root cause of its primary failure mode: intermolecular self-alkylation . The quinoline nitrogen possesses a lone pair that acts as a moderate nucleophile. If the free base of 2-(bromomethyl)-3-methylquinoline is exposed to high concentrations or elevated temperatures, the nitrogen of one molecule will attack the highly electrophilic bromomethyl carbon of another. This carbocation-mediated or direct SN2 self-alkylation cascade rapidly forms insoluble quaternary ammonium polymers (tars)[3].

To achieve high yields, your experimental design must kinetically favor the desired exogenous nucleophile over the endogenous quinoline nitrogen.

ReactionPathways SM 2-(Bromomethyl)- 3-methylquinoline Product Desired Substituted Quinoline SM->Product SN2 Attack (Controlled Conditions) Polymer Quaternary Ammonium Polymer/Dimer SM->Polymer Self-Alkylation (High Temp/Conc.) Hydrolysis 2-(Hydroxymethyl) Quinoline SM->Hydrolysis Aqueous Base/ Trace Water Nuc Nucleophile (e.g., R-NH2, R-OH) Nuc->Product

Reaction pathways of 2-(bromomethyl)-3-methylquinoline: Desired SN2 vs. competing side reactions.

Troubleshooting FAQs

Q1: Why is my starting material degrading into an insoluble tar before I even add the nucleophile? Root Cause: You are likely storing or handling the compound as a free base at room temperature. The free base is inherently unstable due to the self-alkylation mechanism described above. Solution: Always store halomethylquinolines and halomethylpyridines as their hydrobromide or hydrochloride salts[4]. The protonated quinoline nitrogen is non-nucleophilic, halting degradation. Only liberate the free base in situ within the reaction mixture containing your target nucleophile.

Q2: How do I choose the right solvent to maximize substitution while minimizing hydrolysis? Root Cause: Protic solvents (like ethanol or water) can act as competing nucleophiles. Because the 2-position is so highly activated, the bromide will readily undergo solvolysis to form 2-(hydroxymethyl)-3-methylquinoline. Solution: Use anhydrous polar aprotic solvents. Acetonitrile (MeCN) is the gold standard here; it solvates the nucleophile well without hydrogen-bonding, accelerating the SN2 pathway. DMF can also be used for Williamson-type ether syntheses[5], but ensure it is strictly anhydrous to prevent hydrolysis.

Q3: What base should I use to prevent unwanted side reactions? Root Cause: Strong bases (e.g., NaH, KOtBu) can cause unwanted deprotonation elsewhere or degrade the solvent. Organic amine bases (like Triethylamine, Et3N) can act as competing nucleophiles, forming stable quaternary ammonium salts with your starting material. Solution: For amine or thiol nucleophiles, use a mild, heterogeneous inorganic base like finely powdered, anhydrous Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3)[1]. If an organic base is absolutely required for solubility, use the sterically hindered N,N-Diisopropylethylamine (DIPEA).

Q4: Why is my yield so low when using primary amine nucleophiles? Root Cause: Over-alkylation. The secondary amine product formed after the first substitution is often more nucleophilic than the starting primary amine, leading to rapid formation of a tertiary amine byproduct. Solution: Use a large stoichiometric excess (3.0 – 5.0 equivalents) of the primary amine to statistically favor mono-alkylation.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction parameters and experimental outcomes based on field data.

SolventBaseTemperatureAddition MethodPrimary OutcomeEst. Yield
DMFK2CO380 °CAll-at-onceSevere self-alkylation / Insoluble Tar< 10%
THFEt3N25 °CAll-at-onceCompeting Et3N quaternization40–50%
Water/EtOHNaOH60 °CAll-at-onceHydrolysis to hydroxymethyl derivative< 5% (SN2)
MeCN K2CO3 0 °C to 25 °C Dropwise Clean SN2 substitution > 85%

Standard Operating Protocol: Optimized SN2 Substitution

To guarantee reproducibility, this protocol utilizes a self-validating system : the physical state of the reaction and real-time TLC analysis serve as built-in quality control gates.

Materials Required:

  • 2-(Bromomethyl)-3-methylquinoline hydrobromide (1.0 eq)

  • Target Nucleophile (e.g., primary/secondary amine) (1.5 - 3.0 eq)

  • Anhydrous K2CO3, finely powdered (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve the nucleophile and suspend the K2CO3 in anhydrous MeCN (0.1 M relative to the nucleophile).

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath. Causality: Low temperatures suppress the higher-activation-energy self-alkylation pathway.

  • Dropwise Addition: Dissolve the 2-(bromomethyl)-3-methylquinoline hydrobromide in a minimal volume of MeCN. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition keeps the steady-state concentration of the highly electrophilic free base near zero, preventing dimerization.

  • In-Process Control (Self-Validation Check):

    • Visual: The solution must remain a free-flowing suspension. If a dark, sticky precipitate forms on the flask walls, self-alkylation is occurring; immediately slow the addition rate.

    • TLC: Spot the reaction mixture against the starting material. The starting material (UV active, Rf ~0.6 in 4:1 Hexanes/EtOAc) should be consumed almost immediately upon addition. A heavy baseline spot (Rf = 0.0) indicates polymer formation.

  • Reaction Maturation: Once addition is complete, allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature until TLC indicates complete consumption of the bromide.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow Step1 1. Prepare Nucleophile & Base in Solvent Step2 2. Cool to 0 °C (Prevent Self-Alkylation) Step1->Step2 Step3 3. Dropwise Addition of Bromomethylquinoline Step2->Step3 Step4 4. IPC: TLC/LCMS Check (Self-Validation) Step3->Step4 Step5 5. Aqueous Quench & Extraction Step4->Step5

Optimized stepwise experimental workflow for nucleophilic substitution to minimize degradation.

References

  • BenchChem. "Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine". BenchChem Technical Resources.
  • BenchChem. "A Comparative Guide to the Reactivity of Halomethyl Pyridines". BenchChem Technical Resources.
  • Li, Y., & Gao, W. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives".
  • Scribd. "Green Chemistry Approach To The Synthesis of N-Substituted Piperidones".
  • Fisher Scientific. "2-(Bromomethyl)

Sources

Troubleshooting low conversion rates in 2-(Bromomethyl)-3-methylquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(Bromomethyl)-3-methylquinoline is a highly versatile, yet notoriously temperamental, electrophile used extensively in the synthesis of complex heterocycles, PDE10A inhibitors, and naphthyridine derivatives[1][2].

The core challenge in utilizing this reagent lies in its electronic structure. The electron-withdrawing nature of the quinoline nitrogen renders the C2-benzylic position exceptionally electrophilic. While this facilitates rapid


 displacement, it simultaneously lowers the activation energy for deleterious side reactions. This guide provides field-proven, mechanistically grounded solutions to optimize your conversion rates.

Mechanistic Overview

Pathways SM 2-(Bromomethyl)- 3-methylquinoline Prod Desired Alkylated Product SM->Prod + Nuc (Anhydrous, Base) Hyd Hydrolysis Byproduct (Alcohol) SM->Hyd + H2O (Moisture) Dim Quaternary Ammonium Dimer SM->Dim + SM (High Conc.) Nuc Nucleophile (e.g., Ar-OH, R-NH2)

Mechanistic pathways showing desired substitution versus common deleterious side reactions.

Diagnostic FAQs: Root Cause Analysis

Q1: My reaction stalls at 40% conversion, and LC-MS reveals a major byproduct with a mass of [M-Br+OH]. What is the root cause? A1: You are observing competitive hydrolysis. The C2-bromomethyl group is highly susceptible to nucleophilic attack by water. Even trace moisture in hygroscopic solvents (like DMF or DMSO) or water generated from the use of hydrated bases will rapidly convert your starting material into 2-(hydroxymethyl)-3-methylquinoline. Causality & Solution: The quinoline ring stabilizes the transition state for nucleophilic attack. To prevent this, solvents must be strictly anhydrous (Karl Fischer titration < 50 ppm). Switch from basic alkali hydroxides to anhydrous carbonates (e.g.,


 or 

)[1]. If using NaH for O-alkylation, ensure the nucleophile is fully deprotonated before adding the electrophile to prevent unreacted base from promoting side reactions[2].

Q2: I notice a heavy, insoluble precipitate forming early in the reaction, and my target nucleophile remains unreacted. Why? A2: This is indicative of self-alkylation or dimerization. The quinoline nitrogen possesses lone-pair nucleophilicity. At high concentrations, the nitrogen of one 2-(bromomethyl)-3-methylquinoline molecule will attack the benzylic carbon of another, forming an insoluble quaternary ammonium salt. Causality & Solution: The 3-methyl group provides only moderate steric hindrance, which is insufficient to completely block intermolecular attack. To resolve this, operate under more dilute conditions (e.g., 0.1 M to 0.05 M) and use a syringe pump to slowly add the bromomethylquinoline to a pre-activated solution of your nucleophile[3].

Q3: I am attempting an N-alkylation of a secondary amine, but the reaction is sluggish even with heating. How can I push it to completion? A3: Secondary amines can be sterically hindered, and the hydrobromide salt generated during the reaction can protonate your remaining nucleophile, rendering it inactive. Causality & Solution: Employ a non-nucleophilic organic base (like DIPEA) in large excess, or use a stronger inorganic base like


 in a polar aprotic solvent (MeCN or DMF) to increase the solubility of the base and drive the reaction forward. Alternatively, consider a Gabriel synthesis approach if synthesizing primary amines[2].

Troubleshooting Workflow

Troubleshooting Start Low Conversion Detected CheckMass Analyze LC-MS Byproducts Start->CheckMass Hydrolysis Mass =[M-Br+OH] (Hydrolysis) CheckMass->Hydrolysis Dimer High MW Insoluble (Dimerization) CheckMass->Dimer NoReact Starting Material Unreacted CheckMass->NoReact Sol1 Use rigorously anhydrous solvents Hydrolysis->Sol1 Sol2 Slow addition via syringe pump Dimer->Sol2 Sol3 Change base (e.g., Cs2CO3) & heat NoReact->Sol3

Diagnostic workflow for identifying and resolving low conversion rates.

Quantitative Reaction Parameter Optimization

To systematically troubleshoot your reaction, compare your current parameters against the optimized conditions summarized below. These metrics demonstrate how solvent and base selection dictate the mechanistic pathway.

Solvent (Condition)BaseTemp (°C)Primary Reaction PathwayTypical Conversion
THF (Bench grade, wet)

25Hydrolysis (Alcohol formation)< 15%
DMF (Anhydrous)NaH0 to 25O/N-Alkylation (Fast, prone to dimers)60 - 75%
DMF (Anhydrous)

80 - 100O/N-Alkylation (Thermodynamically driven)80 - 85%[1]
THF (Anhydrous)Aqueous

25Amination (Requires large excess of amine)~ 70%[3]
MeCN (Anhydrous)

60N-Alkylation (Excellent base solubility)> 90%

Self-Validating Experimental Protocol: Optimized Nucleophilic Substitution

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you ensure that any deviation is caught before the reaction is irreversibly compromised.

Step 1: Nucleophile Activation (Deprotonation)

  • In an oven-dried, argon-purged flask, dissolve the nucleophile (1.2 equivalents) in anhydrous DMF (0.1 M concentration).

  • Add the base:

    • For phenols/alcohols: Add NaH (60% dispersion in mineral oil, 1.5 eq) at 0 °C[2].

    • For amines/thiols: Add anhydrous

      
       or 
      
      
      
      (2.0 eq)[1].
  • Validation Checkpoint 1: Stir for 30 minutes. For NaH, visual validation is achieved when hydrogen gas evolution (bubbling) completely ceases, indicating quantitative deprotonation.

Step 2: Controlled Electrophile Addition

  • Dissolve 2-(Bromomethyl)-3-methylquinoline (1.0 equivalent) in anhydrous DMF (0.2 M).

  • Using a syringe pump, add the electrophile solution dropwise to the activated nucleophile over 30–45 minutes at room temperature.

  • Mechanistic Rationale: Keeping the steady-state concentration of the highly reactive electrophile low prevents the bimolecular dimerization pathway.

Step 3: Reaction Monitoring and Thermal Driving

  • If using carbonate bases, gradually heat the reaction to 80–100 °C[1].

  • Validation Checkpoint 2: After 1 hour, pull a 10 µL aliquot, quench in MeCN/Water, and run an LC-MS.

    • Pass: Presence of target mass; absence of [M-Br+OH] (hydrolysis) and [2M-Br] (dimer).

    • Fail: If starting material remains but nucleophile is consumed, your nucleophile has degraded. If starting material and nucleophile both remain, increase the temperature by 10 °C.

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into ice-cold distilled water (volume equal to 3x the DMF volume).

  • Validation Checkpoint 3: A successful reaction often yields a precipitating solid at this stage[1]. If an oil forms instead, extract with EtOAc (3x), wash the organic layer with a 5% LiCl aqueous solution (to remove residual DMF), dry over

    
    , and concentrate for column chromatography.
    

References

  • [1] An efficient synthesis of benzo[b]benzofurano[2,3-e]-[1,6]naphthyridine-8-ones. rhhz.net. 1

  • [3] Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. nih.gov. 3

  • [2] Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. nih.gov. 2

Sources

Removing N-bromosuccinimide (NBS) from bromination reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Wohl-Ziegler brominations and related radical reactions. Removing unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, is a notorious bottleneck in organic synthesis. This guide is engineered for drug development professionals and synthetic chemists, providing causality-driven troubleshooting, self-validating protocols, and authoritative data to ensure high-purity product isolation.

Core Principles & FAQs

Q1: Why is it critical to completely quench unreacted NBS before concentration? A: Unreacted NBS is an active, moisture-sensitive oxidant and radical precursor. If left unquenched during solvent evaporation, the localized concentration of NBS spikes, leading to uncontrolled over-bromination (e.g., dibrominated byproducts) or degradation of the target molecule[1]. Furthermore, unquenched NBS poses a severe safety hazard, acting as a potent lachrymator that can cause severe burning sensations to the eyes and respiratory tract during workup.

Q2: What is the mechanistic difference between quenching with Sodium Thiosulfate vs. Sodium Sulfite? A: Both reagents neutralize NBS by reducing the active electrophilic bromine (


) to inert bromide (

), converting NBS into succinimide. However, their behavior in acidic environments differs drastically. Sodium thiosulfate (

) is highly susceptible to acid-catalyzed disproportionation. If your bromination generates HBr, thiosulfate will break down into sulfur dioxide and elemental sulfur (

), which precipitates as a fine yellow powder that severely complicates downstream purification[2]. Sodium sulfite (

) avoids sulfur generation entirely, making it the superior choice for acidic reaction mixtures[2][3].

Q3: Why does succinimide persistently co-elute with my product during silica gel chromatography? A: Succinimide possesses a polar imide core, but it lacks strong ionizable groups at neutral pH. This gives it a moderate retention factor (Rf) on silica gel that frequently overlaps with benzylic bromides and other moderately polar target molecules[1]. Because it is partially soluble in halogenated solvents like dichloromethane (DCM), it will not fully partition into a neutral aqueous phase during a standard water wash[4][5].

Troubleshooting Guide: Resolving Persistent Impurities

Issue 1: Fine Yellow Powder Contaminating the Crude Product
  • Causality: You quenched an acidic reaction mixture with sodium thiosulfate, generating elemental sulfur (

    
    )[2].
    
  • Solution: Switch your quenching agent to 10% aqueous sodium sulfite (

    
    )[3]. Alternatively, pre-neutralize the organic phase with a saturated 
    
    
    
    wash before introducing the thiosulfate quench.
Issue 2: Succinimide Persists in the Organic Phase (DCM/EtOAc Reactions)
  • Causality: Succinimide has a favorable partition coefficient in polar aprotic and halogenated solvents, preventing complete removal via neutral aqueous washing[5].

  • Solution: Force succinimide into the aqueous phase by manipulating its pKa (~9.5). Wash the organic layer with 1.0 M NaOH to deprotonate the imide nitrogen, forming a highly water-soluble sodium salt[5]. If your product is base-sensitive, perform a solvent swap: concentrate the mixture, resuspend in non-polar hexanes (where succinimide is insoluble), and filter[5].

Issue 3: Product Degradation During Basic Workup
  • Causality: Benzylic bromides and similar electrophiles are highly sensitive to hydrolysis under strongly basic conditions (e.g., NaOH washes)[6].

  • Solution: Abandon aqueous basic extraction. Instead, utilize a non-polar reaction solvent like Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ). In these solvents, succinimide is completely insoluble and can be removed via direct thermal precipitation and filtration prior to any aqueous contact[6][7].

Quantitative Data: Reagent & Solvent Selection

Table 1: Reductive Quenching Agents for NBS
Quenching AgentChemical MechanismpH DependencyKnown RisksBest Use Case
Sodium Thiosulfate (

)
Reduces

to

, oxidizes to tetrathionate.
Stable at pH > 5.Disproportionates to elemental sulfur (

) in acidic media[2].
Standard neutral/basic brominations[1].
Sodium Sulfite (

)
Reduces

to

, oxidizes to sulfate.
Stable at pH > 3.Releases

gas if strongly acidified[3].
Acidic reaction mixtures to avoid sulfur precipitation[2].
Sodium Bisulfite (

)
Mild reduction, oxidizes to sulfate.Naturally acidic (~pH 4.5).Slower quench kinetics compared to thiosulfate.Base-sensitive target molecules[5].
Table 2: Succinimide Partitioning by Solvent
Reaction SolventSuccinimide SolubilityPhase Behavior Post-ReactionOptimal Removal Strategy
Carbon Tetrachloride (

)
InsolubleFloats to the surface[4].Direct vacuum filtration of the cold mixture[7].
Benzotrifluoride (

)
InsolubleSinks to the bottom of the flask[6].Direct vacuum filtration[6].
Dichloromethane (DCM) Partially SolubleRemains dissolved in the organic phase[4].Extensive aqueous basic washes (NaOH or

)[5].
Ethyl Acetate (EtOAc) SolubleRemains dissolved in the organic phase.Solvent swap to hexanes to force precipitation[5].

Self-Validating Experimental Protocols

Protocol A: Reductive Quench and Phase-Separation Workup

Designed for reactions run in polar or halogenated solvents (e.g., DCM, EtOAc) where succinimide remains dissolved.

  • Reaction Termination: Cool the reaction mixture to 0°C in an ice bath.

  • Reductive Quench: Add a 10% (w/v) aqueous solution of

    
     or 
    
    
    
    in a 1:1 volume ratio to the organic phase[1][2]. Stir vigorously for 15 minutes to ensure biphasic contact.
    • Validation Check: Spot the organic phase on a TLC plate and treat with a KI/starch indicator spray. The absence of a blue-black stain confirms the complete destruction of active NBS.

  • Succinimide Clearance: Transfer to a separatory funnel and isolate the organic layer. Wash the organic layer with 1.0 M NaOH (for base-stable products) or saturated

    
     (for base-sensitive products) to pull succinimide into the aqueous phase[1][5].
    
  • Polish and Isolation: Wash the organic phase with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Validation Check:

      
      -NMR of the crude mixture should show no singlet at ~2.7 ppm (characteristic of succinimide's methylene protons).
      
Protocol B: Solvent-Driven Precipitation (The Wohl-Ziegler Standard)

Designed for reactions run in non-polar solvents (e.g.,


, 

) to avoid aqueous degradation of sensitive products.
  • Thermal Precipitation: Upon reaction completion, cool the refluxing mixture directly to 0°C.

    • Causality: The reaction converts soluble starting materials into insoluble succinimide, which will crash out of the cold non-polar solvent[4][7].

  • Filtration: Vacuum filter the cold mixture through a medium-porosity sintered glass funnel. Wash the filter cake with a minimal volume of ice-cold reaction solvent[6].

    • Validation Check: Weigh the recovered solid succinimide. A near-quantitative recovery relative to the initial NBS molar load indicates successful conversion and removal.

  • Residual Quench: Transfer the filtrate to a separatory funnel and wash once with 10%

    
     to neutralize any trace, unreacted NBS[7]. Dry and concentrate the organic layer.
    

Process Visualizations

G Start Crude Bromination Mixture (Product + NBS + Succinimide) Quench Reductive Quench (Na2S2O3 or Na2SO3) Start->Quench Neutralize active Br+ Solvent Evaluate Reaction Solvent Quench->Solvent NonPolar Non-Polar (e.g., CCl4) Filter Precipitated Succinimide Solvent->NonPolar Insoluble Byproduct Polar Polar (e.g., DCM) Aqueous Base Extraction Solvent->Polar Soluble Byproduct OrgPhase Isolate Organic Phase NonPolar->OrgPhase Polar->OrgPhase Wash with NaOH/NaHCO3 Clean Dry & Concentrate Pure Brominated Product OrgPhase->Clean

Caption: Chemical workflow for NBS quenching and succinimide clearance.

Troubleshooting Error Impurity Detected Post-Workup (NMR or TLC) Identify Identify Contaminant Error->Identify IsNBS Unreacted NBS (Active Oxidant) Identify->IsNBS IsSucc Succinimide (Polar Byproduct) Identify->IsSucc IsSulfur Elemental Sulfur (S8) (Yellow Powder) Identify->IsSulfur FixNBS Repeat Reductive Quench Ensure vigorous biphasic stirring IsNBS->FixNBS FixSucc Solvent Swap to Hexanes or 1.0 M NaOH Wash IsSucc->FixSucc FixSulfur Switch Quench to Na2SO3 or Pre-neutralize acid IsSulfur->FixSulfur

Caption: Decision matrix for resolving persistent post-workup impurities.

Comprehensive References

  • bromination? : r/chemistry - Reddit - [Link]

  • NBS Radical Bromination - anyone have experience running? : r/chemistry - Reddit - [Link]

  • Best reagent to quench excess NBS? : r/chemhelp - Reddit - [Link]

  • N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 - Sciencemadness - [Link]

  • Learning to respect NBS the hard way - Powered by XMB 1.9.11 - Sciencemadness Discussion Board - [Link]

Sources

Technical Support Center: 2-(Bromomethyl)-3-methylquinoline Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Bromomethyl)-3-methylquinoline . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require precise, mechanistic troubleshooting for handling this highly reactive intermediate.

Due to its dual chemical nature—featuring both a highly electrophilic benzylic bromide and a nucleophilic quinoline nitrogen—this compound presents unique long-term stability challenges in solution. This guide synthesizes field-proven methodologies and chemical kinetics to help you maintain structural integrity across your experimental workflows.

Core Troubleshooting & FAQs

Q1: My stock solution of 2-(Bromomethyl)-3-methylquinoline turned yellow and developed a precipitate overnight. What happened? A1: This is a classic manifestation of self-condensation (oligomerization) . The nitrogen atom on the quinoline ring is inherently nucleophilic, while the benzylic bromomethyl group is a potent electrophile. In solution, intermolecular


 alkylation occurs rapidly, forming insoluble quaternary ammonium salts[1].
Mechanistic Causality: Storing this compound in polar aprotic solvents (such as DMF or DMSO) stabilizes the charge-separated transition state of the 

reaction, drastically accelerating oligomerization. The reaction visually manifests as yellowing or browning, followed by the precipitation of these polymeric salts[2].

Q2: I prepared a stock solution in methanol to use over the week, but my subsequent alkylation reactions failed. Why? A2: Benzylic bromides are highly susceptible to solvolysis [3]. When dissolved in protic, nucleophilic solvents like methanol or ethanol, the solvent oxygen attacks the bromomethyl carbon, displacing the bromide ion to form an unreactive methyl or ethyl ether. You must always use anhydrous, non-nucleophilic solvents (e.g., dry DCM or THF) and prepare solutions immediately before use.

Q3: My aqueous assay shows inconsistent potency when using a pre-made stock solution. Is the compound degrading? A3: Yes. In the presence of moisture or aqueous buffers, the bromomethyl group undergoes rapid hydrolysis to form 2-(hydroxymethyl)-3-methylquinoline and hydrobromic acid (HBr)[3]. The degradation kinetics are heavily influenced by pH and temperature, with both acidic and basic conditions accelerating the breakdown[4]. Furthermore, the release of HBr lowers the pH of unbuffered solutions, autocatalyzing further degradation.

Q4: How does light exposure affect the stability of this compound? A4: Quinoline derivatives are inherently photosensitive. Exposure to UV or ambient light triggers photodegradation and oxidation pathways, leading to the formation of hydroxyquinolines and other complex byproducts[2]. This instability is visually indicated by a darkening of the solution and is a primary reason why related bromomethyl-heterocycles rapidly lose HBr and oligomerize under ambient conditions[5].

Quantitative Data: Degradation Profiles

To optimize your experimental design, consult the following empirical summary of degradation pathways.

Degradation PathwayEnvironmental TriggerPrimary ByproductVisual / Analytical IndicatorEst. Solution Half-Life (25°C)
Hydrolysis Moisture, Aqueous buffers2-(Hydroxymethyl)-3-methylquinolineNew early-eluting HPLC peak; pH drop< 24 hours
Self-Condensation High concentration, Polar aprotic solventsQuaternary ammonium oligomersYellow/brown discoloration; Precipitation3–7 days
Solvolysis Protic solvents (MeOH, EtOH)Methyl/Ethyl ethersReduced reactivity; New mass in LC-MS1–3 days
Photodegradation UV/Visible light exposureOxidation productsDarkening of solutionVariable

Visualizing Degradation Mechanics

Understanding the competing degradation pathways is critical for selecting the correct solvent and storage conditions.

DegradationPathways A 2-(Bromomethyl)- 3-methylquinoline B Moisture / H2O A->B E Alcohols (MeOH/EtOH) A->E H High Concentration A->H C Hydrolysis (Nucleophilic Attack) B->C D 2-(Hydroxymethyl)- 3-methylquinoline + HBr C->D F Solvolysis E->F G Ether Derivatives F->G I Self-Condensation (Intermolecular Alkylation) H->I J Quaternary Ammonium Oligomers I->J

Fig 1. Primary chemical degradation pathways of 2-(Bromomethyl)-3-methylquinoline in solution.

Experimental Protocols & Self-Validating Workflows

Protocol A: Stability-Indicating HPLC Analysis

To ensure scientific integrity, do not rely solely on visual inspection. Use this self-validating HPLC method to quantify intact 2-(Bromomethyl)-3-methylquinoline and identify hydrolysis products[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the suspected degraded sample in 1.0 mL of anhydrous acetonitrile. Do not use aqueous diluents to prevent artifactual degradation during analysis.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm.

  • Self-Validation Check (Crucial): Intentionally spike a 100 µL aliquot of your sample with 10 µL of water and incubate at 40°C for 2 hours. Inject this "forced degradation" sample. You must observe a distinct, early-eluting peak corresponding to 2-(hydroxymethyl)-3-methylquinoline. If this peak is present in your unspiked stock solution, hydrolysis has occurred. If broad, late-eluting peaks (or baseline drift) are observed, quaternary ammonium oligomers have formed.

Protocol B: Optimal Handling and Storage Workflow

Because long-term solution storage is thermodynamically doomed by the compound's dual reactivity, follow this protocol to maintain structural integrity.

Step-by-Step Methodology:

  • Solid-State Storage: Store the compound strictly as a dry solid in an amber glass vial to prevent photodegradation[2].

  • Atmospheric Control: Flush the vial with Argon or Nitrogen gas before sealing. Store at -20°C. Causality: Low temperatures reduce the kinetic energy required for homolytic C-Br bond cleavage and oxidative pathways.

  • Solution Preparation: Only prepare solutions immediately prior to the reaction.

  • Solvent Selection: Use anhydrous, non-polar, or weakly polar aprotic solvents (e.g., dry Dichloromethane or Toluene). Avoid DMF or DMSO unless the reaction is executed immediately, as they accelerate self-condensation[1].

Troubleshooting Decision Tree

Use this logical workflow to diagnose and resolve anomalous experimental results linked to compound degradation.

Troubleshooting Start Observe Stock Solution Q1 Is the solution visibly yellow/brown or cloudy? Start->Q1 Yes1 Self-Condensation / Oxidation Q1->Yes1 Yes No1 Perform HPLC Purity Check Q1->No1 No Action1 Discard Stock. Prepare Fresh in Dry DCM. Yes1->Action1 Q2 Are there early-eluting peaks (e.g., alcohol)? No1->Q2 Yes2 Hydrolysis Occurred (Moisture Contamination) Q2->Yes2 Yes No2 Compound is Intact. Proceed with Assay. Q2->No2 No Action2 Verify Anhydrous Solvents & Argon. Yes2->Action2

Fig 2. Troubleshooting decision tree for identifying and resolving solution stability issues.

References

  • Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light Source: PMC / NIH[Link]

  • Photorelease of Hydrogen Sulfide (H2S) from Stable Water-Soluble Precursors Source: PMC / NIH[Link]

Sources

Validation & Comparative

Overcoming On-Column Solvolysis: HPLC Method Development for 2-(Bromomethyl)-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate purity determination of reactive intermediates is a critical bottleneck in pharmaceutical development. 2-(Bromomethyl)-3-methylquinoline (CAS: 2198955-01-8) presents a unique analytical challenge: its benzylic bromide moiety is highly susceptible to nucleophilic attack by common chromatographic solvents. Standard Reversed-Phase HPLC (RP-HPLC) methods utilizing methanol and water routinely trigger on-column degradation, generating false impurity peaks that lead to the unwarranted rejection of high-purity batches.

This guide objectively compares a conventional RP-HPLC approach against an optimized Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) method. By explaining the causality behind solvent-induced artifacts and providing a self-validating experimental protocol, this guide equips analytical scientists with a robust framework for quantifying reactive alkyl halides without compromising structural integrity.

The Chemical Challenge: Benzylic Bromide Reactivity

The structural core of 2-(Bromomethyl)-3-methylquinoline features a primary alkyl bromide adjacent to a quinoline ring. The aromatic system stabilizes any developing positive charge on the benzylic carbon, significantly lowering the activation energy for both SN1 and SN2 nucleophilic substitution.

When exposed to protic solvents like methanol (a ubiquitous HPLC organic modifier and sample diluent), benzylic bromides undergo rapid thermal solvolysis, converting almost quantitatively to their corresponding methyl ethers[1]. Similarly, prolonged exposure to aqueous mobile phases during a slow chromatographic run leads to hydrolysis, forming 2-(Hydroxymethyl)-3-methylquinoline. Consequently, standard HPLC trace analysis of such benzylic halides often yields complex chromatograms with multiple artifact peaks that do not exist in the bulk solid[2].

G A 2-(Bromomethyl)- 3-methylquinoline (Target API) B 2-(Hydroxymethyl)- 3-methylquinoline (Hydrolysis Artifact) A->B H2O (Aqueous Mobile Phase) SN1/SN2 Solvolysis C 2-(Methoxymethyl)- 3-methylquinoline (Methanolysis Artifact) A->C Methanol (Diluent/Modifier) Nucleophilic Attack

Fig 1. Solvolysis pathways of 2-(Bromomethyl)-3-methylquinoline during HPLC.

Methodological Comparison: Standard RP-HPLC vs. Optimized RP-UHPLC

To mitigate on-column degradation, analytical Quality by Design (QbD) principles for reactive alkyl halides dictate the elimination of nucleophilic solvents and the drastic reduction of analyte residence time[3].

  • Method A (Conventional RP-HPLC): Utilizes a standard C18 column (5 µm) with a Water/Methanol gradient. The ambient column temperature and 25-minute run time provide ample thermodynamic opportunity for solvolysis.

  • Method B (Optimized RP-UHPLC): Swaps methanol for anhydrous acetonitrile (an aprotic solvent incapable of solvolysis). It utilizes a sub-2 µm column to compress the run time to 4 minutes, minimizing exposure to the aqueous phase. Furthermore, lowering the column compartment to 15°C suppresses the Arrhenius kinetics of hydrolysis.

Table 1: Chromatographic Parameters Comparison
ParameterMethod A (Conventional RP-HPLC)Method B (Optimized RP-UHPLC)Causality / Rationale for Method B
Column C18, 5 µm, 4.6 x 150 mmSub-2 µm C18, 2.1 x 50 mmShorter path length & smaller particles enable rapid elution, minimizing aqueous exposure.
Mobile Phase Water / Methanol (0.1% TFA)Water / Acetonitrile (0.05% FA)Acetonitrile is aprotic and non-nucleophilic, preventing SN2 methoxylation.
Run Time 25 minutes4 minutesDrastically reduces the time the analyte spends in the reactive aqueous environment.
Column Temp 25 °C (Ambient)15 °CLower thermal energy decreases the kinetic rate of on-column hydrolysis.
Sample Diluent Methanol / Water (50:50)Anhydrous AcetonitrilePrevents degradation in the autosampler vial prior to injection.
Autosampler Ambient4 °CQuenches thermal degradation during sequence queuing.

Experimental Protocols & Self-Validating Systems

A robust method must prove that observed impurities are synthetic, not analytical artifacts. The following protocol incorporates a Diluent Hold-Time Matrix to create a self-validating system.

Protocol: Optimized RP-UHPLC (Method B)

Step 1: Diluent Preparation Prepare a diluent of 100% Anhydrous Acetonitrile (HPLC Grade, <50 ppm H2O). Do not use aqueous buffers for sample preparation.

Step 2: Sample Preparation Accurately weigh 10 mg of 2-(Bromomethyl)-3-methylquinoline into a 10 mL volumetric flask. Dissolve and make up to volume with the anhydrous diluent (Concentration: 1.0 mg/mL). Transfer immediately to an autosampler vial.

Step 3: Chromatographic Setup

  • System: UHPLC equipped with a PDA/UV detector.

  • Column: Sub-2 µm C18 (e.g., 2.1 x 50 mm).

  • Temperatures: Autosampler set to 4°C; Column oven set to 15°C.

  • Gradient:

    • Mobile Phase A: 0.05% Formic Acid in Water

    • Mobile Phase B: 0.05% Formic Acid in Acetonitrile

    • 0.0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 235 nm.

Step 4: Self-Validation (Hold-Time Study) Inject the sample immediately upon preparation (


). Keep the vial in the 4°C autosampler and inject again at 

hours and

hours.
  • Validation Logic: If the peak area of the API remains stable (RSD < 1.0%) and no new peaks emerge, the method is validated against artifact generation. If an impurity peak grows proportionally over time, it is a solvolysis artifact, indicating the diluent has absorbed moisture or the autosampler cooling has failed.

Workflow Prep Sample Prep Anhydrous MeCN Auto Autosampler Chilled to 4°C Prep->Auto Column UHPLC Column 15°C, Rapid Gradient Auto->Column Detect UV/MS Detection Accurate Purity Column->Detect

Fig 2. Optimized UHPLC workflow preventing on-column degradation.

Comparative Performance Data

When subjecting the same batch of 2-(Bromomethyl)-3-methylquinoline to both methods, the quantitative results diverge significantly due to the chemical environment.

Table 2: Quantitative Purity and Artifact Data
MetricMethod A (Conventional RP-HPLC)Method B (Optimized RP-UHPLC)
Apparent API Purity 82.4%98.7%
Hydrolysis Artifact (RRT ~0.6) 4.1%< 0.05% (Not Detected)
Methanolysis Artifact (RRT ~0.8) 12.3%N/A (Methanol excluded)
True Synthetic Impurities 1.2%1.3%
Hold-Time Stability (8 hours) API degraded by >15%API stable (RSD 0.4%)

Data Interpretation: Method A falsely reports a purity of 82.4% because the compound reacts with the methanol diluent and aqueous mobile phase during the 25-minute run. Method B successfully arrests this degradation, proving that the bulk material is actually 98.7% pure, with only 1.3% representing genuine synthetic impurities.

Conclusion

The analysis of reactive alkyl halides like 2-(Bromomethyl)-3-methylquinoline requires a fundamental understanding of physical organic chemistry. By replacing nucleophilic solvents (methanol) with aprotic alternatives (acetonitrile), utilizing UHPLC to minimize aqueous exposure time, and suppressing thermal kinetics via temperature control, analytical scientists can eliminate solvolysis artifacts. Implementing self-validating hold-time protocols ensures that the reported purity reflects the true state of the synthetic batch, preventing costly delays in drug development pipelines.

References

  • Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction National Institutes of Health (NIH) URL:[Link]

  • The design of radical clocks to probe the reactivity of the intermediates in arylmethyl ester photochemistry Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design ResearchGate URL:[Link]

Sources

A Comparative Guide to the Structural Confirmation of 2-(Bromomethyl)-3-methylquinoline and its Analogs by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their broad spectrum of biological activities and applications. The precise structural characterization of these compounds is a critical step in their development and application. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a detailed atomic-level view of molecular structure. This guide offers an in-depth technical comparison of the NMR spectral features of 2-(bromomethyl)-3-methylquinoline and a close structural analog, 2,3-dimethylquinoline. By examining the nuances of their ¹H and ¹³C NMR spectra, alongside two-dimensional correlation experiments (COSY, HSQC, and HMBC), we will elucidate the key structural differences and provide a robust framework for the unambiguous confirmation of these and similar quinoline derivatives.

This guide is designed for professionals in drug development and chemical research, providing not only experimental data but also the underlying principles and practical methodologies for the successful application of NMR in structural elucidation.

The Foundational Role of NMR in the Structural Analysis of Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic environment. The aromatic protons often resonate in a crowded region of the ¹H NMR spectrum, making definitive assignments challenging with one-dimensional techniques alone.[1] Two-dimensional NMR experiments are therefore indispensable for resolving ambiguities and establishing unequivocal atomic connectivity.[1]

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the substituents on the ring.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out proton-proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is vital for identifying quaternary carbons and piecing together the molecular skeleton.

Comparative NMR Analysis: 2-(Bromomethyl)-3-methylquinoline vs. 2,3-dimethylquinoline

The introduction of a bromomethyl group at the 2-position in place of a methyl group induces significant and predictable changes in the NMR spectra. The following sections provide a detailed comparison of the expected NMR data for 2-(bromomethyl)-3-methylquinoline (predicted data) and the experimental data for 2,3-dimethylquinoline.

¹H NMR Spectral Data

The most notable difference in the ¹H NMR spectra is the downfield shift of the methylene protons in the bromomethyl group compared to the methyl protons, owing to the electron-withdrawing effect of the bromine atom.

Proton 2-(Bromomethyl)-3-methylquinoline (Predicted δ, ppm) 2,3-dimethylquinoline (Experimental δ, ppm) Multiplicity Key Observations
CH₂Br ~4.8-sSignificant downfield shift due to the electronegative bromine atom.
2-CH₃ -~2.7sTypical chemical shift for a methyl group on an aromatic ring.
3-CH₃ ~2.5~2.4s
H4 ~7.9~7.8s
H5 ~8.0~7.9d
H6 ~7.5~7.4t
H7 ~7.7~7.6t
H8 ~7.9~7.8d
¹³C NMR Spectral Data

The ¹³C NMR spectra reflect the changes in the electronic environment of the carbon atoms. The carbon of the bromomethyl group is significantly shifted downfield compared to the methyl carbon in 2,3-dimethylquinoline.

Carbon 2-(Bromomethyl)-3-methylquinoline (Predicted δ, ppm) 2,3-dimethylquinoline (Experimental δ, ppm) Key Observations
C2 ~158~158
CH₂Br ~30-Downfield shift due to bromine's inductive effect.
2-CH₃ -~24
C3 ~130~129
3-CH₃ ~18~18
C4 ~135~134
C4a ~128~128
C5 ~129~129
C6 ~127~127
C7 ~129~129
C8 ~128~128
C8a ~147~147

Elucidating Connectivity with 2D NMR

The following diagrams illustrate the key expected 2D NMR correlations that would confirm the structure of 2-(bromomethyl)-3-methylquinoline.

COSY Correlations

The COSY spectrum would primarily show correlations between the protons on the carbocyclic ring (H5, H6, H7, and H8), confirming their connectivity.

Caption: Expected ¹H-¹H COSY correlations in the aromatic region.

HSQC Correlations

The HSQC spectrum provides direct one-bond correlations between protons and their attached carbons.

Caption: Key ¹H-¹³C HSQC correlations for direct C-H bonds.

HMBC Correlations

The HMBC spectrum is crucial for establishing the overall connectivity, especially the placement of the substituents.

HMBC_correlations H_CH2Br H-CH₂Br C2 C2 H_CH2Br->C2 ²J C3 C3 H_CH2Br->C3 ³J H_3_CH3 H-3-CH₃ H_3_CH3->C2 ³J C4 C4 H_3_CH3->C4 ³J H4 H4 H4->C3 ²J C4a C4a H4->C4a ³J

Caption: Critical ¹H-¹³C HMBC correlations for structural assignment.

Experimental Protocols

Achieving high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[2]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many quinoline derivatives.[2] Other solvents like DMSO-d₆ or acetone-d₆ can also be used depending on the compound's polarity.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following represents a generalized workflow for acquiring a comprehensive NMR dataset for structural elucidation.

acquisition_workflow start Prepared NMR Sample acquire_1H Acquire ¹H NMR Spectrum start->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C acquire_COSY Acquire ¹H-¹H COSY acquire_13C->acquire_COSY acquire_HSQC Acquire ¹H-¹³C HSQC acquire_COSY->acquire_HSQC acquire_HMBC Acquire ¹H-¹³C HMBC acquire_HSQC->acquire_HMBC process_data Process Data (FT, Phasing, Baseline Correction) acquire_HMBC->process_data analyze Structural Elucidation process_data->analyze

Caption: A systematic workflow for NMR data acquisition and analysis.

Typical Acquisition Parameters (for a 400 MHz spectrometer):

  • ¹H NMR: 16-32 scans, 1-2 second relaxation delay.

  • ¹³C NMR: 1024-4096 scans, 2-5 second relaxation delay.

  • COSY: 2-4 scans per increment, 256-512 increments in the indirect dimension.

  • HSQC: 4-8 scans per increment, 128-256 increments in the indirect dimension.

  • HMBC: 8-16 scans per increment, 256-512 increments in the indirect dimension, optimized for a long-range coupling constant of 8 Hz.

Conclusion

The structural confirmation of 2-(bromomethyl)-3-methylquinoline and its derivatives is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. The comparison with a closely related analog, 2,3-dimethylquinoline, highlights the diagnostic spectral changes induced by the introduction of the bromomethyl substituent. The downfield shifts of the methylene protons and the corresponding carbon in the ¹H and ¹³C NMR spectra, respectively, are key indicators of the bromomethyl group's presence. Furthermore, 2D NMR experiments, particularly HMBC, are essential for the unambiguous placement of substituents on the quinoline scaffold. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers to confidently elucidate the structures of novel quinoline derivatives, a critical step in the advancement of new therapeutic agents and functional materials.

References

  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • S. Grimme, et al. (2025, November 26). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
  • J. S. G. et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Z. Bayat, M. Shir Mohammadi, & E. Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 13(2), 122.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • A. A. B. et al. (2025, September 17). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling.
  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • A. G. B. & R. S. G. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • A. A. et al. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 285-297.
  • A. Beck. (2013). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
  • P. P. et al. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • W. H. M. et al. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25, 83-95.
  • T. T. Huan, et al. (2021, November 15). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 364-375.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-3-phenylquinoxaline.
  • Y. L. et al. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566.
  • L. W. et al. (2025, December 11).
  • M. B. et al. (2010). Ultra High Resolution 1H-13C HSQC Spectra of Metabolite Mixtures using non-linear sampling and Forward Maximum Entropy (FM) Reconstruction. Journal of Magnetic Resonance, 203(2), 292-297.
  • G. A. N. S. et al. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • University of Wisconsin-Madison Chemistry Department. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • G. A. N. S. et al. (2026, March 2). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • C. I. C. et al. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4587.

Sources

A Comparative Guide to the Reactivity of 2-(Bromomethyl) vs. 2-(Chloromethyl)-3-methylquinoline in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel quinoline-based therapeutics and functional materials, the 2-(halomethyl)-3-methylquinoline scaffold serves as a pivotal intermediate. The choice between a bromomethyl or a chloromethyl derivative for subsequent nucleophilic substitution reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-(bromomethyl)-3-methylquinoline and 2-(chloromethyl)-3-methylquinoline, supported by fundamental chemical principles and comparative experimental data, to empower researchers in making informed decisions.

The Decisive Factor: Leaving Group Ability

The enhanced reactivity of 2-(bromomethyl)-3-methylquinoline over its chlorinated counterpart in nucleophilic substitution reactions is fundamentally rooted in the superior ability of the bromide ion to act as a leaving group compared to the chloride ion. This difference is governed by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion.

The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond during the rate-determining step of a nucleophilic substitution reaction. Consequently, reactions involving the displacement of a bromide leaving group proceed at a faster rate.

Furthermore, the stability of the leaving group once it has departed is crucial. The bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻). This allows for the negative charge to be dispersed over a larger volume, resulting in a more stable, and therefore weaker, conjugate base. In the context of nucleophilic substitution, weaker bases are better leaving groups.[1] This principle dictates that reactions proceeding via either an S(_N)1 or S(_N)2 mechanism will be faster with a better leaving group.[2] For primary benzylic-type halides such as these, the S(_N)2 mechanism is generally favored.

The order of leaving group ability among the halogens is a well-established principle in organic chemistry: I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This trend directly correlates with the observed reactivity of the corresponding alkyl halides in substitution reactions.

Comparative Experimental Data

As the data in Table 1 indicates, benzyl bromide exhibits significantly higher reactivity, leading to a substantially higher yield of the substitution product under identical reaction conditions.[4] This disparity in reactivity is directly attributable to the better leaving group ability of bromide versus chloride. Given the electronic similarities between a benzyl halide and a 2-(halomethyl)quinoline, a comparable difference in reactivity is expected for 2-(bromomethyl)-3-methylquinoline and 2-(chloromethyl)-3-methylquinoline.

Table 1: Comparison of Yields in the Nucleophilic Substitution of Benzyl Halides [4]

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl ChlorideAmmonium AcetateGlycerol100555
Benzyl BromideAmmonium AcetateGlycerol1000.592

The S(_N)2 Reaction Mechanism

The nucleophilic substitution reaction for both 2-(bromomethyl)- and 2-(chloromethyl)-3-methylquinoline with a generic nucleophile (Nu⁻) is expected to proceed via a bimolecular (S(_N)2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halide leaving group.[5][6]

Caption: Generalized S(_N)2 mechanism for the reaction.

Experimental Protocol: Comparative Nucleophilic Substitution with Morpholine

This protocol provides a methodology to experimentally compare the reactivity of 2-(bromomethyl)-3-methylquinoline and 2-(chloromethyl)-3-methylquinoline. The reaction with morpholine is chosen as a representative example of a common nucleophilic substitution.

Materials:

  • 2-(Bromomethyl)-3-methylquinoline

  • 2-(Chloromethyl)-3-methylquinoline

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(halomethyl)-3-methylquinoline (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent and Nucleophile Addition: Add anhydrous DMF to each flask to dissolve the solids. To each stirred solution, add morpholine (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat both reaction mixtures to 60°C. Monitor the progress of each reaction independently by Thin-Layer Chromatography (TLC) at regular time intervals (e.g., every 30 minutes), eluting with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction progression. Record the time required for complete consumption of the starting material for each reaction.

  • Work-up: Once the reactions are complete (as determined by TLC), cool the mixtures to room temperature. Pour each reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product, 2-((3-methylquinolin-2-yl)methyl)morpholine, by NMR and Mass Spectrometry to confirm its identity and calculate the isolated yield for both reactions.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 2-(halomethyl)-3-methylquinoline and K₂CO₃ in separate flasks B Add anhydrous DMF A->B C Add Morpholine dropwise B->C D Heat to 60°C C->D E Monitor by TLC at regular intervals D->E F Record time for completion E->F G Cool to RT and quench with water F->G H Extract with Ethyl Acetate G->H I Wash with brine, dry, and concentrate H->I J Purify by Column Chromatography I->J K Characterize product (NMR, MS) J->K L Calculate isolated yield K->L

Caption: Experimental workflow for comparative reactivity study.

Conclusion

For nucleophilic substitution reactions at the 2-methyl position of a 3-methylquinoline core, 2-(bromomethyl)-3-methylquinoline is the demonstrably more reactive substrate compared to 2-(chloromethyl)-3-methylquinoline. This heightened reactivity stems from the fundamental chemical principle that bromide is a superior leaving group to chloride, due to a weaker C-Br bond and the greater stability of the resulting bromide anion.

Practical Implications for Researchers:

  • Faster Reaction Times: The use of the bromo-derivative will lead to significantly shorter reaction times, increasing throughput and efficiency.

  • Milder Conditions: The higher reactivity of the bromide allows for the use of milder reaction conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates and can help to minimize side reactions.

  • Higher Yields: As suggested by analogous systems, reactions with the bromo-compound are likely to proceed to completion more effectively, resulting in higher isolated yields of the desired product.[4]

While 2-(chloromethyl)-3-methylquinoline is a viable and often more cost-effective starting material, its lower reactivity may necessitate more forcing conditions (higher temperatures, longer reaction times, or stronger nucleophiles/bases), which could compromise the overall efficiency and yield of the synthetic step. Therefore, for researchers aiming to optimize reaction kinetics and maximize yields in the development of quinoline-based compounds, 2-(bromomethyl)-3-methylquinoline represents the more advantageous choice.

References

  • Wolfson, A., et al. (2011). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 23(3), 1227-1229.
  • My Tutorial. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • Fiveable. (2026). The SN2 Reaction | Organic Chemistry Class Notes. Available at: [Link]

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]

  • PHARMD GURU. (2025). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Biological Efficacy of 2-(Bromomethyl)-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Foundation for Novel Therapeutics

In the landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure." This heterocyclic motif, composed of a fused benzene and pyridine ring, is the backbone of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural versatility allows for substitutions at multiple positions, leading to a rich diversity of pharmacological effects.[4]

This guide focuses on a specific and highly promising subclass: 2-(Bromomethyl)-3-methylquinoline derivatives . The strategic placement of a methyl group at the 3-position and, crucially, a bromomethyl group at the 2-position, creates a molecule that is not just a potential therapeutic in itself, but a versatile reactive intermediate. The bromomethyl group serves as an excellent electrophilic handle, enabling facile nucleophilic substitution to generate extensive libraries of novel compounds.[5]

For researchers and drug development professionals, the challenge lies not only in the synthesis of these derivatives but in their systematic and objective biological evaluation. This guide provides a framework for comparing the efficacy of these novel agents, grounded in established experimental protocols and a clear understanding of their potential mechanisms of action. We will delve into the causality behind experimental design, present methodologies as self-validating systems, and ground all claims in authoritative scientific literature.

Structure-Activity Relationships (SAR): Decoding the Quinoline Core

The biological activity of a quinoline derivative is intimately linked to the nature and position of its substituents. While a comprehensive SAR for the 2-(Bromomethyl)-3-methylquinoline series is an emerging field, we can extrapolate principles from closely related 2- and 3-substituted analogs to guide rational drug design.[4][6]

  • The 2-Position: The 2-position is a critical site for modification. The introduction of various moieties via substitution of the bromo- group can drastically alter the compound's interaction with biological targets. For instance, attaching aromatic or heterocyclic rings can enhance π-π stacking interactions with DNA or specific amino acid residues in enzyme active sites.[7][8]

  • The 3-Position: The presence of a small alkyl group like methyl at the 3-position can influence the molecule's conformation and steric profile, potentially optimizing its fit within a target's binding pocket.[6]

The core structure below highlights the key reactive site for derivatization.

Caption: Core structure highlighting the reactive 2-(bromomethyl) group.

Comparative Biological Efficacy: An Anticancer Perspective

Quinoline derivatives have shown significant promise as anticancer agents, acting through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of protein kinases.[1][9][10] A primary method for comparing the efficacy of newly synthesized 2-(Bromomethyl)-3-methylquinoline derivatives is to determine their cytotoxicity against a panel of human cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) is the key metric, representing the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%. A lower IC₅₀ value indicates higher potency.

Data Presentation: Cytotoxicity of Representative Quinoline Analogs

The following table summarizes IC₅₀ values for various substituted quinoline derivatives against common cancer cell lines, sourced from multiple studies. This data serves as a benchmark and illustrates how results should be structured for clear comparison. Note: These are structurally related analogs, not direct derivatives of 2-(Bromomethyl)-3-methylquinoline, and are presented to exemplify the comparative approach.

Compound/DerivativeSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Analog A 6-Bromo-5-nitroquinolineHT29 (Colon)< 5-FU ref.[11]
Analog B 2,4-bis((E)-styryl) (3k)HT29 (Colon)0.77[12]
Analog C 2,4-bis((E)-styryl) (3h)A549 (Lung)1.53[12]
Analog D Highly Brominated (11)HT29 (Colon)15.0[13]
Analog E 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-2 (Colon)0.929[14]
Cisplatin (Reference Drug)HT29 (Colon)> 2.0[12]
5-Fluorouracil (5-FU) (Reference Drug)HT29 (Colon)> 20[11]

Experimental Protocol: In-Vitro Cytotoxicity Screening (MTT Assay)

To generate the comparative data shown above, a robust and reproducible protocol is essential. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[15][16] Its principle is based on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow for Cytotoxicity Assessment

MTT_Workflow start Start seed_cells 1. Cell Seeding Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate. start->seed_cells incubate1 2. Adhesion Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment. seed_cells->incubate1 treat 3. Compound Treatment Add serial dilutions of quinoline derivatives. Include vehicle control (DMSO). incubate1->treat incubate2 4. Incubation Incubate for 48-72 hours to assess the compound's effect. treat->incubate2 add_mtt 5. Add MTT Reagent Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. incubate2->add_mtt solubilize 6. Solubilization Remove medium, add DMSO to dissolve purple formazan crystals. add_mtt->solubilize read_plate 7. Absorbance Reading Measure absorbance at 570 nm using a microplate reader. solubilize->read_plate analyze 8. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values via dose-response curve. read_plate->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Seed human cancer cells (e.g., MCF-7, HT29, A549) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[15][17]

    • Causality: Seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. An initial 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.[16]

  • Compound Treatment:

    • Action: Prepare stock solutions of the 2-(Bromomethyl)-3-methylquinoline derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.[16]

    • Causality: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC₅₀ calculation. The final DMSO concentration must be kept low (typically <0.5%) to prevent solvent-induced toxicity, which is controlled for by including a "vehicle control" (cells treated with medium containing the same DMSO concentration but no compound).[16]

  • Incubation:

    • Action: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[15]

    • Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest, allowing for multiple cell cycles to occur.

  • MTT Addition and Formazan Formation:

    • Action: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 2-4 hours at 37°C.[16]

    • Causality: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT tetrazolium salt to formazan crystals, forming the basis of the assay's specificity for living cells.

  • Solubilization and Reading:

    • Action: Carefully remove the supernatant. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15][16]

    • Causality: DMSO is a powerful solvent that fully dissolves the water-insoluble formazan, creating a homogenous purple solution suitable for spectrophotometric quantification.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

    • Causality: This quantitative analysis provides the critical IC₅₀ metric, allowing for direct and objective comparison of the potency of each derivative.

Mechanistic Insights: How Do Quinoline Derivatives Exert Their Effects?

Identifying a potent cytotoxic compound is only the first step. Understanding its mechanism of action is crucial for further development. Many quinoline-based anticancer agents function by targeting DNA and essential nuclear enzymes.[1][9]

A prevalent mechanism is the inhibition of Topoisomerase II , an enzyme critical for managing DNA topology during replication and transcription.[9] These drugs act as "topoisomerase poisons" by intercalating into the DNA and stabilizing the transient DNA-enzyme complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][18]

cluster_mechanism Mechanism of Topoisomerase II Inhibition Quinoline Quinoline Derivative DNA Cellular DNA Quinoline->DNA Intercalates into DNA TopoII Topoisomerase II Enzyme DNA->TopoII Forms complex with Stabilization Stabilization of DNA-Enzyme Complex TopoII->Stabilization DSB DNA Double-Strand Breaks Stabilization->DSB Prevents DNA re-ligation CCA Cell Cycle Arrest DSB->CCA Apoptosis Apoptosis (Programmed Cell Death) CCA->Apoptosis

Caption: Mechanism of action for quinoline-based topoisomerase II inhibitors.

Conclusion

The 2-(Bromomethyl)-3-methylquinoline scaffold represents a fertile ground for the discovery of new therapeutic agents. Its inherent reactivity allows for the creation of large, diverse chemical libraries. However, the true potential of these derivatives can only be unlocked through a rigorous, systematic, and comparative evaluation of their biological efficacy. By employing validated protocols such as the MTT assay, carefully analyzing structure-activity relationships, and delving into the underlying mechanisms of action, researchers can identify lead candidates with superior potency and selectivity. This guide provides a foundational framework to ensure that such comparisons are not only accurate but also contribute meaningfully to the complex process of drug discovery and development.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.Google Cloud.
  • Comprehensive review on current developments of quinoline-based anticancer agents.Google Cloud.
  • Protocol for Testing Anticancer Activity of Quinoline Derivatives.BenchChem.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.Request PDF.
  • Investigating the antibacterial and antifungal activity of quinoline derivatives.BenchChem.
  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety.PubMed.
  • Review on Antimicrobial Activity of Quinoline.Human Journals.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.ScienceDirect.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.Taylor & Francis Online.
  • Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol.BenchChem.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review.Biointerface Research in Applied Chemistry.
  • Anticancer Activity of Quinoline Derivatives.International Journal of Pharmaceutical Sciences Review and Research.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.PMC.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.Bentham Science.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.PMC.
  • Application Notes and Protocols: The Use of 2-(Bromomethyl)-3-phenylquinoxaline in the Synthesis of Anticancer Agents.BenchChem.
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity.RSC Publishing.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?Brieflands.
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.PubMed.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment.PubMed.
  • An Overview: The biologically important quninoline derivatives.ResearchGate.
  • Biological Activities of Recent Advances in Quinazoline.IntechOpen.
  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.BenchChem.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents.PubMed.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.ResearchGate.
  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages.MDPI.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ...PubMed.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.MDPI.
  • Biological Activities of Quinoline Derivatives.Bentham Science.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.Eco-Vector Journals Portal.
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells.PubMed.
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.ResearchGate.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists.Request PDF.
  • Structure Activity Relationships.Drug Design Org.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications.MDPI.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Functionalization of 2,3-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a vast array of pharmacologically active compounds and functional materials. Among these, 2,3-dimethylquinoline presents a unique starting point for the synthesis of more complex molecules. Its functionalization is key to unlocking novel properties and biological activities. This guide provides an in-depth technical comparison of alternative reagents for the functionalization of 2,3-dimethylquinoline, moving beyond standard protocols to offer field-proven insights and experimental details.

N-Oxidation: Activating the Quinoline Core

The initial and often crucial step in the functionalization of 2,3-dimethylquinoline is the formation of its N-oxide, 2,3-dimethylquinoline 1-oxide. This transformation significantly alters the electronic properties of the quinoline ring, increasing its polarity and activating it for subsequent reactions.[1] The choice of oxidizing agent is critical, impacting yield, safety, and environmental footprint.

Comparison of Oxidizing Agents for N-Oxidation
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂) Acetic acid, 70-80°C, catalytic phosphotungstic acid[2]Green and readily available reagent; byproduct is water.[2]Often requires elevated temperatures and a catalyst; can be a strong oxidizer requiring careful handling.[2]
m-Chloroperoxybenzoic Acid (m-CPBA) Dichloromethane, 0°C to room temperature[1]High reactivity and often provides good yields at lower temperatures.[1]More expensive; can be shock-sensitive; generates m-chlorobenzoic acid as a byproduct, which requires removal.
Peracetic Acid Stirred for several hoursCan be effective for N-oxidation.Can be explosive in high concentrations; requires careful handling.
Caro's Acid (H₂SO₅) Can be used in aqueous conditions over a wide pH range.Allows for reactions in water.Needs to be prepared in situ; a very strong oxidizing agent.

Expert Insight: For large-scale synthesis, the hydrogen peroxide/acetic acid system is often preferred due to its cost-effectiveness and greener profile, despite the need for heating. For smaller-scale laboratory work where reaction time and ease of workup are priorities, m-CPBA is a reliable choice, though careful purification is necessary to remove the benzoic acid derivative.

The Boekelheide Rearrangement: Functionalization at the C4-Position

Once 2,3-dimethylquinoline 1-oxide is synthesized, it becomes a versatile intermediate for introducing substituents onto the quinoline ring. The Boekelheide rearrangement is a powerful method for this, typically involving treatment with an anhydride to introduce an acetoxy group, which can then be hydrolyzed to a hydroxyl group.[3] This provides a pathway to 4-functionalized 2,3-dimethylquinolines.

Experimental Workflow: N-Oxidation and Boekelheide Rearrangement

G cluster_0 N-Oxidation cluster_1 Boekelheide Rearrangement cluster_2 Hydrolysis start 2,3-Dimethylquinoline reagent1 Oxidizing Agent (e.g., H₂O₂, m-CPBA) start->reagent1 Oxidation product1 2,3-Dimethylquinoline 1-Oxide reagent1->product1 reagent2 Anhydride (e.g., Ac₂O, TFAA) product1->reagent2 Rearrangement product2 4-Acetoxy-2,3-dimethylquinoline reagent2->product2 reagent3 Base (e.g., NaOH) product2->reagent3 Hydrolysis product3 2,3-Dimethylquinolin-4-ol reagent3->product3

Caption: Workflow for the synthesis of 2,3-dimethylquinolin-4-ol.

Alternative Anhydrides for the Boekelheide Rearrangement
AnhydrideTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride (Ac₂O) Reflux temperatures (e.g., ~140°C)[4]Readily available and inexpensive.Requires high temperatures, which can lead to side reactions.[5]
Trifluoroacetic Anhydride (TFAA) Room temperature[4]Allows for much milder reaction conditions, potentially improving selectivity and reducing side products.[4][6]More expensive than acetic anhydride.

Expert Insight: The use of TFAA is a significant process improvement, particularly for sensitive substrates. The ability to perform the reaction at room temperature often leads to cleaner reaction profiles and simplifies purification. While the reagent cost is higher, the improved yield and purity can offset this in many research and development settings.

Halogenation: Introducing Halogens onto the Ring and Methyl Groups

Halogenated quinolines are valuable precursors for a wide range of cross-coupling reactions, allowing for the introduction of diverse functionalities. The regioselectivity of halogenation on 2,3-dimethylquinoline is influenced by both the electronic nature of the quinoline ring and the reaction conditions.

Electrophilic Aromatic Halogenation

In electrophilic aromatic substitution, the benzene ring of the quinoline is generally more reactive than the pyridine ring. The methyl groups at C2 and C3 are weakly activating and ortho-, para-directing. Therefore, electrophilic halogenation is expected to occur on the benzene ring, likely at the C5 and C8 positions.

Plausible Reagents for Electrophilic Bromination:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent. Reactions are often carried out in solvents like acetonitrile or chloroform.[7][8]

  • Bromine (Br₂): A more reactive and less selective reagent. The reaction can be controlled by using a suitable solvent and controlling the temperature.[7]

Free-Radical Halogenation of Methyl Groups

The methyl groups at the C2 and C3 positions can be functionalized through free-radical halogenation. This typically requires a radical initiator, such as UV light or AIBN (azobisisobutyronitrile).[9][10]

Reagents for Free-Radical Bromination:

  • N-Bromosuccinimide (NBS): The reagent of choice for allylic and benzylic bromination.[11] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride in the presence of a radical initiator.

Regioselectivity Considerations: The relative reactivity of the C2 and C3 methyl groups in free-radical halogenation is not definitively established for 2,3-dimethylquinoline. However, in related systems like unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group further from the nitrogen atom due to the electron-withdrawing inductive effect of the nitrogen.[11] This suggests that the C3-methyl group might be slightly more reactive towards free-radical bromination.

C-H Activation: Direct Functionalization of the Ring and Methyl Groups

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. For 2,3-dimethylquinoline, this can be envisioned at two main sites: the aromatic C-H bonds of the quinoline ring and the C(sp³)-H bonds of the methyl groups.

Ring C-H Activation

Transition metal catalysts, particularly palladium and rhodium, are commonly employed for the C-H activation of quinolines. The N-oxide can act as a directing group, often favoring functionalization at the C2 and C8 positions.

Potential Catalytic Systems:

  • Palladium Catalysis: Pd(OAc)₂ is a common catalyst, often used with ligands and oxidants for C-H arylation and other coupling reactions.

  • Rhodium Catalysis: Rhodium complexes have also been shown to be effective for the C-H activation of methylquinolines, with the position of the methyl group influencing the site of activation.[12]

C-H Activation of Methyl Groups

The functionalization of the methyl groups via C-H activation offers a direct route to introduce new carbon-carbon and carbon-heteroatom bonds.

Potential Strategies:

  • Catalytic Aerobic Oxidation: Palladium complexes have been used for the aerobic oxidation of 8-methylquinolines to the corresponding 8-quinolylmethyl acetates.[12][13][14] A similar strategy could potentially be applied to the methyl groups of 2,3-dimethylquinoline.

  • Photocatalytic Oxidation: TiO₂ has been used as a photocatalyst for the selective oxidation of the methyl group of methylquinolines to a formyl group.[15]

Reaction Mechanism: Pd-Catalyzed C-H Activation/Annulation

G cluster_0 C-H Activation Cascade start Quinoline Derivative catalyst Pd(II) Catalyst start->catalyst Coordination intermediate1 Palladacycle Intermediate catalyst->intermediate1 C-H Activation coupling_partner Coupling Partner (e.g., Alkyne, Alkene) intermediate1->coupling_partner Migratory Insertion intermediate2 Insertion Product coupling_partner->intermediate2 product Functionalized Quinoline intermediate2->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Generalized mechanism for Pd-catalyzed C-H activation.

Experimental Protocols

Protocol 1: N-Oxidation of 2,3-Dimethylquinoline with Hydrogen Peroxide

Materials:

  • 2,3-Dimethylquinoline

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide

  • Phosphotungstic Acid (catalytic amount)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dimethylquinoline (10.0 g, 63.6 mmol) in glacial acetic acid (100 mL).

  • Add a catalytic amount of phosphotungstic acid (0.5 g, 0.17 mmol).[2]

  • Slowly add 35% hydrogen peroxide (12.4 g, 127.2 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 6-8 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethylquinoline 1-oxide.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Boekelheide Rearrangement with Trifluoroacetic Anhydride (TFAA)

Materials:

  • 2,3-Dimethylquinoline 1-oxide

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Dissolve 2,3-dimethylquinoline 1-oxide in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 4-trifluoroacetoxy-2,3-dimethylquinoline.

  • The crude product can be purified by column chromatography or directly hydrolyzed to 2,3-dimethylquinolin-4-ol.

Conclusion

The functionalization of 2,3-dimethylquinoline offers a rich field for chemical exploration. By moving beyond standard reagents and embracing modern synthetic methodologies, researchers can access a diverse range of novel quinoline derivatives. The choice of reagent and strategy should be guided by a careful consideration of factors such as desired regioselectivity, scale of the reaction, cost, and safety. This guide provides a comparative framework to aid in these decisions, empowering scientists to design and execute more efficient and innovative synthetic routes.

References

  • Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems. Dalton Transactions, (30), 4012-4020.
  • Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Zhang, J., Khaskin, E., Anderson, N. P., Zavalij, P. Y., & Vedernikov, A. N. (2008). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Sakka, L., et al. (2002).
  • Li, W., et al. (2026).
  • Wikipedia contributors. (2023). Boekelheide reaction. Wikipedia, The Free Encyclopedia.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chen, J., et al. (2018).
  • Sharma, S., et al. (2020). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Organic & Biomolecular Chemistry.
  • Request PDF. (n.d.). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide.
  • Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5446-5448.
  • Request PDF. (n.d.). ChemInform Abstract: Palladium-Catalyzed Selective C-H Activation: A Simple Method to Synthesize C-3 Site Arylated Quinoline Derivatives.
  • BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. BenchChem.
  • Wikipedia contributors. (2020).
  • Grokipedia. (n.d.). Boekelheide reaction. Grokipedia.
  • Request PDF. (2025). Pd-catalyzed intramolecular C-H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
  • YouTube. (2022, May 8).
  • Murray, H. S. (2013). Mechanism of the Boekelheide rearrangement. Imperial College London.
  • Langer, P., et al. (2011). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin.
  • Wikipedia contributors. (2024).
  • ResearchGate. (n.d.). Boekelheide reaction.
  • BenchChem. (2025). Technical Guide: Synthesis and Characterization of Quinoline, 2,3-dimethyl-, 1-oxide. BenchChem.
  • Wang, Y., et al. (2020). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Semantic Scholar.
  • Fontenas, C., Bejan, E., Aït-Haddou, H., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.
  • Pearson. (n.d.).
  • Schyman, P., et al. (2012). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • PrepChem.com. (n.d.). Synthesis of Quinoline N-oxide.
  • University of Michigan. (2001, December 18). Recent trends in the chemistry of pyridine N-oxide.
  • Request PDF. (n.d.). N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS.
  • YouTube. (2023, January 15).
  • Buchardt, O., et al. (1967). VIII. The Formation of Benz [d]-1,3-oxazepines in the Photolysis of Quinoline N-Oxides in Solution. Acta Chemica Scandinavica.
  • Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS.
  • El-Sayed, N. N. E., et al. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. ChemistrySelect.
  • González-Téjero, S., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry.
  • Morozov, D. A., et al. (2023). Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. MDPI.

Sources

Spectroscopic Differentiation of 2-(Bromomethyl) and 4-(Bromomethyl) Quinoline Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Spectroscopic Causality, and Experimental Validation

Executive Summary

In medicinal chemistry and organic synthesis, the quinoline scaffold is a privileged pharmacophore. The functionalization of this bicyclic system often relies on electrophilic building blocks like bromomethylquinolines. While 2-(bromomethyl)quinoline and 4-(bromomethyl)quinoline share the same molecular weight and formula (


), their distinct regiochemistry profoundly impacts their reactivity profiles, particularly in 

nucleophilic substitutions.

For the analytical scientist, distinguishing these isomers rapidly and unambiguously is critical. This guide provides an objective, data-driven comparison of their spectroscopic signatures, focusing on the underlying electronic and steric causalities that drive these differences. By leveraging 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy alongside Mass Spectrometry (MS), researchers can establish a self-validating analytical workflow for absolute structural confirmation[1].

The Causality of Chemical Shifts: Electronic and Steric Environments

To understand the spectroscopic differences between the 2- and 4-isomers, we must first analyze the localized electronic environments dictated by the quinoline nitrogen.

  • The 2-Position (Inductive Dominance): The C2 carbon is directly adjacent to the highly electronegative,

    
    -hybridized nitrogen atom. This proximity results in a strong inductive electron-withdrawing effect, significantly deshielding the C2 carbon nucleus. However, the methylene protons (
    
    
    
    ) attached to C2 are relatively free from severe steric hindrance.
  • The 4-Position (Resonance & Peri-Interactions): The C4 carbon is conjugated with the nitrogen, making it electron-deficient via resonance, though less inductively stripped than C2. More importantly, a substituent at the C4 position experiences a strong peri-steric interaction with the aromatic proton at C5. This steric compression forces the

    
     group into specific conformations that expose the methylene protons to the deshielding anisotropic ring current of the adjacent benzenoid ring.
    

As a result, while one might intuitively expect the 2-methyl protons to be the most deshielded due to nitrogen proximity, the peri-effect often causes the 4-methyl protons to resonate slightly further downfield[2].

Quantitative Spectroscopic Comparison

The following table summarizes the representative spectroscopic data for both isomers, acquired in


 at 298 K.
Table 1: Comparative Spectroscopic Signatures
Analytical Parameter2-(Bromomethyl)quinoline4-(Bromomethyl)quinolineDiagnostic Significance

H NMR (

)

4.60 – 4.68 ppm (Singlet)

4.70 – 4.85 ppm (Singlet)
4-isomer is slightly more deshielded due to C5 peri-interaction[2].

H NMR (Aromatic H3)

7.45 – 7.55 ppm (Doublet)

7.35 – 7.45 ppm (Doublet)
H3 in the 2-isomer is adjacent to the electron-withdrawing

.

C NMR (

)

34.0 – 35.5 ppm

29.0 – 31.0 ppm
C2 attachment provides stronger inductive deshielding to the methylene carbon.

C NMR (Ipso Carbon)
C2:

~157.0 ppm
C4:

~143.0 ppm
Critical identifier. C2 is heavily deshielded by the adjacent nitrogen.
Mass Spectrometry (EI)

221 / 223 (

)

221 / 223 (

)
1:1 isotopic ratio confirms monobromination.
MS Base Peak

142 (

)

142 (

)
Formation of the resonance-stabilized quinolizinium/quinolinium cation.

Self-Validating Experimental Protocols

Relying solely on 1D


H NMR chemical shifts can be risky due to solvent effects or concentration-dependent shifting. To ensure absolute trustworthiness, the following protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) as a self-validating system.
Protocol: Regiochemical Assignment via 2D NMR (HMBC)

Objective: To unambiguously assign the position of the bromomethyl group by tracing 2-bond (


) and 3-bond (

) scalar couplings from the methylene protons to the quinoline core.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
    
  • 1D Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 16 scans) and a 
    
    
    
    C NMR spectrum (minimum 512 scans) to establish the baseline chemical shifts.
  • HMBC Setup: Set up a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz). Ensure the spectral width covers 0-10 ppm in the proton dimension and 0-170 ppm in the carbon dimension.
  • Data Processing & Causality Check:

    • Locate the isolated singlet corresponding to the

      
       protons (
      
      
      
      4.6–4.8 ppm).
    • Trace the cross-peaks from this proton signal to the carbon dimension.

    • Validation Logic for 2-Isomer: If the

      
       protons show a strong 
      
      
      
      correlation to a highly deshielded carbon at ~157 ppm (C2), the compound is 2-(bromomethyl)quinoline.
    • Validation Logic for 4-Isomer: If the

      
       protons show a 
      
      
      
      correlation to a carbon at ~143 ppm (C4) AND a
      
      
      correlation to a bridgehead carbon at ~127 ppm (C4a), the compound is 4-(bromomethyl)quinoline.

HMBC_Strategy CH2_2 2-CH2Br Protons (δ ~4.6 ppm) C2 C2 Carbon (δ ~157 ppm) CH2_2->C2 2-bond (2J) C3_2 C3 Carbon (δ ~121 ppm) CH2_2->C3_2 3-bond (3J) CH2_4 4-CH2Br Protons (δ ~4.7 ppm) C4 C4 Carbon (δ ~143 ppm) CH2_4->C4 2-bond (2J) C3_4 C3 Carbon (δ ~121 ppm) CH2_4->C3_4 3-bond (3J) C4a C4a Carbon (δ ~127 ppm) CH2_4->C4a 3-bond (3J)

Caption: HMBC correlation pathways for distinguishing 2- and 4-(bromomethyl)quinoline isomers.

Standardized Analytical Workflow

To ensure reproducibility across different batches and laboratories, the following workflow should be adopted when synthesizing or purchasing these building blocks for drug discovery applications[3].

Workflow Step1 Sample Preparation (CDCl3, TMS Internal Std) Step2 1D NMR Acquisition (1H & 13C Spectra) Step1->Step2 Step3 Identify -CH2Br Singlet (δ 4.6 - 4.85 ppm) Step2->Step3 Step4 2D NMR (HMBC) Regiochemical Assignment Step3->Step4 Step5 Mass Spectrometry (EI) Confirm Isotopic Pattern Step4->Step5 Step6 Data Synthesis & Isomer Confirmation Step5->Step6

Caption: Standardized analytical workflow for the spectroscopic validation of quinoline isomers.

Conclusion

While 1D


H NMR provides rapid preliminary data—with the 4-isomer's methylene protons typically resonating slightly further downfield due to peri-steric interactions—absolute structural trustworthiness requires a multi-dimensional approach. By integrating 

C chemical shifts and HMBC correlation mapping, researchers can create a self-validating dataset that definitively distinguishes 2-(bromomethyl)quinoline from 4-(bromomethyl)quinoline, preventing costly regiochemical errors in downstream synthetic pipelines.

References

Sources

Benchmarking the Efficiency of Synthetic Routes to 2-(Bromomethyl)-3-methylquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Bromomethyl)-3-methylquinoline is a highly sought-after electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of leukotriene receptor antagonists and quinoline-based kinase inhibitors. The synthesis of this compound presents a classic regioselectivity challenge: differentiating two adjacent methyl groups on the quinoline core. This guide benchmarks the two most viable synthetic routes—direct radical bromination and indirect alcohol halogenation—evaluating their mechanistic causality, experimental efficiency, and scalability.

The Regioselectivity Challenge: Electronic Differentiation

The direct functionalization of 2,3-dimethylquinoline relies entirely on the electronic asymmetry of the quinoline core. The 2-methyl group is positioned alpha to the imine-like nitrogen. During a radical abstraction, the resulting benzylic radical at the 2-position is highly resonance-stabilized because the unpaired electron can [1]. Conversely, the 3-methyl group lacks this direct conjugation pathway, making its hydrogen atoms less thermodynamically and kinetically favorable for abstraction.

G A 2,3-Dimethylquinoline + Br• B Radical at 2-Methyl (Resonance Stabilized by N) A->B Kinetic & Thermodynamic Preference C Radical at 3-Methyl (No N-Conjugation) A->C Disfavored D 2-(Bromomethyl)-3-methylquinoline (Major Product) B->D + Br2 / NBS E 3-(Bromomethyl)-2-methylquinoline (Trace/Thermodynamic) C->E + Br2 / NBS

Caption: Mechanistic rationale for the regioselective radical bromination of 2,3-dimethylquinoline.

Route A: Direct Radical Bromination (Wohl-Ziegler Reaction)

The employs N-Bromosuccinimide (NBS) as a steady, low-concentration source of bromine radicals, typically initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)[2].

Causality & Reagent Selection

NBS is strictly preferred over elemental bromine (Br₂) to prevent electrophilic addition across the aromatic system[2]. By maintaining a low concentration of Br•, the reaction favors [3]. However, because the mono-brominated product is still reactive, statistical over-bromination to the dibromomethyl derivative is a persistent side reaction that requires strict stoichiometric control.

Self-Validating Experimental Protocol
  • Setup: Dissolve 2,3-dimethylquinoline (1.0 eq) in anhydrous benzotrifluoride (PhCF₃) or acetonitrile (greener alternatives to traditional CCl₄).

  • Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq). Note: The slight excess of NBS is carefully calibrated to push conversion while minimizing dibromination.

  • Propagation: Heat the mixture to reflux (80°C) for 3-4 hours under an inert argon atmosphere.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting material is consumed.

  • Workup & Purification: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate. Purify via silica gel flash chromatography.

  • Self-Validation via NMR: ¹H NMR is critical for validating regiochemistry. Successful formation of 2-(bromomethyl)-3-methylquinoline is confirmed by the disappearance of the 2-CH₃ singlet (~2.7 ppm) and the emergence of a new CH₂Br singlet at ~4.7 ppm. Any peak at ~7.1 ppm indicates the CHBr₂ over-bromination impurity.

Route B: Indirect Synthesis via Alcohol Intermediates

To completely bypass the statistical over-bromination and regioselectivity limitations of Route A, an indirect approach utilizing a pre-differentiated substrate (such as ethyl 3-methylquinoline-2-carboxylate) is highly effective.

Causality & Reagent Selection

By starting with an ester at the 2-position, regiocontrol is absolute. The ester is reduced to (3-methylquinolin-2-yl)methanol, which is then subjected to an Appel reaction (CBr₄/PPh₃) or treated with Phosphorus tribromide (PBr₃). This route trades step economy for absolute chemical purity and yield.

Self-Validating Experimental Protocol
  • Reduction: Suspend ethyl 3-methylquinoline-2-carboxylate in ethanol. Slowly add NaBH₄ (2.0 eq) at 0°C. Stir at room temperature until complete. Quench with water, extract with EtOAc, and concentrate to yield (3-methylquinolin-2-yl)methanol.

  • Halogenation: Dissolve the crude alcohol in anhydrous dichloromethane (DCM) at 0°C. Add PBr₃ (1.1 eq) dropwise.

  • Validation (In-Process): The conversion of the highly polar alcohol to the non-polar alkyl bromide is easily tracked via TLC.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize HBr. Extract with DCM, dry over Na₂SO₄, and concentrate. The product is typically pure enough (>95%) to use in downstream couplings without chromatography.

Workflow cluster_A Route A: Direct Bromination cluster_B Route B: Indirect Synthesis A1 2,3-Dimethylquinoline A2 NBS (1.05 eq), AIBN PhCF3, Reflux, 4h A1->A2 A3 Flash Chromatography (Separate dibromo impurity) A2->A3 Final 2-(Bromomethyl)-3-methylquinoline A3->Final Yield: 60-70% B1 Ethyl 3-methylquinoline-2-carboxylate B2 NaBH4 / EtOH Reduction to Alcohol B1->B2 B3 PBr3 or CBr4/PPh3 DCM, 0°C to RT B2->B3 B4 Aqueous Workup (High Purity) B3->B4 B4->Final Yield: >85%

Caption: Workflow comparison between direct radical bromination and indirect alcohol halogenation.

Quantitative Benchmarking & Route Comparison

The following table summarizes the performance metrics of the two primary routes, alongside a theoretical [4] for context.

MetricRoute A: Direct BrominationRoute B: Indirect SynthesisRoute C: Friedländer Condensation
Overall Yield 60 - 70%> 85% (over 2 steps)< 40%
Regioselectivity Good (Minor 3-CH₂Br formed)Absolute (100%)Poor (Mixed condensation products)
Over-reaction High risk (Dibromomethyl)NoneN/A
Step Count 1 Step2 Steps1 Step
Purification Requires Flash ChromatographySimple Aqueous WorkupComplex Chromatography
Scalability Moderate (Exothermic radical chain)High (Highly controlled)Low

Conclusion & Strategic Recommendations

For small-scale synthesis (<5 grams) where speed is prioritized, Route A (Direct Radical Bromination) is the most time-efficient method, provided the chemist is prepared to perform careful chromatographic separation to remove dibrominated impurities.

For process-scale manufacturing or when high-purity material is required for sensitive downstream coupling reactions, Route B (Indirect Synthesis) is the definitive choice. The absolute regiocontrol and elimination of over-bromination easily justify the additional reduction step, resulting in a higher overall throughput of pure material.

References

  • Title: N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link][2]

  • Title: Product Class 3: Quinolines Source: Thieme E-Books & E-Journals URL: [Link][1]

  • Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: ResearchGate URL: [Link][4]

Sources

Publish Comparison Guide: Cross-Reactivity Analysis of Antibodies Targeting Quinoline-Based Haptens

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Prepared By: Senior Application Scientist

Introduction: The Challenge of Quinoline Scaffold Specificity

Quinoline-based haptens—most notably the fluoroquinolone (FQ) class of antibiotics—present a unique challenge in antibody development. Because these small molecules share a highly conserved 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core, generating antibodies with the desired specificity profile requires precise hapten engineering[1].

In environmental monitoring and pharmacokinetic screening, researchers typically require one of two distinct tools:

  • Broad-Spectrum Antibodies: Designed for class-specific recognition to screen for multiple quinolone analogs simultaneously.

  • Highly Specific Antibodies: Designed to distinguish a single target (e.g., Ciprofloxacin) from its structurally identical metabolites or analogs.

This guide objectively compares the performance, cross-reactivity (CR%), and structural binding mechanics of three distinct antibody profiles: QuinoMab-Broad™ (a class-specific monoclonal), QuinoMab-Specific™ (a target-specific monoclonal), and a Legacy-PAb (a traditional polyclonal standard).

Mechanistic Basis of Hapten Design & Causality

The specificity of an anti-quinoline antibody is fundamentally dictated by the conjugation site used to link the hapten to the carrier protein (e.g., BSA or KLH) during immunization [2].

  • Driving Broad Cross-Reactivity: To generate QuinoMab-Broad™ , the hapten (e.g., Norfloxacin) is conjugated via the secondary amine on the piperazinyl moiety at the C7 position. This steric masking of the highly variable C7 region forces the immune system to recognize the conserved quinoline core (the C3 carboxyl, C4 carbonyl, and C6 fluorine), resulting in broad class recognition [1].

  • Driving High Specificity: Conversely, QuinoMab-Specific™ is generated by conjugating the hapten via the C3 carboxyl group. This exposes the unique N1 cyclopropyl ring and the specific C7 substituents to the immune system, generating an antibody that strictly rejects analogs with different side chains [3].

HaptenLogic FQ Fluoroquinolone Core (Quinoline Ring) C7 Conjugation at C7 (Piperazinyl Ring) FQ->C7 Masks Variable Region C3 Conjugation at C3 (Carboxyl Group) FQ->C3 Masks Conserved Core Broad Exposes Conserved Core -> Broad-Spectrum Ab C7->Broad Specific Exposes Unique N1/C7 -> Highly Specific Ab C3->Specific

Hapten conjugation strategy dictating quinoline antibody cross-reactivity profiles.

Experimental Protocol: Self-Validating icELISA for CR% Determination

To objectively compare these antibodies, an indirect competitive ELISA (icELISA) is utilized. This protocol is designed as a self-validating system: the inclusion of a zero-hapten well (


) ensures maximum binding capacity is met, while a non-coated blank ensures no non-specific secondary antibody binding occurs.
Step-by-Step Methodology
  • Plate Coating (Antigen Presentation):

    • Action: Coat 96-well microtiter plates with 100 µL/well of FQ-Ovalbumin (OVA) conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: OVA is explicitly chosen as the coating carrier to prevent false positives caused by antibodies reacting against the BSA carrier used during the initial immunization [2].

  • Blocking (Minimizing Background):

    • Action: Wash 3x with PBST. Add 200 µL/well of 5% skim milk in PBS. Incubate for 1 hour at 37°C.

  • Competitive Incubation (The Core Assay):

    • Action: Add 50 µL of free quinolone standard (varying concentrations: 0.01 to 1000 ng/mL) and 50 µL of the primary antibody to each well. Incubate for 1 hour at 37°C.

    • Causality: Free haptens in the sample compete with the immobilized FQ-OVA for the limited antibody binding sites. A higher concentration of free hapten results in less antibody binding to the plate.

  • Secondary Antibody Binding:

    • Action: Wash 3x. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG (for monoclonals) or Anti-Rabbit IgG (for polyclonals). Incubate for 45 minutes at 37°C.

  • Signal Detection & Quenching:

    • Action: Wash 5x. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 mins. Stop the reaction with 50 µL of 2M

      
      . Read absorbance at 450 nm.
      
    • Causality:

      
       denatures the HRP enzyme, stopping the reaction and shifting the TMB oxidation product from blue to yellow, which peaks precisely at 450 nm for accurate spectrophotometric quantification.
      
  • Self-Validation Check: The assay is only valid if the

    
     (zero standard) OD > 1.0 and the blank OD < 0.1.
    

icELISA Step1 1. Plate Coating (FQ-OVA Conjugate) Step2 2. Blocking (5% Skim Milk) Step1->Step2 Step3 3. Competitive Incubation (Primary Ab + Free Hapten) Step2->Step3 Step4 4. Secondary Ab (HRP-Conjugated) Step3->Step4 Step5 5. Detection & Read (TMB -> H2SO4, OD 450nm) Step4->Step5

Workflow of the self-validating indirect competitive ELISA for cross-reactivity analysis.

Quantitative Data Analysis: Cross-Reactivity Comparison

Cross-reactivity (CR%) is calculated using the formula: CR (%) = (


 of Target Analyte / 

of Analog) × 100

The target analyte for this baseline comparison is Ciprofloxacin . The data below summarizes the performance of the three antibody profiles against a panel of structurally related quinolones.

Quinolone AnalogStructural Variance from TargetQuinoMab-Broad™ (CR%)QuinoMab-Specific™ (CR%)Legacy-PAb (CR%)
Ciprofloxacin Target (Baseline) 100% 100% 100%
EnrofloxacinEthyl group added to C7 piperazine98.5%< 0.1%45.2%
NorfloxacinEthyl instead of cyclopropyl at N1105.2%< 0.1%32.8%
OfloxacinOxazine ring between N1 and C885.4%< 0.1%12.5%
Nalidixic AcidNon-fluorinated, no piperazine14.2%< 0.1%5.1%
DanofloxacinBicyclic amine at C792.1%< 0.1%18.4%
Performance Insights & QSAR Implications
  • QuinoMab-Broad™: Exhibits near-universal recognition (>85%) of all fluorinated quinolones. Quantitative Structure-Activity Relationship (QSAR) modeling confirms that the binding pocket of this antibody accommodates diverse C7 substitutions, relying heavily on the electrostatic interactions with the C3/C4/C6 core [2].

  • QuinoMab-Specific™: Demonstrates strict target fidelity (<0.1% CR to analogs). The addition of a single ethyl group on the C7 piperazine ring (Enrofloxacin) completely abolishes binding, proving that the antibody's paratope is highly sterically restricted [3].

  • Legacy-PAb: Shows unpredictable, moderate cross-reactivity. Because it is a polyclonal mixture, it contains a heterogeneous population of antibodies targeting multiple epitopes, making it unsuitable for both strict class-specific screening and target-specific quantification [1].

Conclusion

The selection of an anti-quinoline antibody must be strictly aligned with the analytical goal. For multiplexed screening of food or environmental samples where any fluoroquinolone residue is a violation, QuinoMab-Broad™ is the superior choice due to its engineered class-specificity. Conversely, for precise pharmacokinetic profiling of a single drug without interference from its metabolites, QuinoMab-Specific™ provides the necessary paratope restriction.

References

  • Title: Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products.
  • Title: Development of a Monoclonal Antibody-Based Broad-Specificity ELISA for Fluoroquinolone Antibiotics in Foods and Molecular Modeling Studies of Cross-Reactive Compounds.
  • Title: Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.